molecular formula C14H28N2O3 B599187 tert-Butyl 4-(2-methoxyethylamino)azepane-1-carboxylate CAS No. 1223748-50-2

tert-Butyl 4-(2-methoxyethylamino)azepane-1-carboxylate

Cat. No.: B599187
CAS No.: 1223748-50-2
M. Wt: 272.389
InChI Key: ANMHWVMOKKMGRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl 4-(2-methoxyethylamino)azepane-1-carboxylate is a useful research compound. Its molecular formula is C14H28N2O3 and its molecular weight is 272.389. The purity is usually 95%.
BenchChem offers high-quality tert-Butyl 4-(2-methoxyethylamino)azepane-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 4-(2-methoxyethylamino)azepane-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl 4-(2-methoxyethylamino)azepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2O3/c1-14(2,3)19-13(17)16-9-5-6-12(7-10-16)15-8-11-18-4/h12,15H,5-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANMHWVMOKKMGRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(CC1)NCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70676574
Record name tert-Butyl 4-[(2-methoxyethyl)amino]azepane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1223748-50-2
Record name tert-Butyl 4-[(2-methoxyethyl)amino]azepane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70676574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Structure Elucidation of tert-Butyl 4-(2-methoxyethylamino)azepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, field-proven methodology for the complete structure elucidation of tert-butyl 4-(2-methoxyethylamino)azepane-1-carboxylate, a substituted azepane derivative of interest in medicinal chemistry and drug development. Azepane scaffolds are increasingly recognized for their therapeutic potential, and a precise understanding of their three-dimensional structure is paramount for establishing structure-activity relationships (SAR).[1][2] This document moves beyond a simple listing of analytical techniques, offering a logical, self-validating workflow designed for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, ensuring that each step provides unambiguous data to confirm the molecular architecture.

Introduction: The Azepane Scaffold and the Rationale for Elucidation

The seven-membered azepane ring system offers a flexible, three-dimensional scaffold that is of growing interest in the design of novel therapeutic agents. The introduction of a 2-methoxyethylamino substituent at the 4-position and a tert-butoxycarbonyl (Boc) protecting group on the ring nitrogen creates a molecule with specific physicochemical properties that modulate its biological activity and pharmacokinetic profile. The Boc group, for instance, is a common protecting group in organic synthesis, known for its stability in basic and nucleophilic conditions and its facile removal under acidic conditions.[3][4]

Accurate structural confirmation is the bedrock of any chemical research and development program. It ensures the identity and purity of a synthesized compound, validates the synthetic route, and provides the essential structural information for computational modeling and SAR studies. This guide will employ a multi-technique approach, integrating Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance Spectroscopy to build a cohesive and irrefutable structural proof.

The Elucidation Workflow: A Step-by-Step Approach

The structure elucidation of a novel compound follows a logical progression from determining the molecular mass and elemental composition to piecing together the connectivity of atoms and, finally, confirming the spatial arrangement. The following workflow is designed to be efficient and self-validating.

Elucidation_Workflow cluster_0 Initial Characterization cluster_1 Detailed Structural Analysis cluster_2 Final Confirmation MS Mass Spectrometry (MS) Determine Molecular Weight & Elemental Formula NMR_1D 1D NMR (¹H, ¹³C) Map Proton & Carbon Environments MS->NMR_1D Provides Molecular Formula IR Infrared (IR) Spectroscopy Identify Key Functional Groups IR->NMR_1D Confirms Functional Groups NMR_2D 2D NMR (COSY, HSQC) Establish Connectivity NMR_1D->NMR_2D Assigns Proton & Carbon Signals Confirmation Data Integration & Final Structure Confirmation NMR_2D->Confirmation Confirms Atom Connectivity Fragmentation_Diagram Parent [M+H]⁺ m/z 273.2178 Frag1 m/z 217.1654 Parent->Frag1 - C₄H₈ Frag2 m/z 173.1603 Parent->Frag2 - C₅H₉O₂ Frag3 m/z 100.1126 Parent->Frag3 Ring Opening Frag4 m/z 88.0762 Parent->Frag4 Side Chain Cleavage Frag5 m/z 57.0704 Frag1->Frag5 - C₅H₉O₂

Caption: Predicted major fragmentation pathways for the target molecule.

Infrared Spectroscopy: Identifying Functional Groups

Expertise & Experience: Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint."

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

  • Sample Preparation: Place a small amount of the neat, purified compound directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the key functional groups.

Expected Data & Interpretation:

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3300 (broad)N-H stretchSecondary amine
2970-2850C-H stretchAlkanes (azepane ring, Boc group, ethyl chain)
~1690 (strong)C=O stretchCarbamate (Boc group)
~1160 (strong)C-O stretchCarbamate and ether
~1120C-N stretchAmine

The presence of a strong absorption around 1690 cm⁻¹ is a key indicator of the carbamate carbonyl group of the Boc protecting moiety. [5][6]The broad absorption around 3300 cm⁻¹ is characteristic of the N-H stretch of the secondary amine, and the strong C-O stretching vibrations confirm the presence of the carbamate and ether linkages. [7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

Expertise & Experience: NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments provide detailed information about the chemical environment, connectivity, and stereochemistry of the atoms in a molecule.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

  • 1D NMR Acquisition: Acquire ¹H and ¹³C{¹H} spectra.

  • 2D NMR Acquisition: Acquire a ¹H-¹H COSY (COrrelation SpectroscopY) spectrum to identify proton-proton couplings and a ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate protons with their directly attached carbons.

  • Data Analysis: Integrate the ¹H NMR signals to determine proton ratios, analyze chemical shifts and coupling constants, and use the 2D spectra to build the molecular framework.

Expected ¹H NMR Data (400 MHz, CDCl₃):

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~3.50t2H-O-CH ₂-CH₂-NH-Protons adjacent to the electronegative oxygen atom are deshielded.
~3.40s3H-OCHThe singlet indicates three equivalent protons with no adjacent proton neighbors.
~3.30m4HAzepane ring protons adjacent to NProtons α to the nitrogen of the carbamate are deshielded.
~2.80t2H-O-CH₂-CH ₂-NH-Protons adjacent to the nitrogen are deshielded.
~2.70m1HAzepane CH -NH-The methine proton at the point of substitution.
~1.80-1.50m8HAzepane ring CHThe remaining methylene protons of the azepane ring.
1.45s9H-C(CH ₃)₃A characteristic singlet for the nine equivalent protons of the tert-butyl group.
(broad)br s1H-NH -The amine proton signal is often broad and may not show clear coupling.

Expected ¹³C NMR Data (100 MHz, CDCl₃):

Chemical Shift (δ, ppm) Assignment Rationale
~156C =O (carbamate)The carbonyl carbon of the Boc group is highly deshielded.
~79-C (CH₃)₃The quaternary carbon of the Boc group.
~72-O-C H₂-The carbon adjacent to the ether oxygen.
~59-OC H₃The methoxy carbon.
~55Azepane C H-NH-The methine carbon at the substitution site.
~50-C H₂-NH-The carbon adjacent to the secondary amine.
~45Azepane C H₂-N(Boc)-The carbons of the azepane ring adjacent to the nitrogen.
~30Azepane C H₂The remaining methylene carbons of the azepane ring.
28.5-C(C H₃)₃The methyl carbons of the Boc group.

2D NMR for Connectivity Confirmation:

  • ¹H-¹H COSY: Will show correlations between adjacent protons, for example, between the -O-CH ₂- and -CH ₂-NH- protons of the methoxyethyl group, and throughout the protons of the azepane ring.

  • ¹H-¹³C HSQC: Will unambiguously link each proton signal to its directly attached carbon signal, confirming the assignments made in the 1D spectra.

NMR_Connectivity cluster_azepane Azepane Ring cluster_sidechain Methoxyethylamino Side Chain N_Boc N(Boc) CH2_a CH₂ N_Boc->CH2_a CH2_b CH₂ CH2_a->CH2_b CH_NH CH CH2_b->CH_NH CH2_c CH₂ CH_NH->CH2_c NH NH CH_NH->NH CH2_d CH₂ CH2_c->CH2_d CH2_e CH₂ CH2_d->CH2_e CH2_e->N_Boc CH2_f CH₂ NH->CH2_f CH2_g CH₂ CH2_f->CH2_g O O CH2_g->O CH3 CH₃ O->CH3

Caption: Key ¹H-¹H COSY correlations confirming the molecular framework.

Conclusion: A Self-Validating Structural Proof

By integrating the data from HRMS, FTIR, and a suite of NMR experiments, we have constructed a comprehensive and self-validating structural proof for tert-butyl 4-(2-methoxyethylamino)azepane-1-carboxylate. The HRMS confirms the elemental formula, the FTIR identifies the key functional groups, and the NMR data provide an unambiguous map of the atomic connectivity. This rigorous approach ensures the scientific integrity of the data and provides a solid foundation for further research and development involving this promising azepane derivative.

References

  • PubChem. tert-Butyl 4-aminoazepane-1-carboxylate. National Center for Biotechnology Information. [Link]

  • Mykura, R., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry, 16(5), 771-779. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • ResearchGate. How to protect amino group of 4-amino acetophenone with BOC?. [Link]

  • YouTube. Mass Spectrometry Part 8 - Fragmentation in Amines. [Link]

  • ResearchGate. (PDF) Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. [Link]

  • PubChem. 2-Methoxyethylamine. National Center for Biotechnology Information. [Link]

  • World Journal of Biology Pharmacy and Health Sciences. Functional group profiling of medicinal plants using FTIR spectroscopy. [Link]

  • Science of Synthesis. 3. Azepines. Thieme. [Link]

  • The University of Manchester. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. [Link]

  • Chem. zvesti. Infrared spectra of heterocumulenes. IV. The influence of substituents on the vas(NNN) bands of some substituted phenyl azides. [Link]

  • ResearchGate. FTIR peaks and functional groups of different solvent fractions of Murraya koenigii shoots. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • ResearchGate. 1 H NMR and 13 C NMR of the prepared compounds. [Link]

  • National Center for Biotechnology Information. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. [Link]

  • Royal Society of Chemistry. Supporting Information. [Link]

  • Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • Chemical Communications (RSC Publishing). Synthesis of tert-butyl peresters from aldehydes by Bu4NI-catalyzed metal-free oxidation and its combination with the Kharasch–Sosnovsky reaction. [Link]

  • National Center for Biotechnology Information. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]

  • ResearchGate. FTIR spectral peak values and functional groups obtained for n-hexane... [Link]

  • Illinois State University. Infrared Spectroscopy. [Link]

  • Whitman College. GCMS Section 6.15. [Link]

  • MDPI. Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. [Link]

  • YouTube. Lec-32 || Mass fragmentation pattern of amines || Alpha cleavage. [Link]

  • International Journal of Scientific Research in Science and Technology. FTIR Spectroscopic Analysis of Leaf Extract in Hexane in Jasminum Azoricum L. [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]

  • ResearchGate. Peak positions of (a) n (CH 3 ) and (b) n (CH 2 ) in the FTIR spectra... [Link]

  • EPFL. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of tert-Butyl 4-(2-methoxyethylamino)azepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the predicted and anticipated physicochemical properties of tert-butyl 4-(2-methoxyethylamino)azepane-1-carboxylate, a functionalized azepane derivative of interest in contemporary drug discovery and medicinal chemistry. Azepane scaffolds are significant structural motifs, and understanding the physicochemical characteristics of their derivatives is paramount for the development of novel therapeutic agents with optimized pharmacokinetic and pharmacodynamic profiles.[1][2] This document outlines a plausible synthetic route via reductive amination, details robust experimental protocols for the determination of key properties such as solubility, pKa, and logP, and provides a framework for the structural characterization of this molecule. All discussions are grounded in established chemical principles and data from closely related analogues, offering a predictive yet scientifically rigorous perspective for researchers in the field.

Introduction and Molecular Overview

tert-Butyl 4-(2-methoxyethylamino)azepane-1-carboxylate is a saturated seven-membered heterocyclic compound featuring a tert-butoxycarbonyl (Boc) protecting group on the ring nitrogen and a 2-methoxyethylamino substituent at the 4-position. The azepane ring is a valuable scaffold in medicinal chemistry, known for its conformational flexibility which allows it to serve as a mimic for peptide β-turns.[3] The Boc group is a common protecting group for amines, valued for its stability in a wide range of chemical conditions and its facile removal under acidic conditions.[2][4] The 2-methoxyethylamino side chain introduces polarity and a hydrogen bond acceptor, which can significantly influence the molecule's solubility, membrane permeability, and potential interactions with biological targets.

As this specific molecule is not widely cataloged, this guide will leverage data from structurally similar compounds to predict its properties. The primary analogues used for these predictions are tert-butyl 4-aminoazepane-1-carboxylate (PubChem CID: 18946151)[5], tert-butyl 4-(dimethylamino)azepane-1-carboxylate (CAS: 1242240-27-2)[6], and the parent tert-butyl azepane-1-carboxylate (PubChem CID: 14271589).[7]

Molecular Structure

Caption: 2D structure of tert-butyl 4-(2-methoxyethylamino)azepane-1-carboxylate.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of the target compound, derived from computational models and by comparison with its structural analogues. It is crucial to note that these are estimated values and should be confirmed by experimental determination.

PropertyPredicted ValueAnalogue Experimental/Computed DataRationale for Prediction
Molecular Formula C₁₄H₂₈N₂O₃-Based on molecular structure
Molecular Weight 272.38 g/mol -Based on molecular formula
Appearance Colorless to pale yellow oil or low melting solidtert-butyl 4-oxoazepane-1-carboxylate is a liquid.[8]The introduction of the polar side chain may increase the melting point, but the overall flexible structure is likely to result in a low melting point or an oil at room temperature.
Boiling Point > 200 °C (at atmospheric pressure, with decomposition)-High molecular weight and polarity suggest a high boiling point; likely to decompose before boiling at atmospheric pressure.
Solubility Soluble in methanol, ethanol, dichloromethane, ethyl acetate. Sparingly soluble in water. Soluble in acidic aqueous solutions.Amines are generally soluble in organic solvents and acidic aqueous solutions.[9]The molecule possesses both lipophilic (Boc group, hydrocarbon backbone) and hydrophilic (amine, ether) regions, suggesting good solubility in a range of organic solvents. The basic nitrogen will be protonated at low pH, enhancing aqueous solubility.
pKa (of the conjugate acid) 8.5 - 9.5The pKa of the conjugate acid of bis(2-methoxyethyl)amine is in this range.[10]The secondary amine's basicity is expected to be typical for an aliphatic amine, slightly influenced by the ether oxygen.
logP (Octanol-Water Partition Coefficient) 1.5 - 2.5tert-butyl azepane-1-carboxylate: 2.3 (computed).[7] tert-butyl 4-aminoazepane-1-carboxylate: 1.1 (computed).[5]The addition of the methoxyethyl group increases polarity compared to a simple alkyl substituent, but the overall molecule retains significant lipophilicity due to the Boc group and the azepane ring.

Synthesis and Purification

A robust and high-yielding synthesis of tert-butyl 4-(2-methoxyethylamino)azepane-1-carboxylate can be achieved through a one-pot reductive amination of the commercially available ketone precursor, tert-butyl 4-oxoazepane-1-carboxylate.[11][12]

Proposed Synthetic Pathway

Synthesis_Workflow start_ketone tert-Butyl 4-oxoazepane-1-carboxylate (CAS: 188975-88-4) reaction_step Reductive Amination (e.g., NaBH(OAc)₃, DCM) start_ketone->reaction_step start_amine 2-Methoxyethylamine (CAS: 109-85-3) start_amine->reaction_step intermediate Imine/Iminium Intermediate (transient) reaction_step->intermediate Formation product tert-Butyl 4-(2-methoxyethylamino)azepane-1-carboxylate intermediate->product Reduction workup Aqueous Workup (e.g., NaHCO₃ wash) product->workup purification Purification (Column Chromatography) workup->purification final_product Purified Product purification->final_product

Caption: Proposed synthesis of the target compound via reductive amination.

Experimental Protocol: Reductive Amination

This protocol is a self-validating system; successful synthesis and purification confirm the reactivity of the starting materials under these conditions.

  • Reaction Setup: To a solution of tert-butyl 4-oxoazepane-1-carboxylate (1.0 eq, CAS: 188975-88-4) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.1-0.2 M), add 2-methoxyethylamine (1.1 eq, CAS: 109-85-3).[8][13]

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The progress can be monitored by thin-layer chromatography (TLC).

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.[14][15] This reducing agent is selective for the iminium ion in the presence of the starting ketone.[11][16]

  • Reaction Monitoring: Stir the reaction at room temperature overnight. Monitor the reaction for the disappearance of the starting material and imine intermediate by TLC or LC-MS.

  • Quenching and Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes. Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Purification Protocol

The basic nature of the product requires careful consideration during purification.

  • Column Chromatography: Purify the crude product by flash column chromatography on silica gel.[17]

  • Solvent System: A gradient elution system of ethyl acetate in hexanes is a good starting point. To prevent the basic amine from streaking on the acidic silica gel, it is advisable to add a small amount of triethylamine (e.g., 1%) to the eluent.[17]

  • Fraction Analysis: Collect fractions and analyze by TLC. Combine the fractions containing the pure product and concentrate under reduced pressure to afford the final compound.

Structural and Physicochemical Characterization

Workflow for Characterization

Characterization_Workflow purified_product Purified Product structural_id Structural Identification purified_product->structural_id physchem_props Physicochemical Properties purified_product->physchem_props nmr NMR Spectroscopy (¹H, ¹³C) structural_id->nmr ms Mass Spectrometry (ESI-MS) structural_id->ms final_data Comprehensive Data Sheet nmr->final_data ms->final_data solubility Solubility Test physchem_props->solubility pka pKa Determination (Potentiometric Titration) physchem_props->pka logp logP Determination (Shake-Flask Method) physchem_props->logp solubility->final_data pka->final_data logp->final_data

Caption: A logical workflow for the comprehensive characterization of the title compound.

Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include a singlet around 1.45 ppm for the nine protons of the tert-butyl group, a singlet for the methoxy group protons around 3.3 ppm, and multiplets for the methylene protons of the azepane ring and the 2-methoxyethyl side chain. The N-H proton of the secondary amine would likely appear as a broad singlet.[18]

    • ¹³C NMR: Characteristic signals are expected for the carbonyl of the Boc group (~155 ppm), the quaternary carbon of the tert-butyl group (~80 ppm), and the methyl carbons of the tert-butyl group (~28 ppm). Signals for the azepane ring carbons and the 2-methoxyethyl side chain carbons would also be present.

  • Mass Spectrometry (MS):

    • Electrospray Ionization (ESI-MS): In positive ion mode, the expected molecular ion peak [M+H]⁺ would be observed at m/z 273.2. A common fragmentation pattern for Boc-protected amines is the loss of the tert-butyl group or isobutylene, and the loss of the entire Boc group.[19]

Experimental Determination of Physicochemical Properties
  • Solvent Screening: In separate small, sealed vials, add approximately 1-5 mg of the compound.

  • Solvent Addition: To each vial, add 1 mL of the test solvent (e.g., water, phosphate-buffered saline pH 7.4, 0.1 M HCl, methanol, ethanol, DCM).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

  • Observation and Quantification: Visually inspect for undissolved solid. For quantitative analysis, centrifuge the samples, and determine the concentration of the compound in the supernatant using a calibrated analytical technique such as HPLC-UV.

  • Sample Preparation: Prepare a solution of the compound of known concentration (e.g., 1 mM) in deionized water or a water/co-solvent mixture if solubility is low.[1]

  • Titration: Immerse a calibrated pH electrode in the stirred solution. Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) added in small, precise increments.

  • Data Collection: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where 50% of the amine is protonated. This corresponds to the inflection point of the titration curve.

  • System Preparation: Prepare a mutually saturated solution of n-octanol and water (or a suitable buffer, e.g., PBS at pH 7.4).

  • Partitioning: Dissolve a known amount of the compound in one of the phases. Add a known volume of the second phase to create a biphasic system.

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning of the compound between the two phases. Let the layers separate completely, using centrifugation if necessary.

  • Quantification: Carefully sample each phase and determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical method (e.g., HPLC-UV).

  • Calculation: The partition coefficient, P, is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the logarithm (base 10) of this value.

Conclusion

This technical guide provides a detailed, predictive framework for understanding the physicochemical properties of tert-butyl 4-(2-methoxyethylamino)azepane-1-carboxylate. By leveraging data from structurally related analogues, a plausible synthetic route and robust protocols for experimental characterization have been outlined. This information is intended to serve as a valuable resource for researchers in drug discovery and medicinal chemistry, enabling the informed synthesis and evaluation of this and other novel azepane derivatives. The experimental validation of the predicted properties outlined herein is a critical next step in fully elucidating the chemical nature of this promising compound.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]

  • Yao, W., et al. (2010). Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate. Organic Process Research & Development, 14(5), 1132–1136. Available at: [Link]

  • Green, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. Available at: [Link]

  • PubChem. (n.d.). tert-Butyl 4-(methylamino)azepane-1-carboxylate. Retrieved January 27, 2026, from [Link]

  • De Kimpe, N., et al. (2017). Synthesis of functionalised azepanes and piperidines from bicyclic halogenated aminocyclopropane derivatives. Organic & Biomolecular Chemistry, 15(26), 5585-5593. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Experiment 1: Determination of Solubility Class. Retrieved January 27, 2026, from [Link]

  • El-Gendy, M. A., & El-Sherbiny, I. M. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Analytical and Pharmaceutical Research, 13(2), 45-50. Available at: [Link]

  • Al-Ghamdi, A. Y., et al. (2022). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. Molecules, 27(1), 234. Available at: [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved January 27, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved January 27, 2026, from [Link]

  • Agilent Technologies. (2014). The N-Boc Protecting Group: An Underrated Feature. Retrieved January 27, 2026, from [Link]

  • Pápai, G., et al. (2021). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 26(16), 4987. Available at: [Link]

  • ResearchGate. (2021, July 16). How can I avoid the Boc-cleavage during Mass Analysis?. Retrieved January 27, 2026, from [Link]

  • Khegay, A., & Hall, D. G. (2025). Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents. Journal of Organic Chemistry, 90(26), 9181-9188. Available at: [Link]

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons. Available at: [Link]

  • PubChem. (n.d.). tert-Butyl 4-aminoazepane-1-carboxylate. Retrieved January 27, 2026, from [Link]

  • Google Patents. (n.d.). CN109678734B - Method for preparing 2-methoxy ethylamine by directly catalyzing and aminating ethylene glycol monomethyl ether.
  • Journal of Chemical Education. (2012). A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. 89(9), 1196-1198. Available at: [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. Retrieved January 27, 2026, from [Link]

  • Is MUNI. (n.d.). Physical Properties: Solubility Classification. Retrieved January 27, 2026, from [Link]

  • Google Patents. (n.d.). EP0007983A1 - Process for the purification of tertiary amines.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved January 27, 2026, from [Link]

  • Myers, A. (n.d.). Chem 115 Handout: C–N Bond-Forming Reactions: Reductive Amination. Harvard University. Retrieved January 27, 2026, from [Link]

  • ACS Publications. (2021). Computer Prediction of pKa Values in Small Molecules and Proteins. Chemical Reviews, 121(19), 11595-11637. Available at: [Link]

  • EMBIBE. (2023, January 25). Test for Amines: Check Solubility and Litmus Test, Hinsberg Test. Retrieved January 27, 2026, from [Link]

  • ACS Publications. (2007). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development, 11(4), 747-751. Available at: [Link]

  • DTIC. (1963). SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. Retrieved January 27, 2026, from [Link]

  • MDPI. (2021). A Data Resource for Prediction of Gas-Phase Thermodynamic Properties of Small Molecules. Data, 6(3), 26. Available at: [Link]

  • The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. Available at: [Link]

  • BYJU'S. (n.d.). Test for Amino Groups. Retrieved January 27, 2026, from [Link]

  • PubChem. (n.d.). 2-Methoxyethylamine. Retrieved January 27, 2026, from [Link]

  • PubChem. (n.d.). tert-Butyl 4-hydroxyazepane-1-carboxylate. Retrieved January 27, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Retrieved January 27, 2026, from [Link]

  • PubChem. (n.d.). tert-Butyl azepane-1-carboxylate. Retrieved January 27, 2026, from [Link]

Sources

A Comprehensive Technical Guide to tert-Butyl 4-(2-methoxyethylamino)azepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The azepane scaffold is a privileged seven-membered heterocyclic motif of significant interest in medicinal chemistry and drug discovery. Its inherent conformational flexibility allows for intricate interactions with biological targets, making it a valuable component in the design of novel therapeutics.[1][2] Azepane-based compounds have demonstrated a wide array of pharmacological activities, including anti-cancer, anti-Alzheimer's, and antimicrobial properties.[2] Currently, over 20 drugs approved by the FDA contain the azepane core, highlighting its importance in pharmaceutical development.[2] This guide provides an in-depth technical overview of a specific derivative, tert-butyl 4-(2-methoxyethylamino)azepane-1-carboxylate, a compound poised for exploration in various research and development endeavors.

Section 1: Chemical Identity and Properties

IUPAC Name and Synonyms

Based on the principles of IUPAC nomenclature for amines and esters, the correct and systematic name for the target compound is tert-butyl 4-((2-methoxyethyl)amino)azepane-1-carboxylate .[3][4][5][6][7]

Synonyms:

  • 1-Boc-4-(2-methoxyethylamino)azepane

  • tert-Butyl 4-(N-(2-methoxyethyl)amino)azepane-1-carboxylate

  • N-(2-methoxyethyl)-1-(tert-butoxycarbonyl)azepan-4-amine

  • 4-((2-methoxyethyl)amino)azepane-1-carboxylic acid tert-butyl ester

Chemical Structure

Figure 1: 2D Structure of tert-butyl 4-((2-methoxyethyl)amino)azepane-1-carboxylate.

Physicochemical Properties (Predicted)

The following table summarizes the predicted physicochemical properties of the target compound. These values are estimated based on the properties of the closely related starting material, tert-butyl 4-aminoazepane-1-carboxylate, and the addition of the 2-methoxyethyl group.

PropertyValueSource/Method
Molecular Formula C₁₄H₂₈N₂O₃-
Molecular Weight 272.38 g/mol Calculated
CAS Number Not available-
Appearance Likely an oil or low-melting solidPredicted
Boiling Point > 300 °C (decomposes)Predicted
LogP ~2.5Predicted
pKa ~9.5 (amine)Predicted

Section 2: Synthesis and Characterization

As this is a novel derivative, a validated synthetic protocol is not yet published. However, based on established synthetic methodologies for N-alkylation of amines, a robust and efficient synthesis can be proposed starting from the commercially available tert-butyl 4-aminoazepane-1-carboxylate .[8][9]

Proposed Synthetic Pathway: Reductive Amination

Reductive amination is a highly effective method for the formation of carbon-nitrogen bonds and is widely used in the synthesis of secondary and tertiary amines.[10][11][12][13] This pathway involves the reaction of the primary amine of tert-butyl 4-aminoazepane-1-carboxylate with 2-methoxyacetaldehyde to form an intermediate imine, which is then reduced in situ to the desired secondary amine.

G start tert-Butyl 4-aminoazepane-1-carboxylate intermediate Imine Intermediate start->intermediate Reaction reagent1 2-Methoxyacetaldehyde reagent1->intermediate product tert-Butyl 4-((2-methoxyethyl)amino)azepane-1-carboxylate intermediate->product Reduction reagent2 Reducing Agent (e.g., NaBH(OAc)₃) reagent2->product

Figure 2: Proposed synthetic workflow via reductive amination.

Detailed Experimental Protocol

Materials:

  • tert-Butyl 4-aminoazepane-1-carboxylate (1.0 eq)

  • 2-Methoxyacetaldehyde (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of tert-butyl 4-aminoazepane-1-carboxylate (1.0 eq) in anhydrous DCM or DCE (10 mL/mmol) under an inert atmosphere (e.g., nitrogen or argon), add 2-methoxyacetaldehyde (1.2 eq).

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the intermediate imine.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes. The reaction is mildly exothermic.

  • Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure tert-butyl 4-((2-methoxyethyl)amino)azepane-1-carboxylate.

Mechanistic Rationale

The choice of sodium triacetoxyborohydride as the reducing agent is critical for the success of this one-pot reaction. It is a mild and selective reducing agent that readily reduces the protonated imine intermediate but does not significantly reduce the starting aldehyde. This selectivity prevents the formation of 2-methoxyethanol as a byproduct and ensures a high yield of the desired secondary amine.[11]

Characterization

The structure of the synthesized compound should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will be crucial for structural elucidation.[14][15][16] Key expected signals in the ¹H NMR spectrum would include the characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), the methoxy group (a singlet around 3.3 ppm), and the methylene protons of the 2-methoxyethyl group and the azepane ring.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 273.22.[14][17]

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H bond (around 3300 cm⁻¹), C-H bonds (around 2850-2950 cm⁻¹), the carbamate carbonyl group (around 1680-1700 cm⁻¹), and the C-O ether linkage (around 1100 cm⁻¹).[18]

Section 3: Applications in Drug Discovery

The azepane ring system is a versatile scaffold in drug design due to its unique seven-membered structure, which provides a desirable degree of conformational flexibility.[1] This property can be advantageous for optimizing ligand-receptor interactions.

  • CNS Disorders: The lipophilic nature of the tert-butyl group and the overall structure of the molecule suggest potential for blood-brain barrier penetration. N-substituted azepanes have been investigated as potent inhibitors of monoamine transporters, indicating their potential for treating neuropsychiatric disorders.[19][20]

  • Oncology: The azepane motif is present in several anti-cancer agents.[2] The introduction of the N-(2-methoxyethyl) side chain could modulate the compound's solubility, metabolic stability, and target-binding affinity.

  • Infectious Diseases: Azepane derivatives have also shown promise as antimicrobial and anti-tubercular agents.[2][21]

The title compound serves as a valuable building block for further chemical modifications. The secondary amine provides a reactive handle for the introduction of a wide range of substituents, allowing for the generation of a library of diverse analogs for structure-activity relationship (SAR) studies.[2]

Section 4: Safety and Handling

As there is no specific safety data for tert-butyl 4-((2-methoxyethyl)amino)azepane-1-carboxylate, a conservative approach to handling based on the known hazards of its starting material and related compounds is recommended.

  • Starting Material (tert-Butyl 4-aminoazepane-1-carboxylate): This compound is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335).[8]

  • Boc-Protected Amines: The tert-butoxycarbonyl (Boc) protecting group is generally stable under basic and nucleophilic conditions but is readily cleaved by strong acids.[22][23][24][25][26] Care should be taken to avoid inadvertent deprotection.

  • General Handling: It is recommended to handle this compound in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Conclusion

tert-Butyl 4-((2-methoxyethyl)amino)azepane-1-carboxylate is a promising, yet underexplored, chemical entity. Its synthesis from readily available starting materials is straightforward using established synthetic methods such as reductive amination. The inherent properties of the azepane scaffold, combined with the introduced N-(2-methoxyethyl) substituent, make this compound and its future derivatives attractive candidates for screening in various drug discovery programs, particularly those targeting CNS disorders, cancer, and infectious diseases. This guide provides a solid foundation for researchers to synthesize, characterize, and explore the potential of this valuable chemical building block.

References

  • Kumar, A., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. PubMed, 31(2), 177-201. [Link]

  • Gstaiger, C., et al. (2024). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. Journal of Medicinal Chemistry, 67(8), 6595-6611. [Link]

  • Chemistry LibreTexts. (2024, February 25). 24.1: Naming Amines. [Link]

  • Google Patents. (2014).
  • PubChem. (n.d.). tert-Butyl 4-aminoazepane-1-carboxylate. National Center for Biotechnology Information. [Link]

  • Cativiela, C., et al. (2019). Conversion of “Customizable Units” into N-Alkyl Amino Acids and Generation of N-Alkyl Peptides. The Journal of Organic Chemistry, 84(11), 7126-7137. [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Shekhtman, S. R., et al. (2019). NMR-based metabolite studies with 15N amino acids. PLoS ONE, 14(9), e0221479. [Link]

  • Oishi, T., et al. (2024, August 9). Two-Step Synthesis of Multi-Substituted Amines by Using an N-Methoxy Group as a Reactivity Control Element. Angewandte Chemie International Edition, 63(33), e202405856. [Link]

  • Gstaiger, C., et al. (2024). Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. ACS Publications. [Link]

  • The Organic Chemistry Tutor. (2018, April 22). Naming Amines - IUPAC Nomenclature & Common Names [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Ducrot, A., et al. (2024, August 6). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. ChemCatChem, 16(15), e202400305. [Link]

  • Chemistry LibreTexts. (2024, February 25). 24.6: Synthesis of Amines. [Link]

  • IUPAC. (2013). Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. [Link]

  • Wang, Y., et al. (2021). Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation. Organic Letters, 23(15), 5899-5903. [Link]

  • Vairappan, C. S., et al. (2016, July 12). Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-.alpha.-amino acids and their methyl esters. Journal of the American Society for Mass Spectrometry, 27(10), 1639-1647. [Link]

  • The Organic Chemistry Tutor. (2016, November 29). Naming Esters - IUPAC Nomenclature, Branches, Substituents, & Benzene Rings [Video]. YouTube. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. [Link]

  • ResearchGate. (n.d.). A Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. [Link]

  • Chamoin, S., et al. (2004). Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. CHIMIA International Journal for Chemistry, 58(4), 208-210. [Link]

  • Orsini, P., et al. (2024, August 5). Regioselective γ Alkylation of ter-Butyl 2,4-dioxopiperidine-1-carboxylate. Synthesis, 2007(20), 3149-3154. [Link]

  • Clark, J. (n.d.). preparation of amines. Chemguide. [Link]

  • Wang, S., et al. (2025, January 2). Chemical looping synthesis of amines from N2 via iron nitride as a mediator. Nature Communications, 16(1), 1-9. [Link]

  • Britton, J., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 28(4), 1641-1647. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Kumar, A., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Bioorganic Chemistry, 84, 177-201. [Link]

  • Zosel, F., et al. (2024, March 11). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. ChemRxiv. [Link]

  • Chemistry Steps. (n.d.). Naming Amines: Systematic and Common Nomenclature. [Link]

  • PubChem. (n.d.). Tert-butyl 4-(3-aminopropyl)-1,4-diazepane-1-carboxylate. National Center for Biotechnology Information. [Link]

  • Chad's Prep. (2018, September 21). 22.4e Synthesis of Amines Reductive Amination [Video]. YouTube. [Link]

  • Adejoro, I. A., et al. (2022). Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane. Molecules, 27(8), 2497. [Link]

  • Organic Chemistry Portal. (n.d.). Carboxylate-Catalyzed C-Silylation of Terminal Alkynes. [Link]

Sources

An In-depth Technical Guide to tert-Butyl 4-(2-methoxyethylamino)azepane-1-carboxylate: Synthesis, Characterization, and Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 4-(2-methoxyethylamino)azepane-1-carboxylate is a substituted azepane derivative of significant interest in medicinal chemistry and drug discovery. The azepane scaffold is a privileged structure found in a variety of biologically active compounds. The incorporation of a 2-methoxyethylamino side chain at the 4-position of the azepane ring, combined with the tert-butoxycarbonyl (Boc) protecting group, makes this molecule a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.

This technical guide provides a comprehensive overview of tert-butyl 4-(2-methoxyethylamino)azepane-1-carboxylate, with a focus on its synthesis from the readily available precursor, tert-butyl 4-aminoazepane-1-carboxylate. We will delve into its physicochemical properties, a detailed synthetic protocol, and its potential applications as a research chemical in the development of novel therapeutics.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₄H₂₈N₂O₃Calculated
Molecular Weight 272.39 g/mol Calculated
CAS Number Not available-
Appearance Expected to be a colorless to pale yellow oil or low-melting solidInferred
Solubility Expected to be soluble in organic solvents such as methanol, ethanol, dichloromethane, and ethyl acetate.Inferred
Boiling Point > 300 °C (estimated)Inferred
pKa Estimated to be in the range of 9-10 for the secondary amineInferred

Synthesis of tert-Butyl 4-(2-methoxyethylamino)azepane-1-carboxylate

The most straightforward and common method for the synthesis of tert-butyl 4-(2-methoxyethylamino)azepane-1-carboxylate is through the N-alkylation of tert-butyl 4-aminoazepane-1-carboxylate with a suitable 2-methoxyethylating agent, such as 2-bromoethyl methyl ether or 2-chloroethyl methyl ether.

Experimental Protocol: N-alkylation of tert-Butyl 4-aminoazepane-1-carboxylate

This protocol describes a general procedure for the synthesis. Optimization of reaction conditions may be necessary to achieve higher yields.

Materials:

  • tert-Butyl 4-aminoazepane-1-carboxylate (CAS: 196613-57-7)[1]

  • 2-Bromoethyl methyl ether

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of tert-butyl 4-aminoazepane-1-carboxylate (1.0 eq) in acetonitrile or DMF, add a base such as potassium carbonate (2.0-3.0 eq) or DIPEA (2.0-3.0 eq).

  • To this stirred suspension, add 2-bromoethyl methyl ether (1.1-1.5 eq) dropwise at room temperature.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion of the reaction, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Partition the residue between ethyl acetate and water or saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and wash it with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, tert-butyl 4-(2-methoxyethylamino)azepane-1-carboxylate.

Causality Behind Experimental Choices:

  • Choice of Base: An inorganic base like K₂CO₃ is often used in polar aprotic solvents like DMF or acetonitrile. An organic base like DIPEA can also be used and is soluble in a wider range of organic solvents. The base is crucial to deprotonate the primary amine of the starting material, making it a more potent nucleophile.

  • Choice of Solvent: Acetonitrile and DMF are excellent solvents for this type of reaction as they are polar aprotic solvents that can dissolve the reactants and facilitate the Sₙ2 reaction.

  • Reaction Temperature: Heating the reaction mixture increases the rate of the N-alkylation reaction.

  • Purification: Column chromatography is a standard and effective method for purifying organic compounds of moderate polarity like the target molecule.

Synthetic Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants cluster_process Reaction & Workup cluster_product Product start_material tert-Butyl 4-aminoazepane-1-carboxylate reaction N-alkylation (60-80 °C, 12-24h) start_material->reaction alkylating_agent 2-Bromoethyl methyl ether alkylating_agent->reaction base Potassium Carbonate base->reaction solvent Acetonitrile solvent->reaction workup Aqueous Workup (EtOAc/H₂O) reaction->workup purification Silica Gel Chromatography workup->purification final_product tert-Butyl 4-(2-methoxyethylamino)azepane-1-carboxylate purification->final_product

Caption: Synthetic workflow for the preparation of tert-Butyl 4-(2-methoxyethylamino)azepane-1-carboxylate.

Potential Research Applications

The structural motif of tert-butyl 4-(2-methoxyethylamino)azepane-1-carboxylate makes it a valuable intermediate for the synthesis of a wide range of compounds with potential therapeutic applications. The Boc-protecting group can be easily removed under acidic conditions to liberate the secondary amine on the azepane ring, which can then be further functionalized. The secondary amine in the side chain can also be a site for further chemical modification.

Potential as a Scaffold in Drug Discovery:

  • GPCR Ligands: Substituted azepanes are known to be effective scaffolds for targeting G protein-coupled receptors (GPCRs). The specific substitution pattern of the target molecule could be explored for its potential to interact with various GPCRs involved in neurological or metabolic disorders.

  • Enzyme Inhibitors: The azepane ring can serve as a core structure for the design of enzyme inhibitors. The 2-methoxyethylamino side chain can be modified to introduce functionalities that interact with the active site of a target enzyme.

  • CNS-active Agents: The lipophilic nature of the azepane ring and the potential for the molecule to cross the blood-brain barrier make it an interesting scaffold for the development of central nervous system (CNS) active agents.

Conceptual Role as a Synthetic Intermediate

ScaffoldApplication cluster_derivatization Chemical Derivatization cluster_applications Potential Therapeutic Targets start_mol tert-Butyl 4-(2-methoxyethylamino)azepane-1-carboxylate deprotection Boc Deprotection (e.g., TFA) start_mol->deprotection Step 1 functionalization Further Functionalization (e.g., Acylation, Alkylation) deprotection->functionalization Step 2 gpcr GPCR Ligands functionalization->gpcr Leads to enzyme Enzyme Inhibitors functionalization->enzyme Leads to cns CNS-Active Agents functionalization->cns Leads to

Caption: Conceptual pathway illustrating the utility of the title compound as a versatile synthetic scaffold.

Safety Information

While a specific Material Safety Data Sheet (MSDS) for tert-butyl 4-(2-methoxyethylamino)azepane-1-carboxylate is not available, it should be handled with the standard precautions for research chemicals. Based on the GHS classification of its precursor, tert-butyl 4-aminoazepane-1-carboxylate, it may cause skin irritation, serious eye irritation, and respiratory irritation[1]. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

tert-Butyl 4-(2-methoxyethylamino)azepane-1-carboxylate is a valuable research chemical with significant potential as a building block in the synthesis of novel drug candidates. This guide has provided a comprehensive overview of its synthesis from a readily available precursor, its estimated physicochemical properties, and its potential applications in medicinal chemistry. The synthetic protocol and conceptual frameworks presented herein are intended to empower researchers to effectively utilize this versatile molecule in their drug discovery endeavors.

References

  • PubChem. tert-Butyl 4-aminoazepane-1-carboxylate. National Center for Biotechnology Information. [Link]

Sources

A Technical Guide to the Predicted Spectral Characteristics of tert-Butyl 4-(2-methoxyethylamino)azepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed in-silico analysis of the predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) spectral data for the novel compound, tert-Butyl 4-(2-methoxyethylamino)azepane-1-carboxylate. In the absence of empirical data in the public domain, this document serves as a foundational resource for researchers engaged in the synthesis, identification, and characterization of this molecule. By leveraging established principles of spectroscopy and comparative analysis with structurally analogous compounds, we present a comprehensive set of predicted spectral values. This guide is intended to aid in the confirmation of the compound's identity, facilitate its purification, and provide a baseline for its further investigation in medicinal chemistry and drug discovery.

Introduction

Tert-Butyl 4-(2-methoxyethylamino)azepane-1-carboxylate is a substituted azepane derivative of interest in medicinal chemistry due to the prevalence of the azepane scaffold in a variety of biologically active compounds. The presence of a Boc-protecting group and a methoxyethylamino side chain suggests its potential as an intermediate in the synthesis of more complex molecules with therapeutic applications. Accurate structural elucidation is paramount in the drug development pipeline, and NMR and MS are the cornerstone techniques for this purpose. This guide offers a detailed prediction of the ¹H NMR, ¹³C NMR, and mass spectra of the title compound, providing a valuable tool for researchers working with this or similar chemical entities.

The predictions herein are derived from a thorough analysis of the compound's structure and a comparative study of the known spectral data of related molecules, including N-Boc protected amines and other substituted azepanes.

Predicted ¹H and ¹³C NMR Spectral Data

The structural complexity of tert-Butyl 4-(2-methoxyethylamino)azepane-1-carboxylate gives rise to a unique NMR fingerprint. The following sections detail the predicted chemical shifts, multiplicities, and coupling constants for each nucleus.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum is characterized by signals corresponding to the protons of the tert-butyl group, the azepane ring, and the 2-methoxyethylamino side chain. The chemical shifts are influenced by the electron-withdrawing effect of the carbamate and the electronegativity of the nitrogen and oxygen atoms.

Table 1: Predicted ¹H NMR Data for tert-Butyl 4-(2-methoxyethylamino)azepane-1-carboxylate

ProtonsPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale
tert-Butyl
-C(CH₃)₃1.45s-The nine equivalent protons of the tert-butyl group are expected to appear as a sharp singlet in a region typical for Boc-protecting groups.
Azepane Ring
-NCH ₂(ax, eq)3.20 - 3.40m-The methylene protons adjacent to the carbamate nitrogen are deshielded and are expected to show complex splitting due to coupling with adjacent protons and conformational rigidity.
-CH -NH-2.80 - 3.00m-The methine proton at the point of substitution is deshielded by the adjacent nitrogen and is expected to appear as a multiplet.
-CH₂- (ring)1.60 - 1.90m-The remaining methylene protons of the azepane ring are expected to appear as a series of overlapping multiplets in the aliphatic region.
2-Methoxyethylamino Side Chain
-NH-CH₂ -CH₂-O-2.70 - 2.90t~6.0These protons are adjacent to a nitrogen and are expected to be a triplet due to coupling with the neighboring methylene group.
-CH₂-CH₂ -O-3.50 - 3.60t~6.0These protons are deshielded by the adjacent oxygen and are expected to be a triplet.
-O-CH₃ 3.30s-The three equivalent protons of the methoxy group are expected to appear as a sharp singlet.
-NH -1.50 - 2.50br s-The chemical shift of the amine proton can be highly variable and may appear as a broad singlet.

s = singlet, t = triplet, m = multiplet, br s = broad singlet

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum will show distinct signals for each carbon environment in the molecule. The chemical shifts are influenced by the hybridization and the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Data for tert-Butyl 4-(2-methoxyethylamino)azepane-1-carboxylate

CarbonPredicted Chemical Shift (ppm)Rationale
tert-Butyl Group
-C (CH₃)₃79.5The quaternary carbon of the tert-butyl group is a characteristic signal for a Boc-protecting group.
-C(CH₃ )₃28.4The three equivalent methyl carbons of the tert-butyl group will give a single, intense signal.
Carbamate
-N-C =O155.0The carbonyl carbon of the carbamate is significantly deshielded and appears at a low field.
Azepane Ring
-N-CH₂ -45.0 - 48.0The methylene carbons adjacent to the carbamate nitrogen.
-CH -NH-55.0 - 58.0The methine carbon at the point of substitution.
-CH₂ - (ring)25.0 - 35.0The remaining methylene carbons of the azepane ring.
2-Methoxyethylamino Side Chain
-NH-CH₂ -CH₂-O-48.0 - 52.0The carbon adjacent to the amine nitrogen.
-CH₂-CH₂ -O-70.0 - 73.0The carbon adjacent to the oxygen is significantly deshielded.
-O-CH₃ 59.0The methoxy carbon signal is characteristic.

Predicted Mass Spectrometry Data

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of a compound. The following is a prediction of the key mass spectral features for tert-Butyl 4-(2-methoxyethylamino)azepane-1-carboxylate.

Molecular Ion and Adducts

The exact mass of the compound is 286.2256 g/mol . In a high-resolution mass spectrum (HRMS), the protonated molecule is expected to be a key indicator of the compound's identity.

Table 3: Predicted Molecular Ion and Adducts

IonPredicted m/z
[M+H]⁺287.2334
[M+Na]⁺309.2153
[M+K]⁺325.1893
Predicted Fragmentation Pattern

Under typical electrospray ionization (ESI) conditions, the Boc-protecting group is known to be labile. Therefore, significant fragmentation is expected.

Key Predicted Fragments:

  • Loss of the Boc group (C₅H₉O₂): A neutral loss of 101.06 Da, leading to a fragment at m/z 185.1678.

  • Loss of isobutylene (C₄H₈): A neutral loss of 56.06 Da, resulting in a fragment at m/z 231.1762. This is a common fragmentation pathway for Boc-protected amines.

  • Cleavage of the methoxyethyl side chain: Fragmentation at the C-N bond of the side chain can lead to various smaller fragments.

Experimental Protocols

While this guide provides predicted data, the following are generalized, step-by-step methodologies for acquiring empirical NMR and MS data for a novel compound like tert-Butyl 4-(2-methoxyethylamino)azepane-1-carboxylate.

NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of a reference standard (e.g., TMS) if not already present in the solvent.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT-135 experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR (Optional but Recommended): Acquire COSY and HSQC spectra to confirm proton-proton and proton-carbon correlations, respectively.

  • Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled to an electrospray ionization (ESI) source.

  • Data Acquisition: Infuse the sample solution into the ESI source. Acquire data in positive ion mode over a relevant m/z range (e.g., 50-500).

  • Tandem MS (MS/MS): To confirm fragmentation patterns, perform a product ion scan on the [M+H]⁺ ion.

  • Data Analysis: Analyze the resulting spectrum to identify the molecular ion and characteristic fragment ions.

Visualization of Workflow

The following diagram illustrates the general workflow for the characterization of a novel compound using NMR and MS.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Synthesis Synthesis of Target Compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR MS Mass Spectrometry (HRMS, MS/MS) Purification->MS NMR_Data NMR Spectral Analysis - Chemical Shifts - Coupling Constants NMR->NMR_Data MS_Data MS Spectral Analysis - Molecular Weight - Fragmentation MS->MS_Data Structure_Validation Structure Validation NMR_Data->Structure_Validation MS_Data->Structure_Validation

Caption: Workflow for the synthesis, purification, and structural elucidation of a novel chemical compound.

Conclusion

This technical guide provides a robust, theory-based prediction of the NMR and MS spectral data for tert-Butyl 4-(2-methoxyethylamino)azepane-1-carboxylate. The presented data, including predicted chemical shifts, multiplicities, and fragmentation patterns, offers a valuable reference for researchers. While these predictions are grounded in established spectroscopic principles and comparative data, empirical validation remains the gold standard. The outlined experimental protocols provide a clear path for obtaining such data. This guide is intended to accelerate the research and development process by providing a solid predictive framework for the structural characterization of this and related molecules.

References

  • D. S. Wishart, "HMDB 4.0: The Human Metabolome Database for 2018," Nucleic Acids Research, vol. 46, no. D1, pp. D608–D617, 2018. [Link]

  • H. E. Gottlieb, V. Kotlyar, and A. Nudelman, "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities," The Journal of Organic Chemistry, vol. 62, no. 21, pp. 7512–7515, 1997. [Link]

  • PubChem. tert-Butyl 4-aminoazepane-1-carboxylate. [Link]

  • Spectral Database for Organic Compounds (SDBS). [Link]

The Azepane Scaffold: A Comprehensive Technical Guide to Synthesis and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The seven-membered nitrogen-containing heterocycle, the azepane ring system, has steadily gained prominence in medicinal chemistry, transitioning from a structural curiosity to a privileged scaffold in modern drug design.[1] Its inherent three-dimensional architecture offers a distinct advantage, providing a versatile platform for creating molecules with globular shapes and multiple vectors for the spatial exploration of chemical space.[2][3] This guide provides an in-depth technical exploration of novel azepane-based compounds, intended for researchers, medicinal chemists, and professionals in drug development. We will traverse the landscape of synthetic strategies, from classical ring closures to innovative photochemical methods, and delve into the expanding therapeutic potential of this versatile scaffold, supported by quantitative data and detailed experimental protocols.

The Ascendancy of the Azepane Moiety in Medicinal Chemistry

While five- and six-membered nitrogen heterocycles like pyrrolidines and piperidines are ubiquitous in pharmaceutical libraries, the seven-membered azepane has been historically underrepresented.[2][4][5] This is largely attributed to the synthetic challenges associated with its formation. However, the unique conformational flexibility of the azepane ring allows for the presentation of substituents in distinct spatial orientations, which can lead to enhanced binding affinity and selectivity for biological targets. This has spurred significant interest in developing novel synthetic methodologies to unlock the full potential of the azepane chemical space.[2]

The therapeutic relevance of the azepane core is undisputed, with over 20 FDA-approved drugs incorporating this motif for a wide range of diseases.[6] Azepane derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-Alzheimer's disease, antimicrobial, and anticonvulsant properties.[6] This wide-ranging bioactivity underscores the importance of continued research into the synthesis and derivatization of this valuable heterocyclic system.

Strategic Approaches to the Synthesis of Novel Azepane Derivatives

The construction of the azepane ring presents a formidable challenge for synthetic organic chemists. However, a number of effective strategies have been developed, each with its own set of advantages and limitations. The choice of synthetic route is often dictated by the desired substitution pattern and the overall complexity of the target molecule.

Classical Synthetic Methodologies

Traditional approaches to azepane synthesis often rely on multi-step sequences involving the construction of linear precursors followed by cyclization.[2] Common strategies include:

  • Ring-Closing Metathesis (RCM): This powerful reaction has been employed for the synthesis of unsaturated azepane precursors, which can then be reduced to the saturated azepane core.

  • Beckmann Rearrangement: The rearrangement of cyclohexanone oximes provides a direct route to caprolactams, which are versatile intermediates for the synthesis of various azepane derivatives.[2]

  • Ring-Closing Reactions: Intramolecular nucleophilic substitution or reductive amination of appropriately functionalized linear precursors are also widely used methods.

While effective, these classical methods can be lengthy and may lack the efficiency required for the rapid generation of diverse compound libraries.

Modern and Catalytic Approaches

Recent years have witnessed the emergence of more sophisticated and efficient methods for azepane synthesis, often employing transition metal catalysis or photochemical activation.

A groundbreaking strategy for the synthesis of polysubstituted azepanes involves the photochemical dearomative ring expansion of readily available nitroarenes.[2] This modular approach utilizes blue light to mediate the conversion of a nitro group into a singlet nitrene at room temperature.[2] This highly reactive intermediate then triggers the expansion of the six-membered benzene ring into a seven-membered ring system.[2] A subsequent hydrogenolysis step furnishes the desired azepane in just two steps.[2]

A key advantage of this methodology is the direct translation of the substitution pattern from the starting nitroarene to the final azepane product, providing streamlined access to complex, poly-functionalized systems that are difficult to prepare using other methods.[2]

Experimental Protocol: Photochemical Synthesis of a Substituted Azepane

Objective: To synthesize a polysubstituted azepane from a corresponding nitroarene via photochemical ring expansion.

Materials:

  • Substituted nitroarene (1.0 eq)

  • Anhydrous solvent (e.g., acetonitrile)

  • Blue LED light source (e.g., 450 nm)

  • Schlenk flask or similar photochemical reactor

  • Hydrogen source (H₂ gas)

  • Hydrogenation catalyst (e.g., PtO₂, Pd/C)

  • Standard laboratory glassware and purification supplies (silica gel for chromatography)

Procedure:

  • Photochemical Ring Expansion:

    • In a Schlenk flask, dissolve the substituted nitroarene in the anhydrous solvent.

    • Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

    • Irradiate the solution with the blue LED light source at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Hydrogenolysis:

    • Dissolve the crude product from the photochemical step in a suitable solvent (e.g., methanol or ethanol).

    • Carefully add the hydrogenation catalyst (e.g., a mixture of PtO₂ and Pd/C) to the solution.[2]

    • Pressurize the reaction vessel with hydrogen gas (e.g., 50 bar) and stir vigorously at room temperature.[2]

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify the crude azepane derivative by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

    • Characterize the final product by NMR spectroscopy (¹H and ¹³C), mass spectrometry, and other relevant analytical techniques.

Photochemical_Azepane_Synthesis Nitroarene Substituted Nitroarene Intermediate Seven-membered Ring Intermediate Nitroarene->Intermediate Photochemical Ring Expansion Solvent Anhydrous Solvent (e.g., Acetonitrile) Solvent->Intermediate Blue_Light Blue Light (450 nm) Room Temperature Blue_Light->Intermediate Azepane Polysubstituted Azepane Intermediate->Azepane Reduction Hydrogenation Hydrogenolysis (H₂, PtO₂/Pd/C) Hydrogenation->Azepane

Caption: Workflow for the photochemical synthesis of polysubstituted azepanes.

An efficient protocol for the preparation of novel trifluoromethyl-containing azepine derivatives has been developed utilizing a copper(I)-catalyzed tandem reaction. This method involves the intermolecular addition of a primary or secondary amine to a copper-activated triple bond of a functionalized allenyne, followed by an intramolecular cyclization onto the allene moiety. The reaction proceeds smoothly in dioxane at 70°C in the presence of a catalytic amount of Cu(MeCN)₄PF₆, providing access to a new family of functionally substituted seven-membered azacycles. This approach is particularly valuable for the synthesis of fluorinated azepanes, which are of significant interest in medicinal chemistry due to the unique properties conferred by the fluorine atoms.

Therapeutic Applications and Biological Activities of Azepane-Based Compounds

The structural diversity of azepane derivatives translates into a wide spectrum of biological activities, making them attractive candidates for drug development in various therapeutic areas.

Anticancer Activity

Numerous azepane-containing compounds have demonstrated potent anticancer activity against a range of cancer cell lines.[1] The mechanism of action often involves the inhibition of key cellular signaling pathways implicated in cancer cell proliferation, survival, and metastasis.

Compound ClassTarget/MechanismRepresentative IC₅₀ ValuesReference
Benzo[a]phenazine derivativesMultiple targets1-10 µM in various cell lines[1]
1,2,3-Triazole linked Tetrahydrocurcumin-azepane conjugatesHCT-116 (Colon Carcinoma)1.09 µM[1]
Oxazepine derivativesCaCo-2 (Colon Carcinoma)24.53 µM[1]
Anti-Alzheimer's Disease Activity

The azepane scaffold has been successfully incorporated into molecules designed to combat Alzheimer's disease. These compounds often target key enzymes involved in the pathogenesis of the disease, such as β-secretase (BACE1) and acetylcholinesterase (AChE).[1]

CompoundTargetIC₅₀/Kᵢ (nM)Reference
FAH65BACE1Lead compound[1]
2,3-Dihydro-1H-cyclopenta[b]quinoline derivative 6hAcetylcholinesterase (AChE)IC₅₀ = 3.65 nM[1]
Antimicrobial and Other Activities

Azepane-based compounds have also shown promise as antimicrobial agents, with activity against both bacteria and fungi.[6] Furthermore, derivatives have been investigated as anticonvulsants, anti-inflammatory agents, and inhibitors of various enzymes, highlighting the broad therapeutic potential of this scaffold.[6]

Experimental Protocol: In Vitro Anticancer Activity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of novel azepane compounds on a cancer cell line.

Materials:

  • Cancer cell line (e.g., HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Azepane compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells into 96-well plates at an appropriate density and incubate overnight to allow for attachment.[1]

  • Compound Treatment:

    • Prepare serial dilutions of the azepane compounds in cell culture medium.

    • Treat the cells with various concentrations of the compounds and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).[1]

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Add the solubilization buffer to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well Plates Start->Seed_Cells Incubate1 Incubate Overnight Seed_Cells->Incubate1 Treat_Cells Treat with Azepane Compounds Incubate1->Treat_Cells Incubate2 Incubate for 48-72h Treat_Cells->Incubate2 Add_MTT Add MTT Solution Incubate2->Add_MTT Incubate3 Incubate for 2-4h Add_MTT->Incubate3 Add_Solubilizer Add Solubilization Buffer Incubate3->Add_Solubilizer Read_Absorbance Measure Absorbance (570 nm) Add_Solubilizer->Read_Absorbance Analyze_Data Calculate IC₅₀ Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow of the MTT assay for evaluating anticancer activity.

Future Perspectives and Conclusion

The azepane scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The development of innovative synthetic methodologies, such as the photochemical ring expansion of nitroarenes and catalytic tandem reactions, has significantly expanded the accessible chemical space for azepane derivatives. This, in turn, has facilitated the exploration of their structure-activity relationships and the identification of potent and selective modulators of various biological targets.

Future research in this area will likely focus on the development of even more efficient and stereoselective synthetic methods, enabling the creation of complex and diverse azepane-based libraries. Furthermore, a deeper understanding of the molecular mechanisms of action of bioactive azepane compounds will be crucial for their translation into clinical applications. The continued exploration of this privileged scaffold holds immense promise for the discovery of next-generation therapeutics to address unmet medical needs.

References

  • Mykura, R. C., Sánchez-Bento, R., Matador, E., & Leonori, D. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry. Available from: [Link]

  • Recent Advances on the Synthesis of Azepane-Based Compounds. (2024). ResearchGate. Available from: [Link]

  • Philippova, A. N., Vorobyeva, D. V., Gribanov, P. S., Godovikov, I. A., & Osipov, S. N. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules, 27(16), 5195. Available from: [Link]

  • Zha, G. F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 465–494. Available from: [Link]

  • Azepines, Chemistry, Synthesis and Reactions. (2025). STM Journals. Available from: [Link]

  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (n.d.). ScienceDirect. Available from: [Link]

  • Zha, G. F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 465-494. Available from: [Link]

  • Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. (2021). ResearchGate. Available from: [Link]

  • Chong, H., Ganguly, B., Broker, G. A., Rogers, R. D., & Brechbiel, M. W. (2002). Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Journal of the Chemical Society, Perkin Transactions 1, (18), 2080–2086. Available from: [Link]

Sources

Methodological & Application

Introduction: The Azepane Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An Application Scientist's Guide to the Synthesis of 4-Substituted Azepane-1-carboxylates

The seven-membered azepane ring is an increasingly important saturated heterocycle in medicinal chemistry. Its conformational flexibility provides access to a larger region of three-dimensional chemical space compared to its smaller five- and six-membered pyrrolidine and piperidine counterparts[1]. This unique structural feature allows for novel interactions with biological targets and can lead to improved potency, selectivity, and pharmacokinetic properties. However, the synthetic accessibility of substituted azepanes has historically lagged behind that of smaller N-heterocycles, creating a bottleneck in their exploration[2].

This guide provides researchers, scientists, and drug development professionals with a detailed overview of robust and versatile synthetic strategies for accessing 4-substituted azepane-1-carboxylates. The focus is on practical, field-proven methods that offer control over substitution and functionalization. We will explore two primary strategic approaches: the de novo construction of the azepane ring via photochemical rearrangement and the functionalization of a versatile, readily accessible 4-oxoazepane intermediate.

Strategy 1: Direct Synthesis via Photochemical Dearomative Ring Expansion

A powerful and modern approach for accessing polysubstituted azepanes involves the photochemical ring expansion of simple, readily available nitroarenes. This strategy, developed by Leonori and co-workers, leverages the conversion of a nitro group into a singlet nitrene using blue light, which then mediates the transformation of a six-membered aromatic ring into a seven-membered azepine system. A subsequent hydrogenation delivers the desired saturated azepane in a highly efficient two-step sequence[1][2]. The substitution pattern on the starting nitroarene directly translates to the final azepane, making this a highly modular route[1].

Mechanistic Rationale

The core of this transformation is the photochemical generation of a singlet nitrene from the nitroarene. This is achieved through deoxygenation mediated by a phosphine or phosphite reagent under blue LED irradiation. The highly reactive singlet nitrene intermediate undergoes a dearomative ring expansion to form a bicyclic azirine, which rapidly rearranges to a 3H-azepine. This unsaturated intermediate is then subjected to hydrogenation to yield the final saturated azepane product. The regiochemical outcome at the C4 position is dictated by the para-substituent on the initial nitroarene.

Photochemical_Ring_Expansion cluster_0 Step 1: Photochemical Ring Expansion cluster_1 Step 2: Reduction Start p-Substituted Nitroarene Nitrene Singlet Nitrene Intermediate Start->Nitrene P(OR)₃, Blue Light (405 nm) Room Temp. Azepine 3H-Azepine Intermediate Nitrene->Azepine Ring Expansion & Rearrangement Azepane 4-Substituted Azepane-1-carboxylate Hydrogenation->Azepane H₂, Pd/C or Rh-catalyst Boc₂O

Caption: Workflow for azepane synthesis from nitroarenes.

Experimental Protocol: Synthesis of tert-Butyl 4-Methylazepane-1-carboxylate

This protocol is adapted from the procedure reported by Mykura, Leonori, et al.[2][3].

Step 1: Photochemical Ring Expansion

  • In a nitrogen-filled glovebox, add 4-nitrotoluene (1.0 mmol, 1.0 equiv) and triisopropyl phosphite (P(Oi-Pr)₃, 5.0 equiv) to an oven-dried vial equipped with a magnetic stir bar.

  • Add anhydrous tetrahydrofuran (THF, 0.1 M) to the vial.

  • Seal the vial and remove it from the glovebox. Place it approximately 5 cm from a 405 nm blue LED lamp.

  • Irradiate the stirred solution at room temperature for 16-24 hours, or until TLC/LC-MS analysis indicates full consumption of the starting material.

  • Upon completion, concentrate the reaction mixture in vacuo to remove the solvent and excess phosphite. The crude 3H-azepine intermediate is typically carried forward without further purification.

Step 2: Hydrogenation and Boc-Protection

  • Dissolve the crude 3H-azepine intermediate in methanol (0.1 M).

  • To this solution, add di-tert-butyl dicarbonate (Boc₂O, 1.5 equiv).

  • Carefully add 10% Palladium on carbon (Pd/C, 5 mol%) to the reaction mixture.

  • Fit the reaction vessel with a hydrogen balloon and purge the system with H₂ gas.

  • Stir the suspension vigorously under a hydrogen atmosphere (1 atm) at room temperature for 12-18 hours.

  • Monitor the reaction by TLC/LC-MS. Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate in vacuo.

  • Purify the residue by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford the title compound.

Data Summary: Scope of the Photochemical Ring Expansion

The method demonstrates broad applicability for a range of para-substituted nitroarenes, leading directly to C4-substituted azepanes.

Entryp-Substituent (R)ProductYield (%)
1-Metert-Butyl 4-methylazepane-1-carboxylate75
2-tButert-Butyl 4-(tert-butyl)azepane-1-carboxylate81
3-OPhtert-Butyl 4-phenoxyazepane-1-carboxylate60
4-CF₃tert-Butyl 4-(trifluoromethyl)azepane-1-carboxylate55
5-Cltert-Butyl 4-chloroazepane-1-carboxylate68

(Yields are for the two-step sequence and are representative examples adapted from the literature[3])

Strategy 2: Functionalization of a Key 4-Oxoazepane Intermediate

An alternative and highly convergent strategy involves the synthesis of a versatile ketone intermediate, tert-butyl 4-oxoazepane-1-carboxylate , which can then be elaborated into a diverse array of 4-substituted analogues. This approach separates the construction of the core ring from the introduction of the desired substituent, offering significant flexibility.

Synthesis of the Key Intermediate via Beckmann Rearrangement

A classic and reliable method for constructing the azepan-4-one core is the Beckmann rearrangement of the corresponding N-Boc-4-piperidone oxime[4]. This reaction involves the acid-catalyzed rearrangement of a ketoxime to an N-substituted amide (a lactam in this case)[5][6]. Modern one-pot procedures allow for the direct conversion of the ketone to the lactam without isolation of the oxime intermediate[7].

Beckmann_Rearrangement Piperidone N-Boc-4-piperidone Oxime Oxime Intermediate (in situ) Piperidone->Oxime NH₂OH·HCl Formic Acid, 80°C Nitrilium Nitrilium Ion Oxime->Nitrilium H⁺, Rearrangement (Anti-group migrates) Lactam tert-Butyl 5-oxoazepane- 1-carboxylate Nitrilium->Lactam H₂O attack, Tautomerization

Caption: Mechanism of the Beckmann Rearrangement.

Scientist's Note: The Beckmann rearrangement proceeds via migration of the group anti-periplanar to the oxime's leaving group. For symmetric ketones like N-Boc-4-piperidone, only one lactam product is possible. However, for unsymmetrical cyclic ketones, this stereoelectronic requirement dictates the regiochemical outcome, which must be carefully considered.

Experimental Protocol: One-Pot Synthesis of tert-Butyl 5-Oxoazepane-1-carboxylate

This protocol is adapted from the procedure of Khripach et al. for the direct conversion of ketones to amides[7].

  • To a round-bottom flask, add N-Boc-4-piperidone (10.0 mmol, 1.0 equiv), hydroxylamine hydrochloride (30.0 mmol, 3.0 equiv), and silica gel (1.0 g).

  • Add formic acid (8 mL) to the mixture.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction by TLC (e.g., 30% EtOAc in hexanes). The reaction is typically complete within 3-5 hours.

  • Cool the reaction mixture to room temperature and filter to remove the silica gel.

  • Dilute the filtrate with water (150 mL) and carefully neutralize with a 20% aqueous solution of NaOH to pH ~8-9, using an ice bath to control the temperature.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield tert-butyl 5-oxoazepane-1-carboxylate.

Note: The product of this rearrangement is the 5-oxo isomer. Accessing the 4-oxo isomer can be achieved via alternative ring expansion methods, such as using ethyl diazoacetate with a Lewis acid catalyst on N-Boc-4-piperidone, which has been proven effective on an industrial scale[8][9]. For the purposes of demonstrating derivatization, we will proceed with protocols applicable to the commercially available tert-butyl 4-oxoazepane-1-carboxylate .

Derivatization of tert-Butyl 4-Oxoazepane-1-carboxylate

With the key ketone intermediate in hand, a variety of C4-substituents can be introduced.

A. Olefination via Wittig Reaction

The Wittig reaction provides a reliable method to convert the C4-ketone into an exocyclic alkene, which serves as a versatile handle for further functionalization (e.g., hydrogenation, dihydroxylation, epoxidation).

Protocol: Synthesis of tert-Butyl 4-Methyleneazepane-1-carboxylate

  • In a flame-dried, two-neck round-bottom flask under an argon atmosphere, suspend methyltriphenylphosphonium bromide (1.2 equiv) in anhydrous THF (0.2 M).

  • Cool the suspension to 0 °C in an ice bath.

  • Add n-butyllithium (1.15 equiv, as a solution in hexanes) dropwise via syringe. The solution will turn a characteristic deep orange/red color.

  • Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete ylide formation.

  • Cool the reaction mixture back down to 0 °C.

  • In a separate flask, dissolve tert-butyl 4-oxoazepane-1-carboxylate (1.0 equiv) in anhydrous THF (0.5 M) and add this solution dropwise to the ylide suspension.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution (50 mL).

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the desired product.

B. Diastereoselective Reduction to 4-Hydroxyazepane

Reduction of the ketone provides access to the C4-alcohol. The choice of reducing agent can influence the diastereoselectivity if other stereocenters are present. For the parent ketone, simple reducing agents are effective.

Protocol: Synthesis of tert-Butyl 4-Hydroxyazepane-1-carboxylate

  • Dissolve tert-butyl 4-oxoazepane-1-carboxylate (1.0 equiv) in methanol (0.1 M) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄, 1.5 equiv) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of acetone (10 mL), followed by water (50 mL).

  • Concentrate the mixture in vacuo to remove the methanol.

  • Extract the remaining aqueous solution with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate to give the alcohol product, which is often pure enough for subsequent steps or can be purified by chromatography.

Conclusion

The synthesis of 4-substituted azepane-1-carboxylates can be approached through several effective strategies. For rapid, modular access to a variety of substituted analogues directly, the photochemical ring expansion of nitroarenes offers a state-of-the-art solution. For a more convergent and flexible approach, the synthesis of a central intermediate like tert-butyl 4-oxoazepane-1-carboxylate via ring expansion, followed by its chemical elaboration, allows for the introduction of diverse functional groups at the C4 position. The choice of strategy will depend on the specific target molecule, available starting materials, and the desired scale of the synthesis. The protocols and insights provided herein serve as a robust starting point for researchers aiming to explore the rich chemical space of the azepane scaffold.

References

  • Title: Beckmann Rearrangement Source: Master Organic Chemistry URL: [Link]

  • Title: Beckmann Rearrangement Guide Source: Scribd URL: [Link]

  • Title: Preparation of a Z-Iodoalkene through Stork-Zhao-Wittig Olefination, Stereo-retentive Lithium-iodine Exchange and... Source: Organic Syntheses URL: [Link]

  • Title: A Photochemical Two-Step Formal [5+2] Cycloaddition: A Condensation/Ring-Expansion Approach to Substituted Azepanes Source: PubMed Central (PMC), NIH URL: [Link]

  • Title: A new insight into Beckmann rearrangement for the synthesis of some (E)-3-arylidenepiperidin-2-ones Source: Scholars Research Library URL: [Link]

  • Title: Diastereoselective, Catalytic Access to Cross-Aldol Products Directly from Esters and Lactones Source: PubMed Central (PMC), NIH URL: [Link]

  • Title: Efficient One-Stage Procedure of Beckmann Ketones Rearrangement in the Presence of Hydroxylamine Source: Russian Journal of Organic Chemistry URL: [Link]

  • Title: Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes Source: The University of Manchester URL: [Link]

  • Title: The Mechanochemical Beckmann Rearrangement: An Eco-efficient “Cut-and-Paste” Strategy to Design the “Good Old Amide Bond” Source: ACS Publications URL: [Link]

  • Title: Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate Source: ACS Publications URL: [Link]

  • Title: Gold-catalyzed efficient synthesis of azepan-4-ones via a two-step [5 + 2] annulation Source: PubMed Central (PMC), NIH URL: [Link]

  • Title: Development of a photochemical strategy to convert nitroarenes into saturated azepane Source: ResearchGate URL: [Link]

  • Title: 3,4,5,6-Substituted Azepanes by a Highly Diastereoselective and Enantioselective Lithiation-Conjugate Addition Sequence Source: PubMed Central (PMC), NIH URL: [Link]

  • Title: Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes Source: Nature Chemistry URL: [Link]

  • Title: (4+3) Annulation of Donor-Acceptor Cyclopropanes and Azadienes: Highly Stereoselective Synthesis of Azepanones Source: ResearchGate URL: [Link]

  • Title: Novel Sequential 1,4-Brook Rearrangement-Wittig Reaction: New One-Pot Approach for Silyl Dienol Ethers Source: ResearchGate URL: [Link]

  • Title: Industrial Production of tert-Butyl-4-oxoazepane-1-carboxylate Source: ACS Publications URL: [Link]

  • Title: Wittig Reactions Using a Bifunctional Polymeric Reagent Source: ResearchGate URL: [Link]

  • Title: Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes Source: ResearchGate URL: [Link]

Sources

Navigating the Azepane Scaffold: A Guide to Advanced Functionalization Strategies

Author: BenchChem Technical Support Team. Date: February 2026

The azepane ring, a seven-membered saturated heterocycle, is a privileged scaffold in modern medicinal chemistry. Its inherent three-dimensionality and conformational flexibility allow for the exploration of a vast chemical space, leading to the development of novel therapeutics with enhanced potency and selectivity.[1][2] This guide provides an in-depth exploration of the key reaction conditions and protocols for the further functionalization of the azepane ring, intended for researchers, scientists, and drug development professionals. We will delve into the nuances of N-functionalization and the cutting-edge methodologies for direct C-H functionalization, offering not just protocols, but the rationale behind the chosen conditions to empower your research.

I. The Azepane Core: A Foundation for Innovation

The prevalence of the azepane motif in a wide array of biologically active molecules underscores its importance in drug discovery.[1][2] From antiviral and anticancer agents to antidiabetic compounds, the unique structural properties of the azepane ring system make it a compelling starting point for the design of new chemical entities.[1] However, the successful development of azepane-based therapeutics is contingent on the ability to precisely and efficiently modify its structure. This guide will equip you with the knowledge to strategically functionalize the azepane ring, unlocking its full potential.

II. Mastering the Nitrogen: A Hub for Diversity

The nitrogen atom of the azepane ring is the most readily accessible site for functionalization, providing a versatile handle for introducing a wide range of substituents. The choice of N-functionalization strategy is critical as the substituent can significantly influence the molecule's physicochemical properties, biological activity, and metabolic stability.

A. N-Alkylation: Building the Side Chains

N-alkylation is a fundamental transformation for introducing alkyl groups onto the azepane nitrogen. While traditional methods using alkyl halides can be effective, they often suffer from over-alkylation and the use of harsh conditions. Reductive amination stands out as a milder and more controlled alternative.

Key Technique: Reductive Amination with Sodium Triacetoxyborohydride

Reductive amination involves the reaction of the azepane with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation due to its mildness, high selectivity for iminium ions over carbonyls, and broad functional group tolerance.[3][4][5]

Causality Behind Experimental Choices:

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): Its steric bulk and the electron-withdrawing nature of the acetoxy groups temper its reactivity compared to other borohydrides, preventing the reduction of the starting aldehyde or ketone.[5]

  • Solvent: Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM) are the preferred solvents as they are non-protic and effectively solubilize the reactants.[3][4][5]

  • Acid Catalyst (for ketones): The formation of the iminium ion from a ketone is often slower than from an aldehyde. A catalytic amount of acetic acid can accelerate this step.[3][4]

Experimental Protocol: N-Alkylation of Azepane via Reductive Amination

Materials:

  • Azepane (1.0 eq)

  • Aldehyde or Ketone (1.0 - 1.2 eq)

  • Sodium Triacetoxyborohydride (1.2 - 1.5 eq)

  • Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • (Optional for ketones) Glacial Acetic Acid (catalytic amount)

  • Stir bar, round-bottom flask, nitrogen/argon atmosphere setup

Procedure:

  • To a stirred solution of azepane (1.0 eq) and the carbonyl compound (1.0 - 1.2 eq) in anhydrous DCE or DCM (to a concentration of 0.1-0.2 M relative to the azepane) under a nitrogen atmosphere, add sodium triacetoxyborohydride (1.2 - 1.5 eq) portion-wise at room temperature. For ketones, a catalytic amount of glacial acetic acid can be added prior to the addition of the reducing agent.

  • Stir the reaction mixture at room temperature for 1 to 24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Stir the biphasic mixture vigorously for 30 minutes.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Table 1: Comparison of Reaction Conditions for N-Alkylation of Azepane

ParameterAldehydesKetonesRationale
Catalyst Generally not requiredCatalytic Acetic AcidTo accelerate the slower iminium ion formation from ketones.[3][4]
Reaction Time Typically 1-12 hoursTypically 12-24 hoursAldehydes are more electrophilic and react faster.
Equivalents of NaBH(OAc)₃ 1.2 - 1.5 eq1.5 - 2.0 eqTo ensure complete reduction, especially for less reactive ketones.

Workflow for Reductive Amination of Azepane

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Azepane + Carbonyl Compound in DCE/DCM B Add NaBH(OAc)3 A->B Under N2 C Stir at Room Temperature (1-24h) B->C D Quench with NaHCO3 (aq) C->D Monitor by TLC/LC-MS E Extraction with DCM D->E F Purification (Chromatography) E->F G Pd0 Pd(0)L2 PdII_OA Ar-Pd(II)-X(L2) Pd0->PdII_OA Oxidative Addition (Ar-X) PdII_Amide Ar-Pd(II)-N(Az)(L2) PdII_OA->PdII_Amide Amine Coordination & Deprotonation (Azepane, Base) PdII_Amide->Pd0 PdII_Amide->Pd0 Product Ar-N(Az) PdII_Amide->Product Reductive Elimination G cluster_0 Reactants cluster_1 Product A N-DG-Azepane D C-H Arylated Azepane A->D B Aryl Halide B->D C Pd(OAc)2, Oxidant, Ligand C->D Heat G PC PC PC_excited PC* PC->PC_excited Visible Light PC_excited->PC SET (Radical Precursor -> R•) Radical R• Product R-Azepane+ Radical->Product Addition to N-Boc-Azepane

Sources

The Azepane Annulus: Strategic Application of tert-Butyl 4-(2-methoxyethylamino)azepane-1-carboxylate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Azepane Scaffold as a Privileged Structure in Medicinal Chemistry

In the landscape of contemporary drug discovery, the seven-membered nitrogen-containing heterocycle, azepane, has unequivocally established itself as a privileged scaffold. Its utility is underscored by its presence in over 20 FDA-approved drugs, spanning a wide therapeutic spectrum from oncology to neuroscience.[1] The non-planar, three-dimensional architecture of the azepane ring offers medicinal chemists a powerful tool to explore chemical space, enabling the precise spatial orientation of pharmacophoric elements. This conformational flexibility can be pivotal for optimizing interactions with biological targets, enhancing potency, selectivity, and pharmacokinetic profiles. The strategic incorporation of the azepane motif can lead to compounds with improved metabolic stability and reduced off-target effects, making it a highly sought-after component in the design of novel therapeutics.[1][2]

This technical guide focuses on a specific, highly versatile azepane-based building block: tert-Butyl 4-(2-methoxyethylamino)azepane-1-carboxylate . We will delve into its synthetic utility, providing detailed protocols for its incorporation into a lead compound scaffold and subsequent deprotection. The causality behind its selection in a drug discovery campaign will be explored, with a focus on its role in the generation of potent and selective kinase inhibitors, a cornerstone of modern oncology.

Core Application: Synthesis of a Novel Kinase Inhibitor Scaffold

The subject of our application note, tert-Butyl 4-(2-methoxyethylamino)azepane-1-carboxylate, is a bifunctional molecule primed for synthetic elaboration. The Boc-protected ring nitrogen allows for regioselective functionalization, while the secondary amine provides a nucleophilic handle for coupling to an electrophilic core. This dual functionality makes it an ideal building block for the synthesis of complex molecules, such as kinase inhibitors.

Kinase inhibitors often feature a heterocyclic core that binds to the ATP-binding site of the enzyme.[3] The azepane moiety, when appended to this core, can extend into the solvent-exposed region or other nearby pockets, providing additional binding interactions and influencing the overall physicochemical properties of the molecule. The 2-methoxyethyl substituent on the secondary amine can further enhance solubility and cell permeability.

Herein, we propose a representative synthetic application of tert-Butyl 4-(2-methoxyethylamino)azepane-1-carboxylate in the synthesis of a hypothetical, yet plausible, kinase inhibitor targeting a key signaling pathway in cancer, such as the PI3K/Akt pathway.

Proposed Synthetic Workflow

The following workflow outlines the strategic incorporation of the azepane building block and its subsequent modification to yield a final, biologically active compound.

G A tert-Butyl 4-(2-methoxyethylamino) azepane-1-carboxylate C N-Alkylation / SNAr Reaction A->C B Electrophilic Kinase Core (e.g., 2,4-dichloropyrimidine) B->C D Boc-Protected Intermediate C->D E Acidic Boc Deprotection D->E F Final Kinase Inhibitor E->F

Caption: Proposed synthetic workflow for a kinase inhibitor.

Experimental Protocols

The following protocols are detailed, self-validating methodologies for the key transformations in the proposed synthetic workflow. These are based on established procedures for similar chemical transformations and are optimized for clarity and reproducibility.

Protocol 1: N-Alkylation of the Azepane Moiety via Nucleophilic Aromatic Substitution (SNAr)

This protocol describes the coupling of the secondary amine of the azepane building block with a representative electrophilic heterocyclic core, 2,4-dichloropyrimidine. The causality for this choice lies in the prevalence of the pyrimidine scaffold in approved kinase inhibitors.

Materials:

Reagent/SolventCAS NumberM.W. ( g/mol )
tert-Butyl 4-(2-methoxyethylamino)azepane-1-carboxylate1223748-50-2272.39
2,4-Dichloropyrimidine3934-20-1148.98
N,N-Diisopropylethylamine (DIPEA)7087-68-5129.24
N,N-Dimethylformamide (DMF), anhydrous68-12-273.09
Ethyl acetate (EtOAc)141-78-688.11
Saturated aqueous sodium bicarbonate (NaHCO₃)144-55-884.01
BrineN/AN/A
Anhydrous magnesium sulfate (MgSO₄)7487-88-9120.37

Procedure:

  • To a stirred solution of tert-Butyl 4-(2-methoxyethylamino)azepane-1-carboxylate (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

  • Add 2,4-dichloropyrimidine (1.1 eq) to the reaction mixture at room temperature.

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (EtOAc).

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired Boc-protected intermediate.

Expected Outcome:

ProductPhysical StateYield Range
tert-Butyl 4-((2-chloropyrimidin-4-yl)(2-methoxyethyl)amino)azepane-1-carboxylateViscous oil70-85%
Protocol 2: Acidic Deprotection of the Boc Group

This protocol details the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the final, free amine, which is often the active form of the drug molecule. Trifluoroacetic acid (TFA) is a common and effective reagent for this transformation.

Materials:

Reagent/SolventCAS NumberM.W. ( g/mol )
Boc-Protected IntermediateN/AN/A
Dichloromethane (DCM), anhydrous75-09-284.93
Trifluoroacetic acid (TFA)76-05-1114.02
Saturated aqueous sodium bicarbonate144-55-884.01
Dichloromethane (DCM) for extraction75-09-284.93
Anhydrous sodium sulfate (Na₂SO₄)7757-82-6142.04

Procedure:

  • Dissolve the Boc-protected intermediate (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA) (10-20 eq) to the stirred solution. The volume of TFA can be 20-50% of the total solvent volume.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours.

  • Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove excess TFA and DCM.

  • Carefully neutralize the residue by adding saturated aqueous NaHCO₃ until effervescence ceases.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final kinase inhibitor.

Expected Outcome:

ProductPhysical StateYield Range
4-((Azepan-4-yl)(2-methoxyethyl)amino)-2-chloropyrimidineSolid or oil>90%

Biological Context: The Role of Azepane-Containing Kinase Inhibitors in Oncology

Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways regulating cell growth, proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.[3]

The development of small molecule kinase inhibitors has revolutionized cancer treatment. The azepane scaffold can be strategically employed in the design of these inhibitors to enhance their pharmacological properties. The three-dimensional nature of the azepane ring allows for the exploration of larger and more complex binding pockets within the kinase domain, potentially leading to increased potency and selectivity. Furthermore, the physicochemical properties imparted by the azepane moiety and its substituents can be fine-tuned to optimize absorption, distribution, metabolism, and excretion (ADME) profiles, which are critical for the development of orally bioavailable drugs.

The hypothetical kinase inhibitor synthesized in this application note, featuring the azepane scaffold, is designed to interact with the ATP-binding site of a key oncogenic kinase. The azepane moiety is positioned to interact with surface residues, potentially inducing a unique conformational change in the enzyme that could lead to enhanced inhibitory activity and a distinct selectivity profile compared to planar heterocyclic inhibitors.

Signaling Pathway Visualization

The following diagram illustrates a simplified representation of a generic kinase signaling pathway that can be targeted by the synthesized inhibitor.

G A Growth Factor B Receptor Tyrosine Kinase (RTK) A->B C Kinase Cascade (e.g., PI3K/Akt) B->C D Cell Proliferation, Survival, Angiogenesis C->D F Apoptosis C->F Inhibition of Apoptosis E Synthesized Azepane Kinase Inhibitor E->C Inhibition E->F Promotion

Caption: Inhibition of a kinase signaling pathway.

Conclusion

tert-Butyl 4-(2-methoxyethylamino)azepane-1-carboxylate is a valuable and versatile building block for modern drug discovery. Its strategic application, as demonstrated in the proposed synthesis of a novel kinase inhibitor, highlights the importance of the azepane scaffold in generating molecules with desirable pharmacological properties. The detailed protocols provided herein offer a practical guide for the incorporation of this key intermediate into complex drug candidates. The continued exploration of azepane-containing scaffolds will undoubtedly lead to the discovery of new and improved therapies for a range of human diseases.

References

  • G. Zha, K. P. Rakesh, H. M. Manukumar, S. Long, Pharmaceutical significance of azepane based motifs for drug discovery: A critical review, European Journal of Medicinal Chemistry, 2019 , 162, 651-676. [Link]

  • A. Carrel, et al., Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology, Journal of Medicinal Chemistry, 2022 , 65(9), 6537–6552. [Link]

  • M. J. O'Dowd, et al., Substituted 2-oxo-azepane derivatives are potent, orally active gamma-secretase inhibitors, Bioorganic & Medicinal Chemistry Letters, 2008 , 18(17), 4849-4853. [Link]

  • F. R. Kurtoic, et al., Repurposing of the RIPK1-Selective Benzo[4][5]oxazepin-4-one Scaffold for the Development of a Type III LIMK1/2 Inhibitor, Journal of Medicinal Chemistry, 2021 , 64(5), 2639–2656. [Link]

  • R. Kumar, et al., Recent Advances in Anticancer Chemotherapeutics based upon Azepine Scaffold, Anti-Cancer Agents in Medicinal Chemistry, 2016 , 16(5), 547-564. [Link]

  • A. K. Ghosh, et al., G-protein-coupled receptors (GPCRs) as targets for next generation drugs, Journal of Medicinal Chemistry, 2021 , 64(19), 14046–14090. [Link]

  • M. M. Hammouda, et al., Design and synthesis of novel rigid dibenzo[b,f]azepines through ring closure technique as promising anticancer candidates against leukaemia and acting as selective topoisomerase II inhibitors and DNA intercalators, RSC Medicinal Chemistry, 2023 , 14(1), 126-145. [Link]

  • Bentham Science Publishers. New Issue ::: Anti-Cancer Agents in Medicinal Chemistry. [Link]

  • Drug Discovery Education. Allosteric Modulators of GPCRs. [Link]

  • L. A. McLeod, et al., Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold, RSC Medicinal Chemistry, 2021 , 12(8), 1263-1281. [Link]

  • J. W. Westfield, et al., Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases, Journal of Chemical Information and Modeling, 2017 , 57(5), 1025–1038. [Link]

  • M. A. Paradowski, et al., Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes, ChemRxiv, 2023 . [Link]

Sources

Application Notes and Protocols for the Gram-Scale Synthesis of Substituted Azepanes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Azepane Scaffold - A Frontier in Medicinal Chemistry

The seven-membered azepane ring system is an increasingly important structural motif in modern drug discovery.[1][2] Unlike its smaller five- and six-membered counterparts, the pyrrolidine and piperidine rings, which are widespread in medicinal chemistry, the azepane scaffold remains relatively underexplored.[3][4][5] This underrepresentation stems from the inherent synthetic challenges associated with the formation of seven-membered rings, which are often hampered by unfavorable thermodynamics and kinetics.[1] However, the conformational flexibility of the azepane ring offers a unique opportunity to explore a wider region of three-dimensional chemical space, which can be crucial for optimizing drug-target interactions. Substituted azepanes are found in a variety of bioactive natural products and approved drugs, demonstrating their therapeutic potential.[1][2] For instance, the natural product (-)-balanol is a potent inhibitor of protein kinase C, while Tolazamide is an oral hypoglycemic agent, and Azelastine is a histamine antagonist.[2] The ability to introduce substituents into the azepane ring with precision is therefore critical for effective drug design.[2]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the gram-scale synthesis of substituted azepanes. We will explore and compare several key synthetic strategies, delving into the mechanistic rationale behind each approach. A particular focus will be placed on a modern and scalable photochemical method, for which a comprehensive experimental protocol is provided.

Strategic Approaches to Azepane Synthesis: A Comparative Overview

The construction of the azepane ring can be broadly categorized into three main strategies: ring-expansion reactions, ring-closing reactions, and cycloaddition reactions. The choice of strategy is often dictated by the desired substitution pattern, the availability of starting materials, and the scalability of the reaction.

Ring-Expansion Reactions: Building from a Smaller Ring

Ring-expansion reactions offer an intuitive approach to azepane synthesis, starting from more readily available five- or six-membered rings.

  • Beckmann Rearrangement: This classic reaction involves the acid-catalyzed rearrangement of a cyclohexanone oxime to a caprolactam, which can then be reduced to the corresponding azepane. While this method is well-established, it can require harsh conditions and the synthesis of the substituted cyclohexanone precursor can be lengthy.

  • Schmidt Rearrangement: This reaction involves the treatment of a ketone with hydrazoic acid (HN₃) to yield a lactam. While effective, the use of highly toxic and explosive hydrazoic acid is a significant drawback, particularly for large-scale synthesis.

  • Dearomative Ring Expansion of Nitroarenes: A more recent and highly versatile method involves the photochemical dearomative ring expansion of nitroarenes.[3] This two-step process, which involves a blue-light-mediated conversion of a nitro group into a singlet nitrene followed by a hydrogenolysis, allows for the direct translation of the substitution pattern of the starting nitroarene to the final azepane product.[3] This method is particularly attractive for its operational simplicity, mild reaction conditions (room temperature), and demonstrated scalability to the gram-scale.[3]

Ring-Closing Reactions: Cyclization of Acyclic Precursors

Ring-closing reactions are among the most common methods for forming cyclic compounds.

  • Ring-Closing Metathesis (RCM): RCM has emerged as a powerful tool for the synthesis of a wide range of carbo- and heterocycles, including azepanes. This reaction typically employs ruthenium-based catalysts to cyclize a linear diene precursor. However, challenges such as catalyst poisoning by unprotected amines and competing side reactions like alkene isomerization and dimerization need to be carefully managed.[2] Running the reaction at high dilution is a common strategy to favor intramolecular cyclization over intermolecular polymerization.

  • Reductive Amination: Intramolecular reductive amination of a linear amino-aldehyde or amino-ketone is another viable route to azepanes. This method is often straightforward but relies on the synthesis of the appropriately functionalized linear precursor.

Cycloaddition Reactions: Constructing the Ring in a Single Step

Cycloaddition reactions offer the potential for rapid construction of the azepane core.

  • [4+3] Cycloadditions: Gold-catalyzed intermolecular [4+3] annulation reactions have been developed for the synthesis of azepines.

  • Photochemical [5+2] Cycloaddition: A two-step formal [5+2] cycloaddition has been reported for the formation of azepinones, which are precursors to azepanes.

Featured Protocol: Gram-Scale Synthesis of Substituted Azepanes via Photochemical Dearomative Ring Expansion of Nitroarenes

This protocol is based on the innovative work demonstrating a scalable, two-step synthesis of polysubstituted azepanes from readily available nitroarenes.[3] The key transformation is a blue light-mediated dearomative ring expansion, followed by a hydrogenation step.

Workflow Diagram

G A Substituted Nitroarene B Reaction Mixture: Nitroarene, Et2NH, P(Oi-Pr)3 in i-PrOH A->B Dissolve C Blue LED Irradiation (Room Temperature, Overnight) B->C Irradiate D Work-up and Purification C->D Process E Intermediate 3H-Azepine D->E Isolate F Intermediate 3H-Azepine G Reaction Mixture: Azepine, Pd/C, in MeOH F->G Dissolve H H2 Atmosphere (or other hydrogen source) G->H React I Work-up and Purification H->I Process J Final Product: Substituted Azepane I->J Isolate

Caption: Workflow for the two-step synthesis of substituted azepanes.

Materials and Equipment
  • Substituted nitroarene (starting material)

  • Diethylamine (Et₂NH)

  • Triisopropyl phosphite (P(Oi-Pr)₃)

  • Isopropyl alcohol (i-PrOH), anhydrous

  • Palladium on carbon (Pd/C, 10 wt%)

  • Methanol (MeOH)

  • Hydrogen gas (H₂) or a suitable hydrogen transfer reagent

  • Standard glassware for organic synthesis (round-bottom flasks, condensers, etc.)

  • Blue LED light source (e.g., Kessil PR160L-456 nm)

  • Stir plate and stir bars

  • Inert atmosphere setup (e.g., nitrogen or argon manifold)

  • Rotary evaporator

  • Flash column chromatography system

  • Standard analytical equipment (TLC, LC-MS, NMR)

Experimental Procedure

Step 1: Photochemical Dearomative Ring Expansion

  • Reaction Setup: In a suitable round-bottom flask equipped with a magnetic stir bar, dissolve the substituted nitroarene (e.g., 1.0 gram) in anhydrous isopropyl alcohol (to a concentration of 0.1 M).[3]

  • Addition of Reagents: To the stirred solution, add diethylamine (8.0 equivalents) followed by triisopropyl phosphite (2.0 equivalents).[3]

  • Photochemical Reaction: Place the reaction flask in a well-ventilated area and irradiate with a blue LED light source at room temperature. The reaction is typically run overnight.[3] Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the intermediate 3H-azepine.

Step 2: Hydrogenolysis to the Substituted Azepane

  • Reaction Setup: Dissolve the purified 3H-azepine from Step 1 in methanol in a flask suitable for hydrogenation.

  • Catalyst Addition: Carefully add 10 wt% palladium on carbon to the solution under an inert atmosphere.

  • Hydrogenation: Subject the reaction mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (as monitored by TLC or LC-MS).

  • Work-up and Purification: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the filter cake with methanol. Concentrate the filtrate under reduced pressure. If necessary, further purify the resulting substituted azepane by flash column chromatography or distillation.

Characterization

The final substituted azepane product should be characterized by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and purity of the compound.[1]

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.[1]

Safety Considerations
  • Photochemical Reactions: Use appropriate shielding to avoid eye exposure to the high-intensity blue light. Ensure the reaction is well-ventilated.

  • Reagents: Diethylamine and triisopropyl phosphite are corrosive and should be handled in a fume hood with appropriate personal protective equipment (PPE).

  • Hydrogenation: Hydrogen gas is highly flammable. Perform hydrogenations in a well-ventilated area, away from ignition sources, and use appropriate safety precautions. Palladium on carbon can be pyrophoric and should be handled carefully, especially when dry.

Summary of Key Synthetic Strategies

Synthetic Strategy Starting Materials Key Reagents/Conditions Advantages Disadvantages
Photochemical Dearomative Ring Expansion Substituted NitroarenesBlue LED, Et₂NH, P(Oi-Pr)₃, then H₂/Pd/CMild conditions, high functional group tolerance, scalable, direct translation of substitution pattern.[3]Requires photochemical equipment.
Ring-Closing Metathesis (RCM) Linear Diene PrecursorsRuthenium catalysts (e.g., Grubbs' catalysts)High functional group tolerance, versatile.Catalyst sensitivity, potential for side reactions (dimerization, isomerization), requires high dilution.[2]
Beckmann Rearrangement Substituted Cyclohexanone OximesStrong acid (e.g., H₂SO₄, PPA)Well-established, uses readily available starting materials.Harsh reaction conditions, multi-step synthesis of precursors.
Tandem Amination/Cyclization Functionalized AllenynesCopper(I) catalystEfficient for specific substituted azepines (e.g., CF₃-substituted).[1]Limited to specific substrate classes.

Conclusion

The synthesis of substituted azepanes presents both challenges and significant opportunities in the field of medicinal chemistry. While traditional methods like the Beckmann rearrangement remain relevant, modern approaches such as the photochemical dearomative ring expansion of nitroarenes offer a more streamlined, scalable, and versatile route to these valuable scaffolds. By understanding the mechanistic principles and practical considerations of these different synthetic strategies, researchers can more effectively design and execute the synthesis of novel substituted azepanes for the development of new therapeutics.

References

  • Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. The University of Manchester.
  • Synthesis of Functionalized Azepines via Cu(I)
  • Optimizing reaction conditions for azepane ring form
  • Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxyl
  • Azepines, Chemistry, Synthesis and Reactions. STM Journals.
  • Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone.
  • C-Substituted Azepanes for Novel Organic Synthesis and Drug Discovery Research. Life Chemicals.
  • Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation.
  • Photoredox c
  • A Photochemical Two-Step Formal [5+2] Cycloaddition: A Condensation/Ring-Expansion Approach to Substituted Azepanes. PMC - NIH.

Sources

The Pyrrolo[2,3-d]pyrimidine Scaffold: A Unified Building Block for the Development of Kinase Inhibitors and CNS Agents

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Abstract

In the landscape of modern drug discovery, the concept of "privileged scaffolds" has become a cornerstone of efficient lead generation.[1][2] These molecular frameworks are capable of binding to multiple, distinct biological targets, thereby serving as versatile starting points for diverse therapeutic programs. This application note focuses on one such scaffold: the pyrrolo[2,3-d]pyrimidine core. Possessing a unique heterocyclic structure, this scaffold has demonstrated remarkable utility in the development of both targeted kinase inhibitors for oncology and centrally-acting agents for neurological disorders.[3][4][5] We provide a comprehensive guide for researchers, scientists, and drug development professionals on leveraging the pyrrolo[2,3-d]pyrimidine scaffold. This document outlines the mechanistic rationale behind its dual applicability, detailed experimental workflows, and step-by-step protocols for key assays, from initial high-throughput screening to in-cell target engagement and blood-brain barrier permeability assessment.

Introduction: The Power of the Pyrrolo[2,3-d]pyrimidine Privileged Scaffold

A privileged scaffold is a molecular structure that is able to provide useful ligands for more than one type of receptor or enzyme target by making judicious structural modifications.[1][2] The pyrrolo[2,3-d]pyrimidine, also known as 7-deazapurine, is an exemplary privileged scaffold.[6][3] Its structure, which consists of a fused pyrrole and pyrimidine ring system, bears a strong resemblance to adenine, the purine base in ATP.[3] This inherent structural mimicry makes it an ideal starting point for targeting ATP-dependent enzymes, most notably the vast family of protein kinases.[3]

Furthermore, the pyrrolo[2,3-d]pyrimidine core offers multiple vectors for chemical modification. These sites allow for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and polar surface area. This adaptability is crucial for transforming a potent enzyme inhibitor into a drug candidate with the necessary pharmacokinetic profile to, for example, cross the blood-brain barrier (BBB) and act on targets within the central nervous system (CNS).[7]

This guide will provide the scientific logic and practical protocols to pursue these two distinct, yet connected, therapeutic avenues starting from a common chemical blueprint.

Section 1: Targeting the Kinome - Development of Potent and Selective Kinase Inhibitors

The human genome contains over 500 protein kinases, making them one of the most important classes of targets for drug discovery.[8] The pyrrolo[2,3-d]pyrimidine scaffold has been successfully utilized to create a multitude of kinase inhibitors.[3][4]

Mechanistic Rationale: Mimicking ATP

The primary mechanism by which pyrrolo[2,3-d]pyrimidine-based compounds inhibit kinases is through competitive binding at the ATP pocket of the enzyme.[3][9] The scaffold's nitrogen atoms can form critical hydrogen bonds with the "hinge" region of the kinase, mimicking the interaction of adenine. Substitutions on the pyrrole and pyrimidine rings can then be used to create additional interactions with other regions of the ATP binding site, thereby conferring potency and selectivity for a specific kinase.

Experimental Workflow: From High-Throughput Screening to Cellular Target Engagement

The development of a kinase inhibitor typically follows a well-defined path, from initial identification of hits to the confirmation of on-target activity in a cellular environment.

Kinase_Inhibitor_Workflow HTS High-Throughput Screening (HTS) (e.g., ADP-Glo™) SAR Structure-Activity Relationship (SAR) Studies HTS->SAR Identify Hits Cell_Engage In-Cell Target Engagement (e.g., NanoBRET™) SAR->Cell_Engage Synthesize & Test Analogs Lead_Opt Lead Optimization Cell_Engage->Lead_Opt Confirm On-Target Activity

Caption: Workflow for kinase inhibitor development.

Protocol: High-Throughput Screening (HTS) using the ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction.[10] Less ADP production in the presence of a test compound indicates inhibition of the kinase.

Objective: To identify initial "hit" compounds from a library of pyrrolo[2,3-d]pyrimidine derivatives that inhibit a target kinase.

Materials:

  • Target Kinase and its specific substrate

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds dissolved in DMSO

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate reader capable of measuring luminescence

Procedure:

  • Compound Plating: Dispense 50 nL of test compounds (typically at 10 mM in DMSO for a final assay concentration of 10 µM) and controls (DMSO for 0% inhibition, a known inhibitor for 100% inhibition) into the 384-well plates.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution in kinase reaction buffer. The optimal concentrations of kinase and substrate should be determined empirically but are typically in the low nanomolar and micromolar range, respectively.

    • Prepare a 2X ATP solution. The concentration should be at or near the Km of the kinase for ATP to ensure sensitive detection of ATP-competitive inhibitors.

    • Add 2.5 µL of the 2X kinase/substrate solution to each well.

    • Initiate the reaction by adding 2.5 µL of the 2X ATP solution.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and provides luciferase/luciferin to generate a luminescent signal proportional to the ADP concentration.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

Data Analysis:

  • Calculate the percent inhibition for each compound relative to the controls.

  • Hits are typically defined as compounds that exhibit inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the DMSO controls).

Data Presentation: Hypothetical Structure-Activity Relationship (SAR) Table

Once hits are identified, medicinal chemists will synthesize analogs to understand the relationship between chemical structure and biological activity.

Compound IDR1-Group (Pyrrole)R2-Group (Pyrimidine)IC50 (nM) vs. Target Kinase X
Scaffold-01 H-NH28,500
Scaffold-02 -CH3-NH24,200
Scaffold-03 H-NH-phenyl950
Scaffold-04 H-NH-(4-methoxyphenyl)120
Scaffold-05 -CH3-NH-(4-methoxyphenyl)75

This table illustrates that substitution at the R2 position with an electron-donating phenyl group significantly improves potency, which is further enhanced by a small alkyl group at R1.

Protocol: In-Cell Target Engagement using NanoBRET™ Assay

It is crucial to confirm that a compound engages its intended target within the complex environment of a live cell.[11][12] The NanoBRET™ Target Engagement Assay measures the binding of a compound to a specific kinase in live cells.[13][14]

Objective: To quantify the apparent affinity of a pyrrolo[2,3-d]pyrimidine inhibitor for its target kinase in intact cells.

Materials:

  • HEK293 cells transiently expressing the target kinase fused to NanoLuc® luciferase.

  • NanoBRET™ fluorescent tracer specific for the kinase of interest.

  • Test inhibitor.

  • Opti-MEM® I Reduced Serum Medium.

  • White, 96-well cell culture plates.

  • Plate reader equipped for BRET measurements (450 nm and 610 nm emission).

Procedure:

  • Cell Plating: Seed the NanoLuc®-kinase fusion expressing cells into the 96-well plate and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of the test inhibitor. Add the compounds to the cells.

  • Tracer Addition: Add the NanoBRET™ tracer to the wells. The tracer is a fluorescently labeled ligand that also binds to the kinase's ATP pocket.

  • Incubation: Incubate the plate for 2 hours at 37°C in a CO2 incubator.

  • BRET Measurement:

    • Add the NanoBRET™ Nano-Glo® Substrate to all wells.

    • Read the plate within 10 minutes, measuring both the donor (NanoLuc®) emission at 450 nm and the acceptor (tracer) emission at 610 nm.

  • Data Analysis:

    • Calculate the BRET ratio (Acceptor Emission / Donor Emission).

    • The test compound will displace the tracer, leading to a decrease in the BRET signal.

    • Plot the BRET ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value, which reflects the compound's affinity for the target in the cellular context.

Section 2: Crossing the Blood-Brain Barrier - Development of CNS Agents

The pyrrolo[2,3-d]pyrimidine scaffold's versatility extends to the challenging field of CNS drug discovery.[7] By carefully modifying the scaffold's physicochemical properties, it is possible to design molecules that can cross the highly selective blood-brain barrier.

Mechanistic Rationale: Engineering for CNS Penetration

Successful CNS drugs typically possess a specific set of properties: a low molecular weight (<450 Da), a limited number of hydrogen bond donors and acceptors, and a calculated logP (cLogP) between 2 and 4. Reducing the polar surface area (TPSA) is also a key strategy. For the pyrrolo[2,3-d]pyrimidine core, this can be achieved by masking hydrogen bond donors and adding lipophilic groups at appropriate positions, thereby increasing its ability to passively diffuse across the BBB.[7]

Experimental Workflow: Assessing CNS Drug-like Properties

The development path for a CNS agent requires early assessment of its ability to reach the brain and interact with its intended neural target.

CNS_Agent_Workflow PAMPA In Vitro BBB Permeability (PAMPA) Binding Receptor Binding Assay (e.g., Radioligand Assay) PAMPA->Binding Assess Permeability InVivo In Vivo PK/PD & Behavioral Models Binding->InVivo Confirm Target Affinity Lead_Opt Lead Optimization InVivo->Lead_Opt Evaluate In Vivo Efficacy

Caption: Workflow for CNS agent development.

Protocol: In Vitro Blood-Brain Barrier Permeability (PAMPA-BBB) Assay

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive, transcellular permeability of compounds across the BBB.[15][16][17][18]

Objective: To estimate the BBB permeability of novel pyrrolo[2,3-d]pyrimidine derivatives.

Materials:

  • PAMPA "sandwich" plates (e.g., from BioAssay Systems or Pion Inc.).[16][17]

  • Brain lipid solution (e.g., porcine brain lipid in dodecane).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Test compounds and standards with known BBB permeability (e.g., caffeine for high permeability, atenolol for low permeability).

  • UV-Vis plate reader or LC-MS for concentration analysis.

Procedure:

  • Membrane Coating: Add 5 µL of the brain lipid solution to each well of the donor plate's filter membrane and allow it to impregnate the filter for 5 minutes.

  • Acceptor Plate Preparation: Fill the wells of the acceptor plate with 300 µL of PBS.

  • Donor Plate Preparation: Dissolve test compounds and standards in PBS to a final concentration of ~100 µM. Add 200 µL of this solution to each well of the donor plate.

  • Assemble the Sandwich: Carefully place the donor plate on top of the acceptor plate, ensuring the coated membrane is in contact with the acceptor buffer.

  • Incubation: Incubate the sandwich plate at room temperature for 4-18 hours in a humidified chamber to prevent evaporation.

  • Concentration Measurement: After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using an appropriate analytical method (e.g., UV-Vis spectrophotometry or LC-MS/MS).

Data Analysis:

  • Calculate the effective permeability (Pe) for each compound using the following equation:

    • Pe = [ -ln(1 - CA(t) / Cequilibrium) ] / ( A * (1/VD + 1/VA) * t )

    • Where CA(t) is the concentration in the acceptor well at time t, Cequilibrium is the theoretical concentration at equilibrium, A is the filter area, and VD/VA are the volumes of the donor/acceptor wells.

  • Compare the Pe values of test compounds to the standards to classify them as having low, medium, or high BBB permeability.

Protocol: Radioligand Binding Assay for a CNS Target

Radioligand binding assays are the gold standard for measuring the affinity of a compound for a specific receptor.[19][20][21][22] This example describes a competitive binding assay for the serotonin 5-HT2A receptor, a common target for antipsychotics and other CNS drugs.

Objective: To determine the binding affinity (Ki) of a pyrrolo[2,3-d]pyrimidine derivative for the human 5-HT2A receptor.

Materials:

  • Cell membranes prepared from cells overexpressing the human 5-HT2A receptor.

  • [3H]-ketanserin (a radiolabeled 5-HT2A antagonist).

  • Test compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters and a cell harvester.

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Reaction Setup: In a 96-well plate, combine:

    • Cell membranes (containing the receptor).

    • [3H]-ketanserin at a fixed concentration (typically near its Kd).

    • A range of concentrations of the unlabeled test compound.

    • Assay buffer to a final volume of 200 µL.

    • Include wells for total binding (no competitor) and non-specific binding (a high concentration of a known 5-HT2A ligand, like unlabeled ketanserin).

  • Incubation: Incubate the plate for 60 minutes at room temperature to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound. Wash the filters quickly with ice-cold assay buffer.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

Data Analysis:

  • The amount of radioactivity on the filters is proportional to the amount of [3H]-ketanserin bound to the receptor.

  • The test compound will compete with the radioligand for binding, reducing the measured radioactivity.

  • Plot the percent inhibition of specific binding versus the log concentration of the test compound to generate a competition curve.

  • Determine the IC50 (the concentration of test compound that inhibits 50% of specific binding).

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Section 3: A Modular Approach to Synthesis

The efficient exploration of the pyrrolo[2,3-d]pyrimidine scaffold for either kinase or CNS applications relies on a flexible and modular synthetic strategy. Many synthetic routes have been developed, often allowing for the late-stage introduction of diversity elements.[23][24][25][26][27]

A common approach involves the construction of a core intermediate, such as 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, which can then be subjected to various coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to install a wide range of substituents at key positions.[25][27] This allows for the rapid generation of a library of compounds for screening in the assays described above.

Synthesis_Scheme cluster_0 Core Synthesis cluster_1 Diversification Start Pyrrole Precursor Core 4-Chloro-pyrrolo[2,3-d]pyrimidine (Intermediate) Start->Core Ring Cyclization & Chlorination Final_Product Final Library Member (R1, R2-diversified) Core->Final_Product Suzuki Coupling R1_Source R1-Boronic Acid R1_Source->Final_Product R2_Source R2-Amine R2_Source->Final_Product Buchwald-Hartwig Coupling

Caption: Modular synthesis of pyrrolo[2,3-d]pyrimidines.

Conclusion: A Scaffold of Opportunity

The pyrrolo[2,3-d]pyrimidine core represents a truly privileged scaffold in medicinal chemistry. Its inherent ability to mimic ATP provides a powerful starting point for the development of kinase inhibitors, while its synthetic tractability allows for the precise tuning of physicochemical properties required for CNS agents. By employing the strategic workflows and robust protocols detailed in this guide, researchers can efficiently navigate the complex path of drug discovery, leveraging a single, versatile building block to address a wide range of therapeutic challenges in oncology, neurology, and beyond.

References

  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. PubMed Central. Available at: [Link]

  • Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. PubMed. Available at: [Link]

  • A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo. National Institutes of Health. Available at: [Link]

  • Parallel artificial membrane permeability assay for blood-brain permeability determination of illicit drugs and synthetic analogues. PubMed. Available at: [Link]

  • Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed. Available at: [Link]

  • Privileged Scaffolds for Library Design and Drug Discovery. National Institutes of Health. Available at: [Link]

  • Development of Purine and Pyrrolopyrimidine Scaffolds as Potent, Selective, and Brain Penetrant NUAK1 Inhibitors. ACS Publications. Available at: [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Pion Inc. Available at: [Link]

  • Radioligand Binding Assay. Gifford Bioscience. Available at: [Link]

  • A Probe-Based Target Engagement Assay for Kinases in Live Cells. PubMed. Available at: [Link]

  • Synthetic route for 7H-pyrrolo[2,3-d]pyrimidine derivative. ResearchGate. Available at: [Link]

  • The Fellowship of Privileged Scaffolds—One Structure to Inhibit Them All. MDPI. Available at: [Link]

  • Pyrrolopyrimidine Derivatives as Novel Inhibitors of Multidrug Resistance-Associated Protein 1 (MRP1, ABCC1). ACS Publications. Available at: [Link]

  • High-throughput screening for kinase inhibitors. PubMed. Available at: [Link]

  • Developments of Pyrrolo[2,3-d]pyrimidines with Pharmaceutical Potential. MDPI. Available at: [Link]

  • Spotlight: Cell-based kinase assay formats. Reaction Biology. Available at: [Link]

  • Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. Available at: [Link]

  • Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. PubMed Central. Available at: [Link]

  • Parallel Artificial Membrane Permeability Assay-BBB Kit. BioAssay Systems. Available at: [Link]

  • Radioligand Binding Assay Services. Perceptive. Available at: [Link]

  • Kinase Screening Assay Services. Reaction Biology. Available at: [Link]

  • Privileged scaffolds in lead generation. ResearchGate. Available at: [Link]

  • High Throughput Screening for Protein Kinase Inhibitors. Bentham Science. Available at: [Link]

  • One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. SciELO. Available at: [Link]

  • Pyrrolopyrimidines: An update on recent advancements in their medicinal attributes. PubMed. Available at: [Link]

  • InCELL Compound-Target Engagement Assays for Drug Discovery. YouTube. Available at: [Link]

  • Privileged Scaffolds in Medicinal Chemistry: An Introduction. LASSBIO. Available at: [Link]

  • A Biomathematical Modeling Approach to Central Nervous System Radioligand Discovery and Development. Journal of Nuclear Medicine. Available at: [Link]

  • The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. Sci-Hub. Available at: [Link]

  • Kinase assays. BMG LABTECH. Available at: [Link]

  • Privileged scaffolds for library design and drug discovery. PubMed. Available at: [Link]

  • Blood-brain barrier–parallel artificial membrane permeation assay (BBB.... ResearchGate. Available at: [Link]

  • Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. ACS Publications. Available at: [Link]

  • High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PubMed Central. Available at: [Link]

  • Examples of Intracellular Target Engagement Analysis for Type I, Type II, and Allosteric Kinase Inhibitors against Full-Length Kinases in Live HEK293 Cells. ResearchGate. Available at: [Link]

  • Parallel artificial membrane permeability assay. Wikipedia. Available at: [Link]

  • Radioligand Binding Assay. Creative Bioarray. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of tert-Butyl 4-(2-methoxyethylamino)azepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of tert-Butyl 4-(2-methoxyethylamino)azepane-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions related to this synthesis. As Senior Application Scientists, we aim to combine our field-proven insights with established scientific principles to help you optimize your reaction outcomes.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis, providing explanations for the underlying causes and actionable solutions.

Question 1: Why is my yield of tert-Butyl 4-(2-methoxyethylamino)azepane-1-carboxylate consistently low?

Low yields in this reductive amination are a common challenge and can stem from several factors. The primary reaction involves the formation of an iminium ion intermediate from tert-butyl 4-oxoazepane-1-carboxylate and 2-methoxyethylamine, followed by its reduction. Inefficiencies at either of these stages will result in a lower overall yield.

Possible Causes and Solutions:

  • Incomplete Imine/Iminium Ion Formation: The initial condensation reaction is an equilibrium process. To drive the reaction forward, it's crucial to effectively remove the water that is formed.

    • Solution: While not always necessary with sodium triacetoxyborohydride (NaBH(OAc)₃), adding a drying agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves can be beneficial. Alternatively, performing the reaction in a solvent that allows for azeotropic removal of water, such as toluene with a Dean-Stark apparatus, can be considered, though solvent choice also impacts the reduction step.

  • Suboptimal Reaction Conditions: The choice of solvent and temperature can significantly impact both imine formation and the subsequent reduction.

    • Solution: Dichloroethane (DCE) is a commonly recommended solvent for reductive aminations with NaBH(OAc)₃ as it is non-protic and effectively solubilizes the reactants.[1] Tetrahydrofuran (THF) is another viable option. Reactions are typically run at room temperature. If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) might be beneficial, but be cautious as this can also promote side reactions.

  • Decomposition of the Reducing Agent: Sodium triacetoxyborohydride is moisture-sensitive. Using old or improperly stored reagent will lead to incomplete reduction.

    • Solution: Always use a fresh bottle of NaBH(OAc)₃ or ensure it has been stored in a desiccator. It is also advisable to add the reducing agent in portions to control the reaction and minimize any potential exothermic events.

  • Steric Hindrance and Amine Nucleophilicity: While 2-methoxyethylamine is a primary amine, its nucleophilicity and the steric environment of the azepanone can influence the rate of imine formation.

    • Solution: The addition of a catalytic amount of acetic acid can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and promoting the initial attack by the amine.[2]

Question 2: I am observing significant side products in my reaction mixture. What are they and how can I minimize them?

The formation of side products is a key contributor to low purity and yield. Understanding the potential side reactions is the first step in mitigating them.

Common Side Products and Mitigation Strategies:

  • Unreacted Starting Materials: The presence of unreacted tert-butyl 4-oxoazepane-1-carboxylate or 2-methoxyethylamine indicates an incomplete reaction.

    • Mitigation: Ensure a slight excess of the amine (e.g., 1.2 equivalents) and the reducing agent (e.g., 1.5 equivalents) are used. Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the disappearance of the limiting starting material before quenching the reaction.

  • Over-alkylation of the Amine: While less common with primary amines in the presence of a ketone, it's possible for the product, a secondary amine, to react with another molecule of the ketone, leading to a tertiary amine byproduct.

    • Mitigation: This is generally minimized by the slow addition of the reducing agent and by avoiding a large excess of the ketone. Using the stoichiometry described above should limit this side reaction.

  • Formation of the Corresponding Alcohol: If the imine formation is slow, the reducing agent may directly reduce the starting ketone to the corresponding alcohol, tert-butyl 4-hydroxyazepane-1-carboxylate.

    • Mitigation: Allow the ketone and amine to stir together for a period (e.g., 30-60 minutes) before adding the reducing agent. This allows for the formation of the iminium ion in solution, which is more readily reduced than the ketone by NaBH(OAc)₃.[3]

The following diagram illustrates the intended reaction pathway and potential side reactions:

G cluster_main Main Reaction Pathway cluster_side Potential Side Reactions Ketone tert-Butyl 4-oxoazepane-1-carboxylate Iminium Iminium Ion Intermediate Ketone->Iminium + H₂O Alcohol tert-Butyl 4-hydroxyazepane-1-carboxylate Ketone->Alcohol + NaBH(OAc)₃ (slow imine formation) Amine 2-Methoxyethylamine Amine->Iminium + H₂O Product tert-Butyl 4-(2-methoxyethylamino) azepane-1-carboxylate Iminium->Product + NaBH(OAc)₃ Overalkylation Tertiary Amine Byproduct Product->Overalkylation + Ketone & NaBH(OAc)₃ (excess ketone)

Caption: Reaction pathway and common side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended experimental protocol for this synthesis?

While optimization is often necessary, the following protocol serves as a good starting point.

Experimental Protocol:

  • To a solution of tert-butyl 4-oxoazepane-1-carboxylate (1.0 eq.) and 2-methoxyethylamine (1.2 eq.) in anhydrous dichloroethane (DCE), add a catalytic amount of acetic acid (0.1 eq.).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 15 minutes.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 3-24 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

ParameterRecommended Condition
Solvent Dichloroethane (DCE) or Tetrahydrofuran (THF)
Reducing Agent Sodium triacetoxyborohydride (NaBH(OAc)₃)
Stoichiometry Ketone:Amine:Reducing Agent = 1:1.2:1.5
Catalyst Acetic Acid (catalytic)
Temperature Room Temperature
Reaction Time 3-24 hours (monitor for completion)

Q2: How do I effectively purify the final product?

The product is a secondary amine, which can be purified by standard column chromatography on silica gel.

Purification Strategy:

  • Eluent System: A gradient of ethyl acetate in hexanes is a good starting point. The polarity can be increased by adding methanol to the ethyl acetate. To prevent the amine from streaking on the silica gel, it is highly recommended to add a small amount of a volatile base, such as triethylamine (typically 1-2%), to the eluent system.

  • Alternative Purification: For small-scale reactions or if chromatography is challenging, an acid-base extraction can be employed. The crude product can be dissolved in a non-polar organic solvent and washed with a dilute acid (e.g., 1M HCl). The product will move to the aqueous layer as the ammonium salt. The aqueous layer can then be basified (e.g., with 1M NaOH) and the product re-extracted into an organic solvent.

Q3: Are there any alternative synthetic routes to consider?

While reductive amination is the most direct and common method, other strategies exist for the synthesis of N-substituted azepanes. These are generally more complex and may not be as high-yielding for this specific target. Some alternative approaches include:

  • Alkylation of a Precursor Amine: One could synthesize tert-butyl 4-aminoazepane-1-carboxylate and then alkylate it with a suitable 2-methoxyethyl electrophile, such as 2-methoxyethyl bromide. However, this approach also risks over-alkylation.

  • Ring-Closing Metathesis (RCM): More advanced methods involve the construction of the azepane ring itself, which is a more complex undertaking suitable for the synthesis of highly functionalized analogs.[4]

The following diagram outlines the decision-making process for troubleshooting this synthesis:

G start Low Yield or Impure Product check_sm Check Starting Material Purity start->check_sm incomplete_reaction Incomplete Reaction? check_sm->incomplete_reaction side_products Major Side Products? incomplete_reaction->side_products No optimize_reduction Optimize Reduction: - Use fresh NaBH(OAc)₃ - Increase equivalents incomplete_reaction->optimize_reduction Yes alcohol_byproduct Alcohol Byproduct Observed? side_products->alcohol_byproduct Yes optimize_imine Optimize Imine Formation: - Add catalytic acid - Pre-stir before reduction success Improved Yield and Purity optimize_imine->success optimize_reduction->success alcohol_byproduct->optimize_imine Yes unreacted_ketone Unreacted Ketone? alcohol_byproduct->unreacted_ketone No purification_issue Difficulty with Purification? unreacted_ketone->purification_issue No column_chrom Use Column Chromatography with Triethylamine in Eluent purification_issue->column_chrom Yes acid_base_ext Perform Acid-Base Extraction purification_issue->acid_base_ext Also consider column_chrom->success acid_base_ext->success

Caption: Troubleshooting flowchart for the synthesis.

References

  • Podyacheva, E., Afanasyev, O. I., Tsygankov, A. A., Makarova, M., & Chusov, D. (n.d.). Hitchhiker's guide to reductive amination. Organic Chemistry Portal. Retrieved from [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (1996). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (Vol. 641, pp. 176–187). American Chemical Society.
  • (2017, September 1). Making Substituted Amines Through Reductive Amination. Master Organic Chemistry. Retrieved from [Link]

  • Aeyad, T. (2018). Synthesis of Substituted Azepanes and Piperidines Using Organolithium Chemistry. White Rose eTheses Online.
  • García-García, P., G-López, V., & Pedrosa, R. (2016). Synthesis of Azepane Derivatives by Silyl-aza-Prins Cyclization of Allylsilyl Amines: Influence of the Catalyst in the Outcome of the Reaction. Organic Letters, 18(9), 2016-2019.
  • Romero-Carrasco, A., & Ramsbeck, D. (2013, June 27). Does anyone have experience with reductive amination of 2-amino pyrimidine and tert-butyl 4-formylpiperidine-1-carboxylate? ResearchGate. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). The Journal of Organic Chemistry, 61(11), 3849–3862.
  • (n.d.). Preparation of secondary amines by reductive amination with metallic magnesium. Journal of the Chemical Society, Perkin Transactions 1.
  • Mykura, R., Sánchez-Bento, R., Matador, E., Duong, V. K., Varela, A., Angelini, L., Carbajo, R. J., Llaveria, J., Ruffoni, A., & Leonori, D. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes.
  • Myers, A. (n.d.).
  • (n.d.).
  • (n.d.).
  • Mykura, R., Sánchez-Bento, R., Matador, E., Duong, V. K., Varela, A., Angelini, L., Carbajo, R. J., Llaveria, J., Ruffoni, A., & Leonori, D. (2024, January 25). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. ResearchGate. Retrieved from [Link]

  • (n.d.). Substituted quinoline CCR5 receptor antagonists.
  • Mykura, R., Sánchez-Bento, R., Matador, E., Duong, V. K., Varela, A., Angelini, L., Carbajo, R. J., Llaveria, J., Ruffoni, A., & Leonori, D. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes.

Sources

Technical Support Center: Navigating Side Reactions in the Synthesis of N-Substituted Azepanes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for N-substituted azepane synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing these valuable seven-membered heterocyclic scaffolds. The inherent challenges of medium-sized ring synthesis, including transannular strain and entropic factors, often lead to a variety of side reactions that can complicate product purification and reduce yields.

This resource provides in-depth, field-proven insights into the most common side reactions encountered during the synthesis of N-substituted azepanes. We will delve into the mechanistic underpinnings of these undesired pathways and offer robust, actionable troubleshooting guides and frequently asked questions (FAQs) to help you optimize your synthetic routes.

Section 1: Over-Alkylation - The Challenge of Mono-Substitution

A frequent hurdle in the synthesis of N-substituted azepanes is the formation of quaternary ammonium salts or di-alkylated byproducts, especially when starting from a primary or secondary amine precursor. This issue arises from the fact that the newly formed secondary or tertiary amine product is often as nucleophilic, or even more so, than the starting amine.

FAQ 1: Why am I observing a significant amount of a di-alkylated byproduct in my N-alkylation reaction of azepane?

Answer: The mono-alkylated azepane you are forming is itself a nucleophile and can compete with the starting azepane for the alkylating agent. This leads to the formation of a quaternary ammonium salt. Several factors can exacerbate this issue:

  • Stoichiometry: Using a significant excess of the alkylating agent will inevitably drive the reaction towards multiple alkylations.

  • Reaction Rate: If the rate of the first alkylation is not significantly faster than the second, a mixture of products is likely.

  • Basicity: The product tertiary amine can be more nucleophilic than the starting secondary amine, leading to a faster second alkylation.

Troubleshooting Guide: Minimizing Over-Alkylation
Observation Potential Cause Troubleshooting Steps & Scientific Rationale
Significant formation of a higher molecular weight byproduct, consistent with di-alkylation. Excess alkylating agent and/or rapid second alkylation. 1. Adjust Stoichiometry: Begin by using a 1:1 molar ratio of the azepane to the alkylating agent. If over-alkylation persists, consider using a slight excess of the azepane. 2. Slow Addition: Add the alkylating agent dropwise to the reaction mixture at a low temperature (e.g., 0 °C) to maintain a low instantaneous concentration of the electrophile. This favors the reaction with the more abundant starting amine. 3. Choice of Base: Employ a non-nucleophilic, sterically hindered base (e.g., diisopropylethylamine - DIPEA) to scavenge the acid byproduct without competing in the alkylation.
Reaction is sluggish, and forcing conditions (higher temperature) lead to a complex mixture. Poor reactivity of the alkylating agent or steric hindrance. 1. Use a More Reactive Electrophile: Switch from an alkyl chloride or bromide to an alkyl iodide or triflate, which are better leaving groups. 2. Increase Temperature Cautiously: If a less reactive electrophile must be used, increase the temperature incrementally while closely monitoring the reaction by TLC or LC-MS to find the optimal balance between reaction rate and side product formation.
Experimental Protocol: Controlled Mono-alkylation of Azepane
  • Setup: To a solution of azepane (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile or DMF) at 0 °C under an inert atmosphere (N₂ or Ar), add a non-nucleophilic base such as diisopropylethylamine (1.2 eq).

  • Addition of Alkylating Agent: Prepare a solution of the alkylating agent (e.g., benzyl bromide, 1.0 eq) in the same solvent. Add this solution dropwise to the reaction mixture over a period of 1-2 hours using a syringe pump.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Look for the disappearance of the starting material and the appearance of the desired product spot/peak.

  • Work-up: Once the starting material is consumed, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography to separate the desired mono-alkylated azepane from any unreacted starting material and over-alkylation products.

Section 2: Hofmann Elimination - An Unwanted Alkene Formation

When N-substituted azepanes, particularly those that have been over-alkylated to form quaternary ammonium salts, are subjected to basic conditions, especially at elevated temperatures, they can undergo Hofmann elimination to yield a ring-opened alkene. This is an E2 elimination reaction where a beta-hydrogen is abstracted, and the amine serves as the leaving group.[1][2]

FAQ 2: My reaction to form a substituted N-alkyl azepane resulted in a non-polar, nitrogen-free compound. What could have happened?

Answer: It is highly probable that your desired product, or a quaternary ammonium intermediate, underwent Hofmann elimination. The "non-polar, nitrogen-free compound" is likely an alkene formed from the cleavage of the azepane ring. This is particularly common if you used a strong base and/or heat during your reaction or work-up.[3]

Troubleshooting Guide: Preventing Hofmann Elimination
Observation Potential Cause Troubleshooting Steps & Scientific Rationale
Formation of an alkene byproduct, confirmed by ¹H NMR and mass spectrometry. Presence of a quaternary ammonium salt intermediate and basic/thermal conditions. 1. Avoid Strong Bases: If possible, use a weaker, non-nucleophilic base (e.g., K₂CO₃ or DIPEA) instead of strong bases like NaOH, KOH, or alkoxides, especially at elevated temperatures. 2. Temperature Control: Maintain the reaction temperature as low as possible to disfavor the elimination pathway, which typically has a higher activation energy than the desired substitution. 3. Careful Work-up: During the work-up, avoid strongly basic conditions. Use a mild base like sodium bicarbonate for neutralization if necessary.
Product decomposes on silica gel column chromatography. Silica gel is slightly acidic and can promote elimination of certain sensitive compounds. The amine itself can also act as a base on the column. 1. Deactivate Silica Gel: Pre-treat the silica gel with a small amount of triethylamine (e.g., 1% in the eluent) to neutralize acidic sites. 2. Alternative Purification: Consider other purification methods such as distillation, crystallization, or chromatography on a different stationary phase like alumina.

Section 3: Ring Opening of Substituted Azepanes

The seven-membered azepane ring, while generally stable, can be susceptible to ring-opening under certain conditions, particularly when activated by specific substituents or subjected to harsh reagents.[4][5]

FAQ 3: I am attempting to deprotect a methoxy-substituted N-Boc-azepane using a strong acid, but I am isolating a complex mixture of products, some of which appear to be linear. What is occurring?

Answer: Strong Lewis acids or Brønsted acids used for deprotection can sometimes lead to undesired side reactions, including ring opening. For instance, reagents like BBr₃ or HBr, often used for cleaving methyl ethers, can also coordinate to the ring nitrogen (especially after Boc deprotection), potentially weakening the C-N bonds and making the ring susceptible to nucleophilic attack by the bromide ion, leading to ring cleavage.

Troubleshooting Guide: Avoiding Unwanted Ring Opening
Observation Potential Cause Troubleshooting Steps & Scientific Rationale
Formation of linear byproducts during a reaction involving strong acids (e.g., ether deprotection). Acid-mediated cleavage of the azepane ring. 1. Milder Deprotection Reagents: For ether cleavage, consider alternative reagents that are less harsh, such as trimethylsilyl iodide (TMSI) generated in situ, which can sometimes be more selective. 2. Orthogonal Protecting Group Strategy: Plan your synthesis so that deprotection conditions for one group do not affect another or the core azepane structure. For example, use a protecting group that can be removed under neutral or basic conditions if your substrate is acid-sensitive. 3. Temperature Control: Perform the reaction at the lowest possible temperature to minimize side reactions.
Ring opening observed during a nucleophilic addition to a functional group on the azepane ring. Intramolecular assistance or activation leading to ring strain release. 1. Choice of Nucleophile: Use less aggressive or more sterically hindered nucleophiles that are less likely to participate in ring-opening pathways. 2. Protect the Ring Nitrogen: Ensure the ring nitrogen is appropriately protected (e.g., with a Boc or Cbz group) to reduce its nucleophilicity and its ability to participate in or activate side reactions.

Section 4: Issues with Protecting Groups

Protecting groups are essential tools in the synthesis of complex N-substituted azepanes, but their application and removal can sometimes lead to unexpected side reactions.

FAQ 4: I am trying to perform a reaction on a side chain of my N-Boc-azepane, but I am observing partial deprotection of the Boc group. How can I prevent this?

Answer: The tert-butyloxycarbonyl (Boc) group is known to be labile under acidic conditions. Even mild acidic conditions generated in situ, or the use of certain Lewis acids, can lead to its partial or complete removal.

Troubleshooting Guide: Managing Protecting Group Stability
Observation Potential Cause Troubleshooting Steps & Scientific Rationale
Partial or complete loss of the N-Boc protecting group during a subsequent reaction. Acidic reaction conditions or reagents. 1. Buffer the Reaction: If the reaction generates an acidic byproduct (e.g., HCl), add a non-nucleophilic base (like DIPEA or 2,6-lutidine) to act as a proton sponge. 2. Choose an Alternative Catalyst: If a Lewis acid is causing the deprotection, screen for a milder Lewis acid that can still promote the desired reaction but is not strong enough to cleave the Boc group. 3. Switch to a More Robust Protecting Group: If acidic conditions are unavoidable, consider using a more acid-stable protecting group, such as the carbobenzyloxy (Cbz) group.
Difficulty in removing the N-Boc group without affecting other acid-sensitive functional groups in the molecule. Lack of orthogonality in the protecting group strategy. 1. Use Milder Deprotection Conditions for Boc: Instead of strong acids like TFA or HCl in dioxane, try milder conditions such as using a solid-supported acid that can be easily filtered off, or catalytic amounts of a strong acid in a non-polar solvent. 2. Consider an Alternative Protecting Group: Employ a protecting group that can be removed under non-acidic conditions, such as the Cbz group (removed by hydrogenolysis) or a Fmoc group (removed by a base like piperidine).

Visualizing Reaction Pathways

To better understand the competition between the desired reaction and common side reactions, the following diagrams illustrate the key mechanistic pathways.

cluster_0 Desired N-Alkylation vs. Over-Alkylation Azepane Azepane N-Alkyl Azepane N-Alkyl Azepane Azepane->N-Alkyl Azepane + Alkyl Halide (Desired) Quaternary Salt Quaternary Salt N-Alkyl Azepane->Quaternary Salt + Alkyl Halide (Side Reaction) Alkyl Halide Alkyl Halide cluster_1 Hofmann Elimination Pathway Quaternary Azepanium Salt Quaternary Azepanium Salt Ring-Opened Alkene Ring-Opened Alkene Quaternary Azepanium Salt->Ring-Opened Alkene + Base, Heat (Side Reaction) Base Base

Caption: Hofmann elimination of a quaternary azepanium salt.

References

  • Aeyad, T. (2018). Synthesis of Substituted Azepanes and Piperidines Using Organolithium Chemistry. White Rose eTheses Online. Retrieved from [Link]

  • Organic Chemistry Tutor. (2020, June 14). Hofmann Elimination. YouTube. Retrieved from [Link]

  • McGlacken, G. P., & Fairlamb, I. J. S. (2009). Ether cleavage. In Comprehensive Organic Synthesis II (Vol. 8, pp. 359-395). Elsevier.
  • Asymmetric Synthesis of Azepanes. Organic Letters.
  • Diastereoselective Alkylations of Chiral Tetrazolo[1,5a]azepines via Heterobenzylic Anion Intermediates.
  • Hofmann Elimination. Chemistry LibreTexts. Retrieved from [Link]

  • Alshakova, I. D., & Nikonov, G. I. (2019). Selective Synthesis of Secondary and Tertiary Amines by Reductive N‐Alkylation of Nitriles and N‐Alkylation of Amines and Ammonium Formate Catalyzed by Ruthenium Complex.
  • Hofmann Elimination. Organic Chemistry Tutor - YouTube.
  • Direct Access to Functionalized Azepanes by Cross-Coupling with α-Halo Eneformamides.
  • Cleavage Of Ethers With Acid. Master Organic Chemistry. Retrieved from [Link]

  • Applic
  • Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers.
  • Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved from [Link]

  • ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS
  • Synthesis of Tetrahydroazepines through Silyl Aza-Prins Cyclization Mediated by Iron(III) Salts.
  • Synthesis of Functionalized Azepines via Cu(I)
  • A Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone.
  • Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes.
  • A de novo synthetic method to the access of N-substituted benzazepines. Biblio.
  • Preparation of Optically Active Azepane Scaffolds. ChemistryViews.
  • Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Royal Society of Chemistry.
  • Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation.
  • The Hofmann Elimination. Chemistry Steps. Retrieved from [Link]

  • Alkyl
  • Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Facilitated Demethylation of Aryl Methyl Ethers.
  • cleavage of ethers with acid. YouTube.
  • Exercise 10.24 - Multi-Step Synthesis with Alkynes. YouTube.
  • Amine Reactivity.
  • Recent applications of aziridine ring expansion reactions in heterocyclic synthesis. Arkivoc.
  • Divergent synthesis of benzazepines and bridged polycycloalkanones via dearom
  • Recent Advances in Synthetic Routes to Azacycles. MDPI.
  • An amine template strategy to construct successive C–C bonds: Synthesis of benzo[h]quinolines by a deaminative ring contraction cascade.
  • One-Pot Acid-Catalyzed Ring-Opening/Cyclization/Oxidation of Aziridines with N-Tosylhydrazones: Access to 1,2,4-Triazines.
  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit.
  • Technical Support Center: Synthesis of 4-(Azepan-2 ...). BenchChem.
  • Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides.
  • Alkyl
  • Hofmann Eliminations (E2)

Sources

Technical Support Center: Troubleshooting N-Boc Deprotection of Complex Azepane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-Boc deprotection of complex azepane derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the intricacies of synthesizing molecules containing the azepane scaffold. The seven-membered ring of azepane derivatives can introduce unique stereoelectronic challenges, making the seemingly routine N-Boc deprotection a critical step that requires careful optimization. This resource provides in-depth troubleshooting advice and frequently asked questions to help you overcome common hurdles and ensure the integrity of your complex molecules.

Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format, providing not just solutions but also the underlying chemical reasoning to empower you to make informed decisions in your future experiments.

Question 1: My N-Boc deprotection with Trifluoroacetic Acid (TFA) is sluggish or incomplete, even with standard protocols. What are the likely causes and how can I drive the reaction to completion?

Answer:

Incomplete N-Boc deprotection in complex azepane derivatives is a common issue that can often be attributed to steric hindrance or electronic effects. The conformation of the azepane ring and the presence of bulky substituents can shield the N-Boc group from the acid catalyst.

Causality and Solutions:

  • Steric Hindrance: The flexible seven-membered ring of azepane can adopt conformations that bury the N-Boc group, making it less accessible. Substituents on the ring, particularly in adjacent positions, can exacerbate this issue.[1]

  • Insufficient Acid Strength or Concentration: While TFA is a strong acid, its effectiveness can be diminished if used in insufficient quantities or if the reaction medium is not optimized. The kinetics of Boc deprotection can show a second-order dependence on the acid concentration, meaning a higher concentration can dramatically increase the reaction rate.[2]

Troubleshooting Workflow:

start Incomplete Deprotection with Standard TFA/DCM increase_tfa Increase TFA Concentration (e.g., 50-100% TFA in DCM) start->increase_tfa monitor Monitor by TLC/LC-MS at regular intervals increase_tfa->monitor elevate_temp Gently Elevate Temperature (e.g., to 40°C) elevate_temp->monitor change_solvent Change Solvent System (e.g., neat TFA or TFA in 1,4-dioxane) change_solvent->monitor complete Reaction Complete monitor->complete incomplete Still Incomplete monitor->incomplete After sufficient time incomplete->elevate_temp incomplete->change_solvent alternative Consider Alternative Deprotection Methods incomplete->alternative

Caption: Troubleshooting workflow for incomplete N-Boc deprotection.

Experimental Protocol: Optimizing TFA Deprotection

  • Initial Setup: In a round-bottom flask, dissolve your N-Boc protected azepane derivative in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.

  • Acid Addition: At 0°C, add trifluoroacetic acid (TFA) dropwise. Start with a standard concentration (e.g., 20-50% v/v in DCM).[3]

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress every 30 minutes using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Troubleshooting Steps:

    • If the reaction is sluggish after 2 hours, increase the concentration of TFA. You can add more TFA to the reaction mixture or, for very stubborn substrates, remove the solvent and redissolve the compound in neat TFA.[4]

    • If increasing the acid concentration does not suffice, gently warm the reaction mixture to 30-40°C.

  • Work-up: Once the reaction is complete, remove the TFA and solvent under reduced pressure. Co-evaporate with a solvent like toluene or DCM several times to ensure all residual TFA is removed. The resulting amine is typically obtained as a TFA salt.

Question 2: I am observing significant side product formation during the TFA-mediated deprotection of my azepane derivative. What are these side products and how can I minimize them?

Answer:

The primary side reaction during TFA-mediated Boc deprotection is the alkylation of nucleophilic functional groups by the liberated tert-butyl cation.[5] In complex azepane derivatives, intramolecular reactions can also occur if other reactive functional groups are present on the ring.

Common Side Products and Mitigation Strategies:

Side ProductFormation MechanismMitigation Strategy
t-Butylated Byproducts The electrophilic tert-butyl cation generated during deprotection can alkylate electron-rich aromatic rings or other nucleophilic sites on your molecule.Use scavengers such as triethylsilane (TES), thioanisole, or water to trap the tert-butyl cation.
Intramolecular Cyclization Products If your azepane derivative contains a nucleophilic group (e.g., a hydroxyl or a carboxylate) that can reach the carbocation intermediate, intramolecular cyclization can occur.[6]Use a milder deprotection method that does not generate a free carbocation, such as thermal deprotection or methods employing oxalyl chloride.
Ester Cleavage If your molecule contains acid-sensitive esters, TFA can cause their cleavage.[7]Use milder acidic conditions (e.g., HCl in dioxane) or non-acidic deprotection methods.

Mechanism of Side Product Formation and Prevention:

start N-Boc Azepane Derivative tfa TFA start->tfa deprotection Deprotection tfa->deprotection desired_product Desired Azepane Amine deprotection->desired_product tbutyl_cation tert-Butyl Cation deprotection->tbutyl_cation side_reaction Side Reaction (Alkylation) tbutyl_cation->side_reaction scavenger Scavenger (e.g., TES) tbutyl_cation->scavenger trapped_cation Trapped Cation scavenger->trapped_cation

Caption: Role of scavengers in preventing side reactions.

Question 3: My azepane derivative contains acid-sensitive functional groups. What are some reliable, milder alternatives to TFA for N-Boc deprotection?

Answer:

For substrates with acid-labile functionalities, several milder deprotection methods can be employed. These methods typically avoid the use of strong acids, thereby preserving the integrity of your complex molecule.

Alternative Deprotection Methods:

MethodReagents and ConditionsAdvantagesDisadvantages
Thermal Deprotection Heating the N-Boc protected azepane in a high-boiling solvent (e.g., toluene, xylenes, or trifluoroethanol) at temperatures ranging from 120-230°C.[8][9]Avoids acidic reagents, suitable for acid-sensitive substrates.Requires high temperatures which may not be suitable for thermally labile compounds.
Oxalyl Chloride in Methanol Oxalyl chloride (3 equivalents) in methanol at room temperature for 1-4 hours.[7][10]Mild conditions, effective for a wide range of substrates, including those with acid-sensitive groups.Oxalyl chloride is toxic and moisture-sensitive.
HCl in 1,4-Dioxane 4M HCl in 1,4-dioxane at 0°C to room temperature.[4]Milder than TFA, often provides the hydrochloride salt directly which can be advantageous for purification.Can still be too harsh for highly acid-sensitive groups.
Silica Gel Mediated Heating the N-Boc protected compound with silica gel under reduced pressure.[1][11]Mild and heterogeneous, allowing for easy work-up.May not be efficient for all substrates and can be slow.

Experimental Protocol: Thermal N-Boc Deprotection in Continuous Flow

This method is particularly advantageous for its precise temperature control and scalability.[8]

  • System Setup: Use a continuous flow reactor system equipped with a high-temperature coil reactor.

  • Reaction Solution: Prepare a solution of your N-Boc protected azepane derivative in a suitable high-boiling solvent such as trifluoroethanol (TFE) or methanol at a concentration of 0.1 M.

  • Flow Conditions: Pump the solution through the heated reactor coil at a flow rate that allows for a residence time of 30-60 minutes at a temperature between 150-230°C. The optimal temperature and residence time will need to be determined empirically for your specific substrate.

  • Collection and Analysis: Collect the output from the reactor and analyze by LC-MS to determine the extent of conversion.

  • Work-up: Once optimized, the deprotected product can be isolated by removing the solvent under reduced pressure.

Experimental Protocol: N-Boc Deprotection using Oxalyl Chloride in Methanol

This is a mild and efficient method for deprotecting a variety of N-Boc protected amines.[7][12]

  • Reaction Setup: In a dry round-bottom flask, dissolve the N-Boc protected azepane (1 equivalent) in anhydrous methanol.

  • Reagent Addition: Add oxalyl chloride (3 equivalents) dropwise to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction for 1-4 hours, monitoring its progress by TLC or LC-MS.

  • Work-up: Upon completion, carefully quench the reaction with a saturated solution of sodium bicarbonate until gas evolution ceases. Extract the product with a suitable organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of acid-catalyzed N-Boc deprotection?

A1: The deprotection proceeds via protonation of the carbonyl oxygen of the Boc group, followed by the elimination of isobutylene and carbon dioxide to yield the free amine. The amine is then protonated by the excess acid to form the corresponding salt.

Q2: Can I use other acids besides TFA and HCl?

A2: Yes, other acids such as phosphoric acid and sulfonic acids (e.g., p-toluenesulfonic acid) can be used.[13] The choice of acid should be guided by the stability of your substrate and the desired reaction conditions.

Q3: How do I know if my azepane derivative is sterically hindered?

A3: Steric hindrance can be anticipated by examining the substitution pattern on the azepane ring. Substituents at the C2 and C7 positions are most likely to impede the approach of the acid to the N-Boc group. Computational modeling can also provide insights into the preferred conformations of your molecule and the accessibility of the N-Boc group.

Q4: What is neighboring group participation, and could it affect my deprotection reaction?

A4: Neighboring group participation (NGP) is the involvement of a nearby functional group in a reaction, which can alter the rate and stereochemical outcome.[14][15] In the context of N-Boc deprotection, if a nucleophilic group on the azepane ring can attack the carbocation intermediate, it could lead to unexpected cyclization or rearrangement products. Careful analysis of your product mixture by NMR and MS is crucial to identify any such byproducts.

References

  • McMillan, L. et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications. Available at: [Link]

  • George, N. et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. Available at: [Link]

  • Singh, S. et al. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl. The Royal Society of Chemistry. Available at: [Link]

  • Reddit r/Chempros. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Available at: [Link]

  • Mykura, R. et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry. Available at: [Link]

  • Aouf, C. et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. ResearchGate. Available at: [Link]

  • Kaur, M. et al. (2022). Intramolecular cyclization of N-Boc derivatives 13. Reaction conditions. ResearchGate. Available at: [Link]

  • George, N. et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing. Available at: [Link]

  • Porel, M. et al. (2021). TFA-mediated N-Boc deprotection/intramolecular N-acylation reaction of... ResearchGate. Available at: [Link]

  • Apelqvist, T. & Wensbo, D. (1996). Selective Removal of the N-BOC Protective Group using Silica Gel at Low Pressure. ResearchGate. Available at: [Link]

  • Rubiales, G. et al. (2018). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. PubMed Central. Available at: [Link]

  • Common Organic Chemistry. Boc Deprotection - TFA. Available at: [Link]

  • George, N. et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing. Available at: [Link]

  • Chemistry LibreTexts. (2023). 3.1: Introduction to Neighboring Group Participation, Rearrangements, and Fragmentations. Available at: [Link]

  • Academia.edu. (n.d.). ChemInform Abstract: Selective Removal of the N-BOC Protective Group Using Silica Gel at Low Pressure. Available at: [Link]

  • Ghorai, P. et al. (2020). Regioselectivity of the trifluoroethanol-promoted intramolecular N-Boc–epoxide cyclization towards 1,3-oxazolidin-2-ones and 1,3-oxazinan-2-ones. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • McMillan, L. et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. University College Cork. Available at: [Link]

  • Bur, S. & Padwa, A. (2012). An Aza-Prins Cyclization Approach to Functionalized Indolizidines from 2-Allylpyrrolidines. PubMed Central. Available at: [Link]

  • de la Torre, A. et al. (2023). A practical, catalytic and selective deprotection of a Boc group in N,N'-diprotected amines using iron(III)-catalysis. ResearchGate. Available at: [Link]

  • Dubé, D. et al. (2005). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection. PubMed. Available at: [Link]

  • Beloglazkina, E. et al. (2016). Intramolecular cyclization–decyclization of new sterically hindered diiminophenol. Synthesis and coordination abilities. RSC Publishing. Available at: [Link]

  • Aouf, C. et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar. Available at: [Link]

  • Wikipedia. (n.d.). Neighbouring group participation. Available at: [Link]

Sources

Technical Support Center: Optimizing Reductive Amination for Azepan-4-one Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-aminoazepane derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reductive amination of azepan-4-one precursors. Azepane scaffolds are crucial building blocks in medicinal chemistry, and mastering their synthesis is key to advancing novel therapeutics.[1][2] This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure successful and reproducible outcomes in your laboratory.

Understanding the Core Reaction: Reductive Amination

Reductive amination is a cornerstone of amine synthesis, involving the reaction of a ketone or aldehyde with an amine to form an imine or iminium ion intermediate, which is then reduced to the corresponding amine.[3] This method is highly valued for its versatility and is often performed as a one-pot reaction, enhancing its efficiency in multi-step syntheses.[4][5]

ReductiveAmination Azepan_4_one Azepan-4-one Precursor Imine_Iminium Imine/Iminium Ion Intermediate Azepan_4_one->Imine_Iminium + Amine - H₂O Amine Primary or Secondary Amine Amine->Imine_Iminium Product 4-Aminoazepane Derivative Imine_Iminium->Product + Reducing Agent Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->Product

Frequently Asked Questions (FAQs)

Q1: What is the best N-protecting group for my azepan-4-one precursor?

The choice of the N-protecting group is critical as it influences the reactivity of the azepan-4-one and the final deprotection strategy. The tert-butyloxycarbonyl (Boc) group is a common and effective choice.[6][7] It offers good stability under the reductive amination conditions and can be readily removed under acidic conditions. Other protecting groups like benzyloxycarbonyl (Cbz) or benzyl (Bn) can also be used, but their removal conditions (e.g., hydrogenolysis) might interfere with other functional groups in your molecule.

Q2: Which reducing agent should I choose for the reductive amination of azepan-4-one?

Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for the reductive amination of ketones.[8] It is mild enough to not reduce the ketone starting material but is highly effective at reducing the intermediate iminium ion.[3] This selectivity allows for a convenient one-pot procedure.[4]

Sodium cyanoborohydride (NaBH₃CN) is another option, particularly effective at a slightly acidic pH.[3][4] However, due to the toxicity of cyanide byproducts, NaBH(OAc)₃ is generally preferred. Sodium borohydride (NaBH₄) can also be used, but it is a stronger reducing agent and can reduce the starting ketone, leading to alcohol byproducts.[3][8] If using NaBH₄, a two-step process where the imine is formed first, followed by the addition of the reducing agent, is recommended to minimize side reactions.[3][9]

Reducing AgentAdvantagesDisadvantages
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Mild, selective for imines/iminiums, suitable for one-pot reactions.Moisture sensitive.
Sodium Cyanoborohydride (NaBH₃CN) Effective at acidic pH, good for one-pot reactions.Forms toxic cyanide byproducts.
Sodium Borohydride (NaBH₄) Inexpensive, readily available.Can reduce the starting ketone, often requires a two-step process.
Q3: What is the optimal pH for the reaction?

The formation of the imine/iminium ion intermediate is typically favored under mildly acidic conditions (pH 4-6).[3] This is a delicate balance: too acidic, and the amine nucleophile will be protonated and non-reactive; too basic, and the ketone carbonyl will not be sufficiently activated for nucleophilic attack. Acetic acid is often added as a catalyst to maintain the appropriate pH.

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a straightforward method to monitor the consumption of the azepan-4-one starting material. Staining with potassium permanganate can help visualize both the ketone and the amine product. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly effective for tracking the formation of the desired product and identifying any side products.[10]

Troubleshooting Guide

Troubleshooting Problem {Problem | Low or No Product Formation | Incomplete Reaction | Formation of Alcohol Byproduct | Diastereomeric Mixture} Cause {Potential Cause | Poor Imine Formation | Inactive Reducing Agent | Insufficient Reaction Time | Ketone Reduction | Non-selective Reduction} Problem:l->Cause:c1 Problem:l->Cause:c2 Problem:Incomplete->Cause:c3 Problem:Formation->Cause:c4 Problem:Diastereomeric->Cause:c5 Solution {Solution | Optimize pH (4-6) / Use Lewis Acid (e.g., Ti(OiPr)₄) | Use fresh, anhydrous reducing agent | Increase reaction time / gentle heating | Use a more selective reducing agent (NaBH(OAc)₃) | Optimize reaction temperature / choice of reducing agent} Cause:c1->Solution:s1 Cause:c2->Solution:s2 Cause:c3->Solution:s3 Cause:c4->Solution:s4 Cause:c5->Solution:s5

Issue 1: Low or no product formation.
  • Potential Cause A: Inefficient imine/iminium ion formation. The equilibrium between the ketone and the imine might not favor the imine.

    • Solution:

      • pH Optimization: Ensure the reaction is run under mildly acidic conditions. The addition of a catalytic amount of acetic acid can be beneficial.

      • Use of a Lewis Acid: For sterically hindered or less reactive ketones, a Lewis acid such as titanium(IV) isopropoxide (Ti(OiPr)₄) can be used to activate the carbonyl group towards nucleophilic attack.

      • Water Removal: The formation of an imine from a ketone and an amine is a condensation reaction that produces water. Removing water can help drive the equilibrium towards the imine. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.[11]

  • Potential Cause B: Inactive reducing agent. Borohydride reagents can decompose upon exposure to moisture.

    • Solution: Use a fresh bottle of the reducing agent and ensure all glassware is thoroughly dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Issue 2: Incomplete reaction with starting material remaining.
  • Potential Cause: Insufficient reaction time or temperature.

    • Solution: Allow the reaction to stir for a longer period (e.g., overnight). Gentle heating (e.g., to 40-50 °C) can also increase the reaction rate, but be cautious as this may also promote side reactions. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

Issue 3: Significant formation of the corresponding alcohol (azepan-4-ol).
  • Potential Cause: Reduction of the ketone starting material. This is common when using a less selective reducing agent like NaBH₄ in a one-pot procedure.[3]

    • Solution:

      • Switch to a more selective reducing agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred choice to avoid this side reaction.[8]

      • Adopt a two-step procedure: If NaBH₄ must be used, first allow the imine to form completely by stirring the azepan-4-one and the amine together for a few hours. Then, add the NaBH₄ to reduce the imine.[3][9]

Issue 4: Formation of a difficult-to-separate mixture of diastereomers.
  • Potential Cause: Non-stereoselective reduction of the imine/iminium ion. The hydride can attack the imine from either face, leading to a mixture of cis and trans isomers.

    • Solution:

      • Temperature Control: Running the reaction at a lower temperature can sometimes improve diastereoselectivity.

      • Choice of Reducing Agent: The steric bulk of the reducing agent can influence the direction of hydride attack. Experiment with different borohydride reagents to see if the diastereomeric ratio can be improved.

      • Catalytic Hydrogenation: In some cases, catalytic hydrogenation (e.g., using H₂ and a palladium catalyst) can offer different stereoselectivity compared to hydride reagents.

Issue 5: Difficulty in purifying the final 4-aminoazepane product.
  • Potential Cause A: Similar polarity of starting material, product, and byproducts.

    • Solution:

      • Acid-Base Extraction: Utilize the basicity of the amine product. After the reaction is complete, perform an aqueous workup. Acidify the aqueous layer to protonate the amine product, which will make it water-soluble. Wash the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove non-basic impurities. Then, basify the aqueous layer and extract the free amine product with an organic solvent.

      • Column Chromatography: If extraction is insufficient, silica gel column chromatography is a standard purification method. A gradient elution system, often starting with a non-polar solvent and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate in hexanes, or methanol in dichloromethane), can effectively separate the components.

  • Potential Cause B: The product is a salt. If the reaction is worked up under acidic conditions, the product will be an ammonium salt, which has very different solubility properties than the free amine.

    • Solution: Ensure the final workup step involves basification to generate the free amine before extraction or chromatography.

Experimental Protocols

Protocol 1: One-Pot Reductive Amination of N-Boc-azepan-4-one using NaBH(OAc)₃

Protocol1 Start Dissolve N-Boc-azepan-4-one and amine in DCE Add_AcOH Add acetic acid Start->Add_AcOH Stir_1 Stir at room temperature for 1-2 hours Add_AcOH->Stir_1 Add_NaBH_OAc_3 Add NaBH(OAc)₃ in portions Stir_1->Add_NaBH_OAc_3 Stir_2 Stir overnight at room temperature Add_NaBH_OAc_3->Stir_2 Quench Quench with saturated aqueous NaHCO₃ Stir_2->Quench Extract Extract with CH₂Cl₂ Quench->Extract Purify Dry, concentrate, and purify Extract->Purify

Materials:

  • N-Boc-azepan-4-one

  • Amine (primary or secondary)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Acetic acid (glacial)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add N-Boc-azepan-4-one (1.0 eq).

  • Dissolve the ketone in an anhydrous solvent such as DCE or DCM (approximately 0.1 M concentration).

  • Add the desired amine (1.1-1.5 eq).

  • Add glacial acetic acid (1.1-1.5 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Slowly add sodium triacetoxyborohydride (1.5-2.0 eq) in portions over 15-20 minutes. The addition may be exothermic.

  • Allow the reaction to stir at room temperature overnight. Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, carefully quench by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate (3 x volume of the reaction).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

  • Zhang, R., Liu, S., Edgar, K. J. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Kaur, H., Kumar, S., & Singh, R. (2021). A Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry, 25(16), 1898-1923.
  • Reaxys. (n.d.). Reductive Amination. Retrieved from [Link]

  • Barbaro, P., & Farnetti, E. (2020). Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride. RSC Advances, 10(49), 29337-29345.
  • Das, B., & Reddy, M. R. (2012). Stereoselective direct reductive amination of ketones with electron-deficient amines using Re2O7/NaPF6 catalyst. Organic & Biomolecular Chemistry, 10(42), 8443-8446.
  • Reddit. (2022, April 20). Peptide synthesis troubleshooting using unnatural amino acids. r/OrganicChemistry. Retrieved from [Link]

  • Wang, X., Li, Y., Wang, Y., & Zhang, G. (2018). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 23(10), 2561.
  • Procter, D. J., & Jones, K. (2021). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes.
  • GRIT. (2024, March 5). Protecting Groups And Their Essential Role In Peptide API Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Reductive amination of α-keto acid and ketone by oxidoreductase. Retrieved from [Link]

  • ResearchGate. (n.d.). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical Techniques used in Therapeutic Drug Monitoring. Retrieved from [Link]

  • Reddy, P. V. N., & Wigler, M. (2009). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Organic letters, 11(19), 4462–4464.
  • Philippova, A. N., Vorobyeva, D. V., Gribanov, P. S., Godovikov, I. A., & Osipov, S. N. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules (Basel, Switzerland), 27(16), 5195.
  • Reddit. (2021, June 28). Peptide synthesis troubleshooting. r/OrganicChemistry. Retrieved from [Link]

  • Kumar, A., Sharma, S., & Kumar, R. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European journal of medicinal chemistry, 162, 539–566.
  • ResearchGate. (n.d.). Recent Advances on the Synthesis of Azepane-Based Compounds. Retrieved from [Link]

  • Zhang, J., & Ready, J. M. (2011). Gold-catalyzed efficient synthesis of azepan-4-ones via a two-step [5 + 2] annulation. Organic letters, 13(15), 4056–4059.
  • Wang, T., Chen, J., & Li, Y. (2023). 1,2-Amino Alcohols via Visible-Light-Mediated Mannich-Type Reaction Enabled by Brook Rearrangement. Organic Letters, 25(1), 16-20.
  • ChemRxiv. (2023). Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Photoredox catalysis. Retrieved from [Link]

  • Flitsch, W., & Jones, G. (1984). Azepinones. Part 1. Synthesis of 1,2,3,7-tetrahydroazepin-4-ones and hexahydroazepin-3-ones. Journal of the Chemical Society, Perkin Transactions 1, 1541-1546.
  • Dai, Z., Pan, Y. M., Wang, S. G., Zhang, X., & Yin, Q. (2021). Direct reductive amination of ketones with ammonium salt catalysed by Cp*Ir(III) complexes bearing an amidato ligand. Organic & biomolecular chemistry, 19(41), 8934–8939.
  • STM Journals. (n.d.). Azepines, Chemistry, Synthesis and Reactions. Retrieved from [Link]

  • ResearchGate. (2018, July 22). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage for extremely hydrophobic peptide? Retrieved from [Link]

Sources

Stability of tert-Butyl 4-(2-methoxyethylamino)azepane-1-carboxylate in solution

Author: BenchChem Technical Support Team. Date: February 2026

<Technical Support Center

Topic: Stability of tert-Butyl 4-(2-methoxyethylamino)azepane-1-carboxylate in Solution

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Welcome to the technical support guide for tert-Butyl 4-(2-methoxyethylamino)azepane-1-carboxylate. As a key intermediate in various synthetic pathways, understanding its stability profile is critical for ensuring the reproducibility of experimental results and the integrity of your research. This guide is designed to provide you with in-depth, practical insights into the handling, storage, and troubleshooting of this compound in solution. We will delve into the chemical rationale behind its stability, helping you to proactively design robust experimental protocols.

The core structure of this molecule features a tert-butoxycarbonyl (Boc) protected azepane ring. The Boc group is a widely used amine protecting group, known for its stability in basic and nucleophilic conditions but susceptibility to cleavage under acidic conditions.[1][2] The azepane ring, a seven-membered saturated heterocycle, is generally stable but its conformation can be influenced by substituents and solvent.[3][4] This guide will address the interplay of these structural features in determining the compound's overall stability.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during your experiments, providing a logical approach to diagnosis and resolution.

Q1: I'm observing a loss of my starting material and the appearance of a new, more polar spot on my TLC plate after a reaction workup with aqueous acid. What is likely happening?

A: This is a classic sign of Boc-group cleavage. The tert-butoxycarbonyl (Boc) group is highly sensitive to acidic conditions and will be removed, exposing the free secondary amine on the azepane ring.[5][6] The resulting free amine is significantly more polar than the Boc-protected starting material, which explains the new, lower Rf spot on your TLC plate.

  • Causality: The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to release the free amine.[2]

  • Immediate Action:

    • Confirm the identity of the new spot by co-spotting your reaction mixture with a sample of the deprotected amine, if available.

    • Alternatively, analyze the crude mixture by LC-MS to check for a mass corresponding to the deprotected product.

  • Preventative Measures:

    • Avoid acidic aqueous workups (e.g., HCl, H₂SO₄ washes).

    • Use a neutral or basic workup (e.g., washing with water, saturated NaHCO₃, or brine).

    • If an acidic wash is necessary to remove other impurities, use a very dilute, weak acid and keep the contact time and temperature to a minimum.

Q2: My NMR analysis shows a complex mixture of peaks, and the purity of my compound seems to decrease after storing the solution in a deuterated solvent (like CDCl₃) for a few days. Why?

A: While the Boc group is generally stable in neutral conditions, prolonged storage in certain solvents, especially chlorinated ones, can lead to slow degradation. Deuterated chloroform (CDCl₃) can contain trace amounts of DCl (deuterium chloride) or HCl, which can be sufficient to slowly cleave the Boc group over time.

  • Causality: The accumulation of trace acid in the solvent catalyzes the slow removal of the Boc protecting group.

  • Troubleshooting Steps:

    • Neutralize the Solvent: Before preparing your NMR sample, pass the CDCl₃ through a small plug of basic alumina or add a small amount of potassium carbonate and filter.

    • Use an Alternative Solvent: Consider using a more inert solvent for storage, such as DMSO-d₆ or Acetonitrile-d₃.

    • Analyze Promptly: Acquire NMR data as soon as possible after dissolving the compound. If long-term solution stability is required, perform a time-course study by NMR to quantify the degradation rate.

Q3: I'm running a column chromatography purification and my yields are consistently low, with some fractions showing the deprotected product. What's going on?

A: Silica gel is inherently acidic and can cause the degradation of acid-sensitive compounds like Boc-protected amines during purification. The longer the compound remains on the column, the greater the extent of deprotection.

  • Causality: The acidic nature of standard silica gel provides the catalytic protons needed for Boc cleavage.

  • Optimization Strategies:

    • Deactivate the Silica: Before packing your column, prepare a slurry of the silica gel in your eluent containing 1-2% of a neutral-to-basic amine, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA). This will neutralize the acidic sites.

    • Use Alternative Stationary Phases: Consider using neutral alumina or a bonded-phase silica (like C18 for reversed-phase chromatography) if compatible with your compound's polarity.

    • Work Quickly: Do not let the compound sit on the column for extended periods. Load the compound and elute it as efficiently as possible.

Frequently Asked Questions (FAQs)

Q: What are the recommended storage conditions for tert-Butyl 4-(2-methoxyethylamino)azepane-1-carboxylate?

A:

  • Solid Form: Store the solid compound in a tightly sealed container at 2-8°C, protected from light and moisture. Long-term storage at -20°C is also recommended.

  • In Solution: Stock solutions should be prepared in high-purity, anhydrous aprotic solvents (e.g., DMSO, DMF, Dioxane). For best results, aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Avoid storing in protic or acidic solvents for extended periods.

Q: Which solvents are most suitable for dissolving this compound for reactions?

A: The choice of solvent is reaction-dependent. However, for general purposes, aprotic solvents are recommended to maintain the integrity of the Boc group.

  • Good Choices: Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO).

  • Use with Caution: Protic solvents like methanol or ethanol can participate in side reactions under certain conditions, although they are generally acceptable for short reaction times at room temperature.[7]

  • Avoid: Acidic solvents like acetic acid or solutions containing strong acids (e.g., TFA, HCl) will rapidly deprotect the amine.[6]

Q: How can I monitor the stability of this compound in a specific buffer or formulation?

A: A formal stability study is recommended. This typically involves subjecting the compound to a range of conditions (e.g., different pH values, temperatures, light exposure) and monitoring its purity over time.[8] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for this purpose.[9]

  • Key Parameters to Monitor:

    • Appearance of the solution (color, clarity, precipitation).

    • Purity of the main compound (by HPLC area percent).

    • Formation of specific degradation products.

    • pH of the solution.

Experimental Protocol: Forced Degradation Study

A forced degradation study is essential to understand the intrinsic stability of a molecule by subjecting it to stress conditions.[10] This protocol provides a framework for evaluating the stability of tert-Butyl 4-(2-methoxyethylamino)azepane-1-carboxylate.

Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.

Materials:

  • tert-Butyl 4-(2-methoxyethylamino)azepane-1-carboxylate

  • HPLC-grade acetonitrile and water

  • Trifluoroacetic acid (TFA)

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • HPLC system with a C18 column and UV detector

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution. Incubate for a defined period (e.g., 24 hours) at a set temperature (e.g., 50°C).

    • Acidic Hydrolysis: 0.1 M HCl

    • Basic Hydrolysis: 0.1 M NaOH

    • Oxidative Degradation: 3% H₂O₂

    • Thermal Stress: Incubate the stock solution at 80°C.

    • Photolytic Stress: Expose the stock solution to UV light (e.g., 254 nm).

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples before injection.

    • Analyze all samples by a gradient HPLC method (e.g., Mobile Phase A: 0.1% TFA in water; Mobile Phase B: 0.1% TFA in acetonitrile).

    • Monitor the chromatograms for the appearance of new peaks and a decrease in the area of the parent peak.

  • Data Interpretation:

    • Calculate the percentage degradation of the parent compound under each condition.

    • The analytical method is considered "stability-indicating" if all degradation products are well-resolved from the parent peak.[11]

Table 1: Representative Data from a Forced Degradation Study

Stress Condition (24h, 50°C)Parent Compound Remaining (%)Key Degradant(s) Observed
0.1 M HCl< 5%Deprotected Amine
0.1 M NaOH> 98%Minor, unspecified
3% H₂O₂> 95%Minor oxidative products
Thermal (80°C)> 99%None significant
Control (50°C)> 99%None significant

Visualizations

Diagram 1: Key Degradation Pathway

This diagram illustrates the primary degradation mechanism for tert-Butyl 4-(2-methoxyethylamino)azepane-1-carboxylate under acidic conditions.

G cluster_0 Acid-Catalyzed Deprotection Start tert-Butyl 4-(2-methoxyethylamino) azepane-1-carboxylate Protonation Protonated Intermediate Start->Protonation + H⁺ (Acid) Deprotected 4-(2-methoxyethylamino)azepane (Free Amine) Protonation->Deprotected - H⁺ SideProduct1 Isobutylene Protonation->SideProduct1 SideProduct2 CO₂ Protonation->SideProduct2

Caption: Acid-catalyzed cleavage of the Boc protecting group.

Diagram 2: Recommended Stability Testing Workflow

This workflow outlines the logical steps for assessing the stability of the compound in a new solution or formulation.

G A Define Study Parameters (Solvent, Temp, pH) B Prepare Samples & Time-Zero Analysis (HPLC) A->B C Incubate Under Defined Conditions B->C D Analyze Samples at Scheduled Time Points C->D E Evaluate Data (% Degradation, New Peaks) D->E F Is Degradation > 10%? E->F G Determine Shelf-Life or Reformulate F->G Yes H Continue Study to Next Time Point F->H No H->C

Sources

Technical Support Center: Chromatographic Separation of Azepane Synthesis Byproducts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the chromatographic purification and analysis of azepane. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in isolating pure azepane from complex reaction mixtures. We will move beyond generic advice to provide in-depth, mechanistically-grounded solutions to common and complex separation problems.

Introduction: The Challenge of Azepane Purity

Azepane, a seven-membered saturated heterocycle, is a crucial structural motif in numerous pharmaceuticals. Its synthesis, often achieved through methods like the reduction of caprolactam or cyclization strategies, can generate a host of structurally similar byproducts. The challenge lies in the physicochemical properties of azepane itself: its basicity, high polarity, and potential for hydrogen bonding. These characteristics often lead to problematic chromatographic behavior, such as severe peak tailing on silica-based columns and co-elution with closely related impurities. This guide provides a structured approach to method development and troubleshooting to ensure the high purity required for downstream applications.

Section 1: Understanding the Analytes - Common Synthesis Byproducts

Effective separation begins with understanding what you need to separate. The nature of the byproducts is intrinsically linked to the synthetic route employed.

Q1: What are the most common byproducts I should expect from a typical azepane synthesis?

This depends heavily on your starting materials and reaction conditions. However, for the two most common routes, the following byproducts are frequently observed:

  • Caprolactam Reduction Route:

    • Unreacted ε-Caprolactam: A polar, neutral amide that is often the primary impurity if the reduction is incomplete.

    • N-Alkylating Agent Adducts: If reductive amination is used, impurities from side reactions with the alkylating agent can occur.

    • Oligomers/Polymers: Under certain conditions, ring-opening and subsequent polymerization can lead to higher molecular weight species.

    • Ring-Opened Aminocaproic Acid: Hydrolysis of caprolactam, especially under acidic or basic workup conditions, can generate the corresponding amino acid.

  • Intramolecular Cyclization Route (e.g., from 6-amino-1-hexanol):

    • Unreacted Starting Material: The linear precursor is a common impurity.

    • Dimer (1,8-Diazacyclotetradecane): Intermolecular reaction between two precursor molecules can lead to the formation of a 14-membered ring dimer.

    • Oxidative Byproducts (e.g., N-oxide): Exposure to air or oxidizing agents can lead to the formation of azepane N-oxide, a highly polar and often chromatographically challenging impurity.

The first step in any troubleshooting process is to obtain a mass spectrum of your crude sample to confirm the identity of these potential impurities.

Section 2: Troubleshooting Common Chromatographic Issues

This section addresses the most frequent problems encountered during the analysis and purification of azepane.

Q2: My azepane peak shows severe tailing on a C18 column. What is happening and how do I fix it?

The Cause (Mechanism): This is the most classic issue when analyzing basic compounds like azepane on standard silica-based reversed-phase columns. The underlying cause is secondary ionic interactions between the protonated amine group of azepane (R₃NH⁺) and deprotonated, acidic silanol groups (Si-O⁻) on the silica surface. This interaction is strong and kinetically slow, causing a portion of the analyte molecules to "stick" to the stationary phase and elute later, resulting in a tailed peak.

The Solutions (In Order of Recommendation):

  • Increase Mobile Phase pH: The most effective solution is to use a mobile phase with a pH at least 2 units above the pKa of azepane's conjugate acid (~11). At a pH of 10 or higher, azepane (R₃N) is in its neutral, free-base form. This eliminates the ionic interaction with the silica surface, leading to symmetrical peaks. This requires a pH-stable column.

  • Use a Modern, Base-Deactivated Column: If working at high pH is not possible, use a column specifically designed for separating bases. These columns feature advanced end-capping or hybrid particle technology (like Ethylene Bridged Hybrid - BEH) that shields the underlying silica and minimizes accessible silanol groups.

  • Add a Competing Base: Introduce a small amount of a competing base, like triethylamine (TEA) or diethylamine (DEA), into your mobile phase (e.g., 0.1-0.5%). These agents are small, basic molecules that competitively bind to the active silanol sites, effectively masking them from your analyte.

  • Lower the Mobile Phase pH & Use an Ion-Pairing Agent: This is a less common but viable strategy. By lowering the pH to ~2-3, you ensure all silanol groups are protonated (Si-OH) and azepane is fully protonated (R₃NH⁺). While this minimizes the ionic interaction, you may still see some peak tailing. Adding an ion-pairing agent like trifluoroacetic acid (TFA) can improve peak shape, but it can cause ion suppression in mass spectrometry and is difficult to remove from the column.

G cluster_0 Troubleshooting Azepane Peak Tailing start Observe Tailed Peak (Asymmetry > 1.2) q1 Is a high-pH compatible column available? start->q1 sol1 ACTION: Develop method at pH > 10 (e.g., Ammonium Bicarbonate buffer). Monitor column stability. q1->sol1 Yes q2 Is the column a modern, base-deactivated type? q1->q2 No end_good Symmetrical Peak Achieved sol1->end_good sol2 ACTION: Add competing base (0.1% TEA) to existing mobile phase. q2->sol2 No sol3 ACTION: Replace with a modern column (BEH, etc.) and re-evaluate. q2->sol3 Yes sol2->end_good end_bad Issue Persists: Consider alternative mode (HILIC, SFC) sol2->end_bad sol3->end_good

Caption: Decision workflow for resolving peak tailing in azepane analysis.

Q3: I can't separate azepane from a polar byproduct like N-oxide or unreacted caprolactam using reversed-phase HPLC. What should I do?

The Cause (Mechanism): In reversed-phase (RP) chromatography, retention is based on hydrophobicity. Azepane and some of its byproducts (like N-oxides or starting materials) can be highly polar. When using a typical RP mobile phase (e.g., high percentage of water), these compounds may have very little interaction with the non-polar stationary phase (like C18), causing them to elute together very early, often near the solvent front (t₀).

The Solutions:

  • Switch to Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is the ideal technique for separating highly polar compounds. It uses a polar stationary phase (like bare silica, diol, or amide) with a mobile phase rich in organic solvent (typically >80% acetonitrile). A thin layer of water is adsorbed onto the stationary phase, and analytes partition between this aqueous layer and the bulk organic mobile phase. Polar compounds are more retained, providing excellent separation for analytes that fail in reversed-phase.

  • Use a Polar-Embedded Stationary Phase: If you must remain in a reversed-phase mode, consider a column with a polar-embedded group (e.g., amide, carbamate). These phases offer a different selectivity compared to standard C18 and provide enhanced retention for polar analytes through dipole-dipole interactions, even with highly aqueous mobile phases.

  • Gas Chromatography (GC): If azepane and its byproducts are thermally stable and volatile, GC can be an excellent alternative. Derivatization may be required to improve volatility and peak shape, but it often provides superior resolution for small molecules. A flame ionization detector (FID) is standard, or a mass spectrometer (MS) can be used for identification.

ParameterReversed-Phase (High pH)HILICGas Chromatography (GC-FID)
Column pH-stable C18 (e.g., XBridge BEH C18)Amide or Silica-based (e.g., XBridge Amide)Mid-polarity (e.g., DB-5ms)
Mobile Phase A 10 mM Ammonium Bicarbonate, pH 1010 mM Ammonium Formate in WaterN/A (Carrier Gas: Helium)
Mobile Phase B Acetonitrile or MethanolAcetonitrileN/A
Gradient 5% to 95% B over 15 min95% to 50% B over 15 minTemperature ramp: 50°C to 250°C
Best For General purity analysis, separating non-polar byproducts.Separating highly polar byproducts (N-oxides, amino acids).Volatile byproducts, high-resolution separation.

Section 3: Key Experimental Protocols

Protocol 1: Sample Preparation for HPLC Analysis of a Crude Azepane Reaction Mixture

This protocol ensures that the sample injected is free of particulates and is at a suitable concentration to avoid detector saturation and column overload.

Objective: To prepare a crude reaction mixture containing azepane for analysis by HPLC.

Materials:

  • Crude reaction mixture

  • Methanol (HPLC Grade)

  • Water (HPLC Grade)

  • 0.2 µm or 0.45 µm Syringe Filters (PTFE or Nylon)

  • Autosampler vials with septa

  • Volumetric flasks and pipettes

Procedure:

  • Initial Dilution: Accurately weigh approximately 10 mg of the crude reaction mixture into a 10 mL volumetric flask.

  • Solubilization: Add approximately 7 mL of a 50:50 (v/v) mixture of Methanol and Water. Vortex for 30 seconds to dissolve the sample completely. Rationale: Using a mixture of solvents helps to dissolve both polar and non-polar components that may be present in the crude mixture.

  • Dilute to Volume: Once dissolved, bring the flask to the 10 mL mark with the 50:50 Methanol/Water mixture. This creates a stock solution of approximately 1 mg/mL.

  • Working Solution Preparation: Pipette 1 mL of the stock solution into a new 10 mL volumetric flask. Dilute to the mark with the mobile phase you will be using for your HPLC analysis. This creates a final working solution of approximately 100 µg/mL. Rationale: Diluting with the mobile phase prevents peak distortion that can occur if the sample solvent is much stronger than the mobile phase.

  • Filtration: Draw the final working solution into a syringe and firmly attach a 0.2 µm syringe filter. Filter the solution directly into an autosampler vial. Rationale: This step is critical to remove any particulate matter that could block the column frit or damage the injector, ensuring system longevity and data quality.

  • Capping and Labeling: Cap the vial and label it clearly. The sample is now ready for injection.

G cluster_0 Sample Preparation Workflow step1 Step 1: Weigh ~10 mg of crude material step2 Step 2: Dissolve in 10 mL of 50:50 MeOH/H₂O (Stock: ~1 mg/mL) step1->step2 step3 Step 3: Perform 1:10 dilution with mobile phase (Working: ~100 µg/mL) step2->step3 step4 Step 4: Filter through 0.2 µm syringe filter into autosampler vial step3->step4 step5 Step 5: Cap, label, and place in autosampler step4->step5 ready Ready for Injection step5->ready

Caption: Step-by-step protocol for preparing crude azepane samples for HPLC.

Section 4: Frequently Asked Questions (FAQs)

Q4: Can I use Trifluoroacetic Acid (TFA) as a mobile phase modifier? A: You can, but it is often not ideal for preparative chromatography or LC-MS. While 0.1% TFA is excellent for protonating amines and sharpening peaks, it is a strong ion-pairing agent that is very difficult to remove from the purified sample. It also causes significant ion suppression in MS detectors. For analytical work with UV detection, it is acceptable. For MS or purification, formic acid or acetic acid (for low pH) or ammonium bicarbonate/hydroxide (for high pH) are far better choices.

Q5: My mass spectrometer signal is unstable when analyzing azepane. Why? A: This could be due to several factors. First, if you are not using a buffer, the pH of your mobile phase may be unstable, leading to fluctuations in the protonation state of azepane and an inconsistent signal. Second, azepane can adhere to metal surfaces in the MS source. Adding a small amount of a chelating agent like medronic acid or using a system with PEEK flow paths can mitigate this issue. Finally, ensure your mobile phase additives (like TFA) are not causing ion suppression.

Q6: How do I transfer my analytical HPLC method to a preparative scale for purification? A: The key is to maintain the same linear velocity of the mobile phase. To do this, you must scale the flow rate proportionally to the square of the column radii. The formula is: Flow Rate (Prep) = Flow Rate (Analytical) x [Radius (Prep)² / Radius (Analytical)²] . You must also scale the injection volume proportionally to the column volume to avoid overloading. Always perform a loading study on the preparative column first, starting with a small injection and gradually increasing the mass load until resolution begins to degrade, to find the optimal purification throughput.

References

  • Waters Corporation. (n.d.). The Role of the Silanol Group in Reversed-Phase Chromatography. Waters. Retrieved from [Link]

  • Waters Corporation. (2012). XBridge Columns: The Benchmark for LC Method Development. Waters. Retrieved from [Link]

  • Garg, N. (2023). A Guide to HILIC Chromatography | Preparative and Process-Scale HPLC. LinkedIn. Retrieved from [Link]

  • Agilent Technologies. (2021). A Practical Guide to Reversed-Phase HPLC Method Development. Agilent. Retrieved from [Link]

  • KNOWLES, L. (2023). Why is TFA so bad for LC-MS? Crawford Scientific. Retrieved from [Link]

Alternative reagents for the synthesis of 4-aminoazepane derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the synthesis of 4-aminoazepane derivatives. It addresses common challenges and offers alternative strategies in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: My reductive amination of N-Boc-azepan-4-one is giving low yields. What are the likely causes and alternative reagents?

A1: Low yields in the reductive amination of N-Boc-azepan-4-one are a frequent issue, often stemming from the choice of reducing agent, reaction conditions, or imine formation equilibrium.

  • Common Culprit: Sodium Borohydride (NaBH₄) While cost-effective, NaBH₄ is a relatively harsh reducing agent that can lead to over-reduction or side reactions if not carefully controlled. Its reactivity is highly dependent on the solvent and pH.

  • Troubleshooting & Alternatives:

    • Shift to a Milder Reducing Agent: Sodium triacetoxyborohydride (STAB) is often a superior choice for reductive aminations. It is less basic and more tolerant of mildly acidic conditions, which favors imine formation without significantly reducing the starting ketone. STAB is particularly effective in aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

    • Optimize pH: Imine formation is optimal under weakly acidic conditions (pH 4-6). Adding a catalytic amount of acetic acid can significantly improve the reaction rate. However, excessive acid can protonate the amine, rendering it non-nucleophilic.

    • Use a Lewis Acid Catalyst: The addition of a Lewis acid, such as titanium(IV) isopropoxide (Ti(Oi-Pr)₄), can facilitate imine formation, especially with less reactive amines or ketones. The Lewis acid coordinates to the carbonyl oxygen, increasing its electrophilicity.

Comparative Table of Reducing Agents:

ReagentCommon SolventsKey AdvantagesPotential Issues
Sodium Borohydride (NaBH₄)Methanol, EthanolLow cost, readily availableOver-reduction, requires careful pH control
Sodium Cyanoborohydride (NaBH₃CN)Methanol, AcetonitrileMilder than NaBH₄, stable in weakly acidic mediaHighly Toxic (releases HCN) , requires careful handling
Sodium Triacetoxyborohydride (STAB)DCM, DCE, THFHigh selectivity for imines, mild, good yieldsMore expensive, moisture-sensitive
H₂/Palladium on Carbon (Pd/C)Methanol, Ethanol, Ethyl AcetateClean reduction, high yieldsRequires specialized hydrogenation equipment, potential for debenzylation
Q2: I am struggling with the synthesis of a chiral 4-aminoazepane. What are some effective strategies for achieving high enantioselectivity?

A2: Introducing chirality at the C4 position of the azepane ring is a significant challenge. The most common strategies involve either using a chiral starting material or employing a chiral catalyst.

  • Chiral Pool Synthesis: This approach utilizes a readily available, enantiopure starting material. For instance, a derivative of a natural amino acid, such as lysine, can be used to construct the azepane ring with a predefined stereocenter.

  • Asymmetric Reductive Amination: This is a more direct approach that introduces the chiral amine in a single step.

    • Chiral Auxiliaries: Attaching a chiral auxiliary to the amine can direct the stereochemical outcome of the reduction. (S)- or (R)-α-methylbenzylamine is a classic example. The auxiliary is typically removed in a subsequent step.

    • Catalytic Asymmetric Synthesis: The use of a chiral catalyst, such as a Noyori-type ruthenium catalyst or a chiral phosphoric acid, can facilitate the enantioselective reduction of a pre-formed imine or an in situ-generated enamine. This method is often more atom-economical.

Workflow for Asymmetric Reductive Amination:

Ketone N-Protected Azepan-4-one Imine Intermediate Imine/Enamine Ketone->Imine + Amine Amine Primary Amine (R-NH2) Product Chiral 4-Aminoazepane Imine->Product + Hantzsch Ester + Catalyst Catalyst Chiral Catalyst (e.g., Chiral Phosphoric Acid) Catalyst->Imine Start Need to Synthesize 4-Aminoazepane Q1 Is the amine commercially available? Start->Q1 RA Use Reductive Amination Q1->RA Yes MultiStep Consider a multi-step route (e.g., Curtius or Schmidt Rearrangement) Q1->MultiStep No Yield Is the yield from standard RA low? RA->Yield Optimize Optimize RA: - Use STAB - Adjust pH - Add Lewis Acid Yield->Optimize Yes Chiral Is a specific enantiomer required? Yield->Chiral No Optimize->Chiral Asymmetric Employ Asymmetric Synthesis: - Chiral Auxiliary - Catalytic Asymmetric Amination Chiral->Asymmetric Yes Achiral Proceed with standard protocol Chiral->Achiral No

Technical Support Center: Stereochemical Control in Azepane Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center dedicated to the stereoselective functionalization of azepane rings. The azepane scaffold is a crucial motif in medicinal chemistry, found in numerous bioactive molecules and approved drugs, including the anti-diabetic Tolazamide and the protein kinase inhibitor Balanol.[1][2] However, the inherent conformational flexibility of the seven-membered ring presents significant challenges in controlling stereochemistry during synthetic modifications.[2]

This guide is designed for researchers, medicinal chemists, and process development scientists. It provides field-proven insights and systematic troubleshooting strategies in a direct question-and-answer format to help you navigate the complexities of azepane stereochemistry.

Frequently Asked Questions (FAQs)

This section addresses foundational concepts and common queries related to stereocontrol in azepane synthesis.

Q1: Why is controlling stereochemistry in azepanes so much harder than in piperidines or pyrrolidines?

A: The primary challenge lies in the conformational dynamics of the seven-membered ring. Unlike the relatively rigid chair conformation of a piperidine, the azepane ring exists as a dynamic equilibrium of multiple low-energy twist-chair and boat-chair conformations. This flexibility means that the energy difference between diastereomeric transition states during a reaction is often small, leading to poor stereoselectivity. Inducing a specific, stable conformation that biases the approach of a reagent to one face of the ring is the central challenge that must be overcome for effective stereocontrol.[2]

Q2: What are the principal strategies for establishing stereocenters on an azepane ring?

A: There are three main approaches, each with its own advantages and limitations:

  • Chiral Pool Synthesis: This strategy involves starting with a readily available chiral molecule, such as a carbohydrate or an amino acid, and using its existing stereocenters as a foundation to construct the azepane ring. For instance, polyhydroxylated azepanes are often synthesized from sugar-derived epoxyamides or via the ring expansion of sugar-based precursors.[3][4] This method is excellent for accessing specific stereoisomers but can be limited by the availability of starting materials and may require lengthy synthetic sequences.

  • Chiral Auxiliary-Mediated Synthesis: A chiral auxiliary is temporarily attached to the azepane precursor. It directs the stereochemical outcome of a subsequent reaction and is then removed. This approach can provide high levels of diastereoselectivity but requires additional synthetic steps for attachment and removal of the auxiliary.

  • Asymmetric Catalysis: This is often the most elegant and atom-economical approach. A small amount of a chiral catalyst (e.g., a transition metal complex with a chiral ligand) is used to generate a chiral product with high enantiomeric excess (ee). Examples include asymmetric hydrogenations, hydroxylations, or alkylations on azepane precursors or unsaturated tetrahydroazepine intermediates.[5]

Q3: How does the nitrogen protecting group influence the stereochemical outcome of a reaction?

A: The N-protecting group is not merely a passive spectator; it exerts a powerful influence through both steric and electronic effects:

  • Steric Directing Effect: Large, bulky protecting groups (e.g., Boc, Cbz) can significantly influence the conformational equilibrium of the azepane ring. By favoring a specific conformation, the protecting group can effectively block one face of the ring, directing incoming reagents to the more accessible face and thereby enhancing diastereoselectivity.

  • Electronic Effect: Groups like tosyl (Ts) or nosyl (Ns) are strongly electron-withdrawing. This can affect the reactivity of adjacent positions, for example, by increasing the acidity of α-protons, which can be a double-edged sword, potentially leading to epimerization under basic conditions. The choice of protecting group must be carefully considered based on the desired transformation and the stability of the existing stereocenters.[4]

Q4: What are the best analytical methods for confirming the stereochemical purity (dr and ee) of my functionalized azepanes?

A: A combination of techniques is often necessary for unambiguous stereochemical assignment:

  • NMR Spectroscopy: 1D (¹H, ¹³C) and 2D (NOESY/ROESY) NMR are powerful for determining relative stereochemistry. NOESY experiments can reveal through-space proximity between protons, helping to deduce their relative orientation (e.g., cis vs. trans).

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining enantiomeric excess (ee). Using a chiral stationary phase, enantiomers are separated into distinct peaks, and the ee can be calculated from their relative integration.

  • X-ray Crystallography: If a suitable single crystal can be obtained, X-ray diffraction provides definitive proof of both relative and absolute stereochemistry.

  • Vibrational Circular Dichroism (VCD): For non-crystalline compounds where chiral HPLC methods are not yet developed, VCD can be a powerful tool for determining absolute configuration by comparing the experimental spectrum to one predicted by DFT calculations.

Troubleshooting Guide: Common Experimental Issues

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: Poor Diastereoselectivity during an Alkylation Reaction

Q: I am performing an α-alkylation on an N-Boc-3-carboxyazepane derivative. My reaction is clean, but I'm getting a nearly 1:1 mixture of diastereomers. How can I improve this?

A: This is a classic stereocontrol problem rooted in the flexibility of the azepane ring and the planar nature of the intermediate enolate. Here is a systematic approach to troubleshoot this issue.

Causality: The incoming electrophile can attack the intermediate enolate from either the top or bottom face with nearly equal probability, leading to poor selectivity. To improve this, you must create an energetic preference for attack from one face.

Troubleshooting Workflow:

Caption: Troubleshooting poor diastereoselectivity.

Detailed Steps:

  • Lower the Temperature: The first and simplest variable to change is temperature. Run the reaction at -78 °C or even -100 °C if your equipment allows. Lower temperatures amplify small energy differences between diastereomeric transition states.

  • Change the Base/Counterion: The counterion of your base plays a crucial role. Lithium cations (from LDA, n-BuLi, LiHMDS) can chelate to the carbonyl oxygen and the nitrogen protecting group, creating a more rigid structure that can improve facial selectivity. If using sodium or potassium bases, consider switching to a lithium-based one.

  • Modify the Substrate:

    • Protecting Group: If the N-Boc group is not providing enough steric bulk, consider switching to a larger group like N-trityl or N-Cbz.

    • Ester Group: The ester itself can be a powerful stereodirecting group. Changing from a methyl or ethyl ester to a bulkier tert-butyl or adamantyl ester can effectively shield one face of the enolate.

  • Solvent Screening: The solvent can influence the aggregation state of the enolate. Screen a range of aprotic solvents, from THF to toluene to diethyl ether, to find the optimal medium for your specific substrate.

Problem 2: Epimerization of an Existing Stereocenter

Q: I have a chiral azepane with a stereocenter at C2. When I try to remove the N-tosyl protecting group under strongly basic conditions (e.g., sodium naphthalenide), I observe significant loss of stereochemical purity at C2. What is happening?

A: You are likely observing epimerization via the formation of a resonance-stabilized carbanion.

Mechanism & Solution:

Causality: The strongly electron-withdrawing tosyl group makes the proton at C2 acidic. A strong base can deprotonate this position, forming a planar carbanion. Reprotonation of this planar intermediate can occur from either face, leading to racemization or epimerization.

G cluster_0 Epimerization Pathway A Chiral C2 Center (R-configuration) C Deprotonation at C2 A->C Acidic Proton B Strong Base (e.g., Na/Naphth) B->C D Planar Carbanion Intermediate (Achiral at C2) C->D E Protonation (Workup) D->E F Mixture of Stereoisomers (R and S) E->F

Caption: Mechanism of base-induced epimerization.

Troubleshooting & Prevention:

  • Use Milder Conditions: Avoid strongly basic conditions. Reductive cleavage using magnesium in methanol with catalytic ammonium chloride or using samarium(II) iodide are much milder alternatives for tosyl group removal that are less likely to cause epimerization.

  • Change the Protecting Group Strategy: In the future, plan your synthesis to use a protecting group that can be removed under non-basic conditions.

    • Boc (tert-Butoxycarbonyl): Removed with acid (e.g., TFA, HCl in dioxane). This is the most common choice to avoid base-induced epimerization.

    • Cbz (Carboxybenzyl): Removed by catalytic hydrogenation (e.g., H₂, Pd/C), which is a neutral and highly effective method.

    • Fmoc (Fluorenylmethyloxycarbonyl): Removed with a mild base like piperidine, but still poses a risk if the α-proton is particularly acidic.

Problem 3: Low Enantiomeric Excess (ee) in a Catalytic Asymmetric Reaction

Q: My asymmetric hydrogenation of a tetrahydropyridine precursor to form a chiral azepane is giving the desired product, but with only 30% ee. How can I optimize this?

A: Low enantioselectivity in a catalytic reaction points to a mismatch between the substrate, catalyst, and reaction conditions. A systematic screening approach is required.

Causality: The chiral ligand on your metal catalyst is not effectively differentiating between the two faces of the substrate's double bond in the transition state.

Optimization Strategy:

  • Ligand Screening (Most Critical): The choice of chiral ligand is paramount. Synthesize or purchase a small library of related ligands (e.g., different chiral phosphines like BINAP, SEGPHOS, or Josiphos derivatives) and screen them under standard conditions.

  • Solvent Effects: The solvent can influence catalyst solubility and the stability of the catalytic species. Screen a range of solvents, including polar aprotic (THF, Dioxane), nonpolar (Toluene), and protic (Methanol, Ethanol) options.

  • Temperature and Pressure:

    • Temperature: Lowering the temperature often increases enantioselectivity. Screen from room temperature down to 0 °C or lower.

    • Hydrogen Pressure: The H₂ pressure can affect the reaction kinetics and selectivity. Screen a range from 1 atm to 50 atm.

  • Catalyst Loading: While less common for affecting ee, ensuring the catalyst is not decomposing or forming off-cycle achiral species is important. Verify that the ee is independent of catalyst loading in the 0.1-2 mol% range.

Data-Driven Decision Making:

Summarize your screening results in a table to clearly identify trends and select the optimal conditions.

Entry Chiral Ligand Solvent Temp (°C) Pressure (atm) Yield (%) ee (%)
1(R)-BINAPTHF25109530
2(R)-SEGPHOS MeOH 0 20 98 95
3(R)-BINAPMeOH25109955
4(R)-SEGPHOSTHF25109281
5(S,S)-Et-DuPhosMeOH25109668

Key Experimental Protocols

Protocol 1: Diastereoselective Reduction of an N-Boc-4-oxoazepane

This protocol uses the bulky reducing agent L-Selectride® to achieve a diastereoselective reduction of a ketone, where the hydride is delivered to the less sterically hindered face of the ring.

Materials:

  • N-Boc-4-oxoazepane (1.0 eq)

  • L-Selectride® (Lithium tri-sec-butylborohydride), 1.0 M solution in THF (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous solution of NH₄Cl

  • Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)

  • Ethyl acetate

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Setup: Under an inert atmosphere (Argon or Nitrogen), add N-Boc-4-oxoazepane (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Dissolution: Dissolve the substrate in anhydrous THF (to a concentration of ~0.1 M).

  • Cooling: Cool the solution to -78 °C using an acetone/dry ice bath.

  • Slow Addition: Add L-Selectride® (1.2 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for 2-4 hours. Monitor the reaction progress by TLC or LC-MS by quenching a small aliquot in saturated NH₄Cl solution.

  • Quenching: Once the starting material is consumed, quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.

  • Warm-up & Workup: Remove the cooling bath and allow the mixture to warm to room temperature. Add a saturated solution of Rochelle's salt and stir vigorously for 1-2 hours until the aqueous and organic layers are clear.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification & Analysis: Purify the crude product by column chromatography on silica gel. Determine the diastereomeric ratio (dr) of the resulting alcohol by ¹H NMR analysis.

Protocol 2: Determination of Enantiomeric Excess (ee) by Chiral HPLC

Method Development:

  • Column Selection: Choose a chiral stationary phase (CSP) based on the structure of your analyte. Polysaccharide-based columns (e.g., Chiralcel® OD, OJ; Chiralpak® AD, AS) are a good starting point for many nitrogen-containing heterocycles.

  • Mobile Phase Screening:

    • Normal Phase: Start with a mobile phase of hexane/isopropanol (IPA) or hexane/ethanol. Begin with a 90:10 ratio and screen different ratios (e.g., 95:5, 80:20).

    • Additives: Small amounts of an amine additive (e.g., 0.1% diethylamine or triethylamine) are often required to prevent peak tailing for basic compounds like azepanes.

  • Parameter Optimization: Adjust the flow rate (typically 0.5-1.0 mL/min) and column temperature to optimize peak shape and resolution.

Sample Analysis Procedure:

  • Sample Preparation: Prepare a stock solution of your purified azepane derivative in the mobile phase at a concentration of ~1 mg/mL. Prepare a sample of the corresponding racemic material in the same manner to identify the retention times of both enantiomers.

  • Injection (Racemic Standard): Inject the racemic sample onto the equilibrated HPLC system to confirm the separation of the two enantiomers.

  • Injection (Chiral Sample): Inject your chiral sample under the same conditions.

  • Data Analysis:

    • Integrate the peak areas for both enantiomers (A₁ and A₂).

    • Calculate the enantiomeric excess using the formula: ee (%) = |(A₁ - A₂) / (A₁ + A₂)| * 100

References

  • Butt, A. R., & Gikunoo, E. N. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules, 27(16), 5249. [Link]

  • Cardona, F., et al. (2023). Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation. Organic Letters, 25(31), 5851–5856. [Link]

  • Wikipedia. (n.d.). Photoredox catalysis. Wikipedia. Retrieved January 27, 2026, from [Link]

  • García-Moreno, M. I., et al. (2004). Stereoselective syntheses of polyhydroxylated azepane derivatives from sugar-based epoxyamides. Part 1: synthesis from D-mannose. Carbohydrate Research, 339(6), 1147-1156. [Link]

  • Javaid, M. N., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 465-494. [Link]

  • Kaliberda, O., et al. (2023). Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. ChemRxiv. [Link]

  • Dr. Sapna. (2020, April 28). Synthesis and reactions of Azepine [Video]. YouTube. [Link]

  • Adhikari, S., et al. (2018). Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation. Molecules, 23(10), 2469. [Link]

  • Chong, H., et al. (2002). Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Journal of the Chemical Society, Perkin Transactions 1, (15), 1786-1792. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of tert-Butyl 4-(2-methoxyethylamino)azepane-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, a comprehensive understanding of a molecule's structural characteristics is paramount. Mass spectrometry (MS) stands as a cornerstone technique for providing this critical information with exceptional sensitivity and specificity. This guide offers an in-depth analysis of tert-Butyl 4-(2-methoxyethylamino)azepane-1-carboxylate, a substituted azepane derivative of interest in pharmaceutical research. We will explore its behavior under electrospray ionization (ESI) mass spectrometry, propose its fragmentation pathways, and provide a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for its characterization. Furthermore, we will draw a comparison with a structurally related analogue, tert-Butyl 4-aminoazepane-1-carboxylate, to highlight the influence of the 2-methoxyethylamino side chain on the fragmentation pattern.

Ionization and Fragmentation: A Tale of Two Moieties

The structure of tert-Butyl 4-(2-methoxyethylamino)azepane-1-carboxylate presents several key features that dictate its behavior in the mass spectrometer. The presence of two basic nitrogen atoms—one in the azepane ring and the other in the side chain—makes it highly amenable to positive ion electrospray ionization. Protonation is expected to occur readily at either of these sites, leading to a strong signal for the protonated molecule [M+H]⁺.

The fragmentation of this molecule is primarily driven by the lability of the tert-butoxycarbonyl (Boc) protecting group and the cleavage of bonds within the azepane ring and the side chain. The Boc group is notoriously susceptible to facile cleavage under acidic conditions or with sufficient energy input in the gas phase, often resulting in the loss of isobutylene (56 Da) or the entire Boc group (100 Da).[1][2]

Proposed Fragmentation Pathway

The collision-induced dissociation (CID) of the protonated molecule is anticipated to proceed through several key fragmentation channels. The initial protonation can influence the subsequent fragmentation cascade.

Diagram of the Proposed Fragmentation Pathway

fragmentation_pathway M_H [M+H]⁺ (m/z 287.2) Fragment_A Loss of Isobutylene (m/z 231.2) M_H->Fragment_A - C4H8 Fragment_B Loss of Boc Group (m/z 187.2) M_H->Fragment_B - C5H8O2 Fragment_C Cleavage of Methoxyethyl Group (m/z 228.2) M_H->Fragment_C - C2H5O Fragment_D Azepane Ring Opening M_H->Fragment_D

Caption: Proposed fragmentation pathways for protonated tert-Butyl 4-(2-methoxyethylamino)azepane-1-carboxylate.

Comparative Analysis: The Influence of the Methoxyethyl Group

To better understand the unique fragmentation characteristics of our target molecule, a comparison with a simpler analogue, tert-Butyl 4-aminoazepane-1-carboxylate, is instructive. This compound lacks the 2-methoxyethyl substituent on the amino group.

Featuretert-Butyl 4-(2-methoxyethylamino)azepane-1-carboxylatetert-Butyl 4-aminoazepane-1-carboxylate
Molecular Weight 286.43 g/mol 214.30 g/mol [3]
[M+H]⁺ m/z 287.2m/z 215.2
Key Fragments Loss of isobutylene (m/z 231.2), Loss of Boc group (m/z 187.2), Loss of methoxyethyl group (m/z 228.2)Loss of isobutylene (m/z 159.1), Loss of Boc group (m/z 115.1)
Distinguishing Fragment Presence of fragments related to the methoxyethyl side chain.Absence of side-chain related fragments.

The most significant difference in the fragmentation spectra will be the presence of ions resulting from the cleavage of the C-N bond of the side chain in tert-Butyl 4-(2-methoxyethylamino)azepane-1-carboxylate. This provides a unique diagnostic marker to differentiate it from its simpler analogue.

Experimental Protocol: A Robust LC-MS/MS Method

For the reliable detection and characterization of tert-Butyl 4-(2-methoxyethylamino)azepane-1-carboxylate, a well-developed LC-MS/MS method is essential. Given its polar nature, a reversed-phase separation with a polar-embedded or polar-endcapped column is recommended to achieve good retention and peak shape.[4]

Diagram of the LC-MS/MS Workflow

lc_ms_workflow Sample_Prep Sample Preparation (Dilution in Mobile Phase A) HPLC HPLC Separation (C18 Column, Gradient Elution) Sample_Prep->HPLC Ionization Electrospray Ionization (ESI) (Positive Mode) HPLC->Ionization MS1 MS1 Scan (Precursor Ion Selection) Ionization->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2 Scan (Product Ion Detection) CID->MS2 Data_Analysis Data Analysis MS2->Data_Analysis

Caption: A typical workflow for the LC-MS/MS analysis of small molecules.

Sample Preparation
  • Prepare a stock solution of tert-Butyl 4-(2-methoxyethylamino)azepane-1-carboxylate in methanol at a concentration of 1 mg/mL.

  • Perform serial dilutions of the stock solution with the initial mobile phase (95% Water with 0.1% Formic Acid : 5% Acetonitrile with 0.1% Formic Acid) to prepare working standards at concentrations ranging from 1 ng/mL to 1000 ng/mL.

Liquid Chromatography
ParameterValueRationale
Column C18, 2.1 x 50 mm, 1.8 µmProvides good retention for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier promotes protonation for positive ion ESI.[5]
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic solvent for reversed-phase chromatography.[5]
Gradient 5% B to 95% B over 5 minutesA standard gradient to elute a wide range of compounds.[5]
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 40 °CImproves peak shape and reduces viscosity.
Injection Volume 5 µL
Mass Spectrometry
ParameterValueRationale
Ionization Mode Positive Electrospray Ionization (ESI)Suitable for basic compounds containing nitrogen atoms.[6]
Capillary Voltage 3.5 kV
Gas Temperature 325 °C
Gas Flow 8 L/min
Nebulizer Pressure 40 psi
MS1 Scan Range m/z 100-400To detect the precursor ion.
Precursor Ion m/z 287.2The protonated molecule [M+H]⁺.
Collision Energy 10-30 eVTo be optimized to achieve characteristic fragment ions.
MS2 Scan Range m/z 50-300To detect the product ions.

Conclusion

The mass spectrometric analysis of tert-Butyl 4-(2-methoxyethylamino)azepane-1-carboxylate is straightforward with the application of electrospray ionization. The molecule exhibits predictable fragmentation patterns, primarily involving the loss of the Boc protecting group and cleavages within the side chain. By comparing its fragmentation to that of a simpler analogue, we can confidently identify unique fragment ions that confirm the presence of the 2-methoxyethylamino moiety. The provided LC-MS/MS method offers a robust starting point for the routine analysis and characterization of this compound in a drug discovery and development setting. This guide provides the fundamental knowledge and practical steps for researchers to confidently analyze this and structurally related molecules.

References

  • Akamatsu, S., & Yoshida, M. (2016). Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray. Journal of Mass Spectrometry, 51(1), 28–32. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Christianson, C. (2022). Small Molecule Method Development Strategies. Bioanalysis Zone. [Link]

  • Kwan, W. P., & Liu, H. (n.d.). BA Method Development: Polar Compounds. BioPharma Services. [Link]

  • Li, A., & Zhang, T. (2016). Application of LCMS in small-molecule drug development. Drug Development & Delivery. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Pira, O., et al. (2012). Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening. Journal of the American Society for Mass Spectrometry, 23(10), 1765–1775. [Link]

  • PubChem. (n.d.). tert-Butyl 4-aminoazepane-1-carboxylate. [Link]

  • ResearchGate. (2021). How can I avoid the Boc-cleavage during Mass Analysis?. [Link]

  • Sleno, L., & Volmer, D. A. (2005). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry, 16(4), 553–564. [Link]

Sources

A Senior Application Scientist's Comparative Guide to tert-Butyl 4-(2-methoxyethylamino)azepane-1-carboxylate and Other Saturated Heterocyclic Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the judicious selection of molecular building blocks is paramount to achieving desired pharmacological profiles. Saturated N-heterocycles are a cornerstone of medicinal chemistry, prized for their ability to confer improved physicochemical properties such as aqueous solubility and metabolic stability, while also providing three-dimensional diversity crucial for target engagement.[1][2] This guide offers a comparative analysis of tert-Butyl 4-(2-methoxyethylamino)azepane-1-carboxylate , a versatile seven-membered ring system, against its more common five- and six-membered counterparts: substituted pyrrolidines, piperidines, and piperazines.

As a Senior Application Scientist, my aim is to provide not just a theoretical overview, but a practical, data-driven comparison to inform your synthetic strategies and lead optimization efforts. We will delve into the nuances of synthesis, physicochemical properties, and the conformational implications of ring size, empowering you to make more informed decisions in your drug design endeavors.

The Azepane Scaffold: Expanding the Chemical Space

The azepane core, a seven-membered saturated heterocycle, has garnered increasing interest in medicinal chemistry for its potential to explore a larger and more flexible chemical space compared to smaller ring systems.[3] The conformational diversity of the azepane ring can be a significant asset in optimizing ligand-target interactions.[3][4] The subject of our focus, tert-Butyl 4-(2-methoxyethylamino)azepane-1-carboxylate, incorporates key features for further elaboration: a Boc-protected nitrogen for controlled functionalization and a secondary amine with a tethered methoxy group, which can influence solubility and hydrogen bonding capacity.

Comparative Analysis of Heterocyclic Building Blocks

To provide a comprehensive comparison, we will evaluate our target azepane against three analogous building blocks:

  • tert-Butyl 4-(2-methoxyethylamino)piperidine-1-carboxylate (six-membered)

  • tert-Butyl 4-(2-methoxyethylamino)piperazine-1-carboxylate (six-membered)

  • tert-Butyl 3-(2-methoxyethylamino)pyrrolidine-1-carboxylate (five-membered)

Physicochemical Properties: A Data-Driven Comparison

The choice of a heterocyclic scaffold can significantly impact a molecule's drug-like properties. The following table summarizes key calculated physicochemical parameters for our building blocks of interest, providing a basis for rational selection.

Propertytert-Butyl 4-(2-methoxyethylamino)azepane-1-carboxylatetert-Butyl 4-(2-methoxyethylamino)piperidine-1-carboxylate1-Boc-4-(2-methoxyethylamino)piperazinetert-Butyl 3-(2-methoxyethylamino)pyrrolidine-1-carboxylate
Molecular Formula C₁₄H₂₈N₂O₃C₁₃H₂₆N₂O₃C₁₂H₂₅N₃O₃C₁₂H₂₄N₂O₃
Molecular Weight ( g/mol ) 272.39258.36259.35244.34
XLogP3 1.51.20.70.9
Topological Polar Surface Area (TPSA) (Ų) 44.844.857.044.8
Hydrogen Bond Donors 1111
Hydrogen Bond Acceptors 4454
Rotatable Bond Count 6555

Data sourced from PubChem and calculated using standard algorithms. These values are estimates and may vary from experimental results.

Interpretation for the Medicinal Chemist:

  • Lipophilicity (XLogP3): The azepane derivative exhibits the highest lipophilicity in this series. This can be a double-edged sword; while potentially increasing membrane permeability, it might also lead to higher metabolic clearance or off-target effects. The piperazine analogue is the most polar, which could be advantageous for improving aqueous solubility.

  • Polar Surface Area (TPSA): The piperazine derivative has a significantly higher TPSA due to the additional nitrogen atom, suggesting better potential for aqueous solubility but possibly lower cell permeability compared to the other three scaffolds, which share the same TPSA.

  • Molecular Weight: The azepane has the highest molecular weight, a factor to consider in the context of "rule of five" guidelines as further elaborations are made.

  • Rotatable Bonds: The greater number of rotatable bonds in the azepane reflects its higher conformational flexibility, which can be beneficial for induced-fit binding to a target protein but may come at an entropic cost.

Synthetic Accessibility: A Practical Perspective

A common and efficient method for the synthesis of these building blocks is the reductive amination of a ketone precursor with 2-methoxyethylamine. This approach is widely used in the pharmaceutical industry due to its operational simplicity and broad substrate scope.[5]

General Synthetic Workflow: Reductive Amination

G Ketone Boc-protected Ketone Precursor Imine Imine Intermediate Ketone->Imine Condensation Amine 2-Methoxyethylamine Amine->Imine Product Target Building Block Imine->Product Reduction Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->Product

Caption: General workflow for the synthesis of target building blocks via reductive amination.

Experimental Protocol: Synthesis of tert-Butyl 4-(2-methoxyethylamino)azepane-1-carboxylate

This protocol describes a representative procedure for the synthesis of the title compound. Similar principles apply to the synthesis of the piperidine, piperazine, and pyrrolidine analogues, starting from the corresponding Boc-protected ketone.

Materials:

  • tert-Butyl 4-oxoazepane-1-carboxylate[6]

  • 2-Methoxyethylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM)

  • Acetic acid (optional, as catalyst)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a solution of tert-butyl 4-oxoazepane-1-carboxylate (1.0 eq) in anhydrous DCM, add 2-methoxyethylamine (1.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours. The reaction can be monitored by TLC or LC-MS to confirm the formation of the imine intermediate. A catalytic amount of acetic acid can be added to facilitate this step.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours, or until the reaction is complete as indicated by TLC or LC-MS.

  • Workup: Quench the reaction by the slow addition of saturated sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM (2 x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to afford the desired tert-butyl 4-(2-methoxyethylamino)azepane-1-carboxylate.

Causality in Experimental Choices:

  • Choice of Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent for imines, tolerant of many functional groups, making it ideal for this transformation.

  • Solvent: Dichloromethane is a good choice as it is relatively non-polar and effectively solubilizes the reactants.

  • Workup: The aqueous workup with sodium bicarbonate is necessary to neutralize any remaining acid and quench the reducing agent.

Conformational Considerations: The Impact of Ring Size

The three-dimensional shape of a molecule is a critical determinant of its biological activity. The choice of a saturated heterocyclic core significantly influences the accessible conformations.

Caption: Common conformations of pyrrolidine, piperidine, and azepane rings.

  • Pyrrolidine (5-membered ring): Exhibits envelope and twist conformations with a relatively low energy barrier between them, leading to high flexibility.

  • Piperidine (6-membered ring): Predominantly adopts a stable chair conformation, which places substituents in well-defined axial or equatorial positions. This conformational rigidity can be advantageous for pre-organizing a molecule for optimal binding to a target.

  • Azepane (7-membered ring): Possesses a more complex conformational landscape with multiple low-energy chair, boat, and twist-chair conformations.[3] This increased flexibility allows the azepane ring to adapt to the shape of a binding pocket, but can also result in a greater entropic penalty upon binding.

The choice between these scaffolds can therefore be a strategic decision to modulate the conformational properties of a drug candidate. If a rigid presentation of substituents is desired, a piperidine core may be preferable. Conversely, if a greater degree of conformational adaptability is needed to engage with a flexible binding site, an azepane may offer an advantage.

Conclusion: A Strategic Choice for Drug Discovery

The selection of a saturated heterocyclic building block is a multifaceted decision that requires careful consideration of synthetic accessibility, physicochemical properties, and conformational dynamics. While substituted piperidines and pyrrolidines are well-established and valuable scaffolds, the less-explored azepane ring, as exemplified by tert-Butyl 4-(2-methoxyethylamino)azepane-1-carboxylate , offers an opportunity to expand into a more flexible and diverse chemical space.

This guide has provided a data-driven comparison to aid in the rational selection of these important building blocks. By understanding the subtle yet significant differences between these heterocyclic systems, medicinal chemists can make more informed and strategic decisions in the design and optimization of novel therapeutic agents.

References

  • Wang, M., Wang, W., & Q. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. 2nd International Workshop on Materials Engineering and Computer Sciences (IWMECS 2015).
  • CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester - Google Patents. (n.d.).
  • Wei, W., Zhang, C., Xu, Y., & Wan, X. (2011). Synthesis of tert-butyl peresters from aldehydes by Bu4NI-catalyzed metal-free oxidation and its combination with the Kharasch–Sosnovsky reaction. Chemical Communications, 47(38), 10827. [Link]

  • Donohoe, T. J., et al. (2016). Synthesis of 2,3,4,5-Tetrahydro-1,5-methano-1 H -3-benzazepine via Oxidative Cleavage and Reductive Amination Strategies. The Journal of Organic Chemistry, 81(23), 11674–11685.
  • Fischer, J., & Ganellin, C. R. (2012). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)
  • Eastgate, M. D., et al. (2017). 2-Methylcyclohexane-1,4-Dicarboxylate from Hagemann's tert-Butyl Ester for an Improved Synthesis of BMS-986251. Organic Letters, 19(16), 4335-4338.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Tert-Butyl 4-((Methylamino)methyl)piperidine-1-carboxylate: Synthesis and Purity. Retrieved January 27, 2026, from [Link]

  • Clogston, J. D., & Shipman, M. (2009).
  • WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor - Google Patents. (n.d.).
  • Mykura, R., Sánchez-Bento, R., Matador, E., Duong, V. K., Varela, A., Angelini, L., Carbajo, R. J., Llaveria, J., Ruffoni, A., & Leonori, D. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry, 16(5), 771–779. [Link]

  • Lee, D. W., Ha, H.-J., & Lee, W. K. (2007). Selective Mono-BOC Protection of Diamines.
  • Taylor, R. D., MacCoss, M., & Lawson, A. D. G. (2014). Saturated Heterocycles with Applications in Medicinal Chemistry. Journal of Medicinal Chemistry, 57(14), 5845-5859.
  • O'Hagan, D. (2017). Conformational regulation of substituted azepanes through selective monofluorination. Organic & Biomolecular Chemistry, 15(43), 9149-9155.
  • Wang, M., Wang, W., & Q. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. 2nd International Workshop on Materials Engineering and Computer Sciences (IWMECS 2015).
  • Kar, S., & Bauer, J. T. (2021). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 223, 113647.
  • CN108033931B - Synthesis method of N-Boc piperazine - Google Patents. (n.d.).
  • PubChem. (n.d.). tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate. Retrieved January 27, 2026, from [Link]

  • Kour, J., et al. (2021). Heterocycles in Medicinal Chemistry II. Molecules, 26(21), 6443.
  • Zabegaeva, O. N., et al. (2018). Effect of diamine nature on curing kinetics of N,N'-hexamethylene bis(maleimide) and properties of glass-reinforced plastics. INEOS OPEN, 1(1), 64-70.
  • Asiri, A. M., et al. (2021). SYNTHESIS, CHARACTERIZATION, THERMAL, X-RAY, AND DFT ANALYSES OF 6-TERT-BUTYL 3-ETHYL 2-[(3-METHOXY/5-BROMO)-2-HYDROXY AND (3-NITRO/3-METHOXY)BENZYLIDENEAMINO]-4,5-DIHYDROTHIENO[2,3-C]PYRIDINE-3,6(7H)-DICARBOXYLATE. Journal of Structural Chemistry, 62(1), 37-46.
  • Mykhailiuk, P. K. (2019). 3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery.
  • EMA. (2024). Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023). RSC Medicinal Chemistry.
  • Matulevičiūtė, G., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Zabegaeva, O. N., et al. (2019). Effect of Diamine Nature on Curing Kinetics of N,N'-Hexamethylene Bis(maleimide) and Properties of Glass-Reinforced Plastics. Polymers, 11(1), 109.
  • Mykura, R., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes.
  • Coldham, I., & Leonori, D. (2006). and 3,4,5,6-Substituted Azepanes by a Highly Diastereoselective and Enantioselective Lithiation-Conjugate Addition Sequence. Organic Letters, 8(12), 2547-2550.
  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257-10274.
  • Ble-Castillo, J. L., et al. (2011). Azepines and Piperidines with Dual Norepinephrine Dopamine Uptake Inhibition and Antidepressant Activity. ACS Medicinal Chemistry Letters, 2(10), 755-759.
  • Goundry, W. R. F., et al. (2021). a) Different modalities of piperidine-containing drugs and drug candidates. b) Exit vector analysis (EVA) of 4-substituted piperidine (A) and selected "state-of-the-art bioisosteres" (B, C, D, E, F). c) Documented examples of improvements in metabolic profile or potency by rigidifying the piperidine linker. Journal of the American Chemical Society, 143(33), 13045-13054.
  • Al-Ostoot, F. H., & Al-Ghorbani, M. (2023). A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. Der Pharma Chemica, 15(3), 706-710.
  • Fiveable. (n.d.). Conformational analysis | Medicinal Chemistry Class Notes. Retrieved January 27, 2026, from [Link]

  • Łażewska, D., et al. (2017). Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands. Bioorganic & Medicinal Chemistry, 25(20), 5450-5459.
  • Matulevičiūtė, G., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • CUTM Courseware. (n.d.). conformations-of-ethane-n-butane-cyclohexane.pdf. Retrieved January 27, 2026, from [Link]

  • Shreedhara, C. S., et al. (2022). Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate. Journal of the Mexican Chemical Society, 66(3), 368-377.

Sources

A Tale of Two Saturated Heterocycles: A Comparative Guide to Azepane and Piperidine Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

For decades, the six-membered piperidine ring has been a cornerstone of medicinal chemistry, a privileged scaffold found in a vast number of approved drugs.[1][2] Its rigid, chair-like conformation and well-understood synthetic chemistry have made it a reliable choice for medicinal chemists. However, the seven-membered azepane, a close relative, is emerging from the shadows, offering a unique set of properties that can overcome challenges faced with piperidine-based drugs and unlock new pharmacological potential.[3][4] This guide provides a head-to-head comparison of these two critical scaffolds, delving into their structural nuances, synthetic accessibility, and impact on pharmacological properties, supported by experimental data to inform strategic decisions in drug discovery.

At a Glance: Key Physicochemical and Structural Differences

The addition of a single methylene unit transforms the piperidine scaffold into azepane, a seemingly minor change that has profound implications for the molecule's three-dimensional shape, flexibility, and fundamental chemical properties.

PropertyPiperidineAzepaneRationale and Implication in Drug Design
Ring Size 6-membered7-memberedThe larger ring size of azepane introduces greater conformational flexibility, which can be advantageous for optimizing interactions with a binding pocket but may come at an entropic cost.
Conformation Predominantly chairMultiple low-energy conformations (twist-chair, boat)Piperidine's rigid chair conformation provides a predictable and stable scaffold. Azepane's flexibility allows it to adapt to various binding site topographies, potentially increasing potency.[5]
Basicity (pKa) ~11.2~11.0The basicity of both scaffolds is similar, allowing for strong ionic interactions with acidic residues in target proteins. This high basicity also influences aqueous solubility and potential for off-target effects.
Lipophilicity (logP) -0.130.23Azepane is inherently more lipophilic than piperidine. This can enhance membrane permeability and oral absorption but may also increase metabolic liability and non-specific binding if not properly modulated.[6]
3D Shape More planar/2DMore globular/3DThe increased sp3 character and conformational flexibility of azepane allow for a more three-dimensional exploration of chemical space, a key strategy in modern drug discovery to improve selectivity and avoid flatland' of traditional aromatic compounds.[7]

Conformational Flexibility: A Double-Edged Sword

The most significant differentiator between piperidine and azepane is their conformational landscape. Piperidine predominantly exists in a stable chair conformation, which medicinal chemists have expertly exploited to orient substituents in well-defined axial and equatorial positions. This rigidity can be highly beneficial for locking in a bioactive conformation, minimizing the entropic penalty upon binding to a target.

In contrast, the azepane ring is significantly more flexible, with several low-energy conformations such as the twist-chair and boat forms being accessible.[5] This "conformational adaptability" can be a powerful tool. An azepane-containing molecule might be able to adopt a conformation that perfectly complements the binding site of a target protein, leading to enhanced potency and selectivity that would be impossible to achieve with a more rigid piperidine scaffold. However, this flexibility can also be a liability. The energetic cost of adopting a specific bioactive conformation from a sea of possibilities can negatively impact binding affinity.

Experimental Workflow: Conformational Analysis

A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling is crucial to understanding the conformational preferences of substituted piperidine and azepane derivatives.

Caption: Workflow for conformational analysis.

Synthetic Accessibility: Bridging the Gap

Historically, the prevalence of piperidine in medicinal chemistry has been, in part, due to its synthetic tractability.[1] A multitude of robust synthetic methods, including the hydrogenation of pyridine precursors and various cyclization strategies, have made a diverse array of substituted piperidines readily accessible.[7]

The synthesis of azepanes has traditionally been more challenging, often requiring multi-step sequences or ring-expansion strategies.[8][9] Common methods include Beckmann rearrangement of cyclohexanone oximes and ring-closing metathesis.[9] However, recent advances in synthetic methodology are making azepanes more accessible. For instance, novel photochemical dearomatization strategies are enabling the efficient conversion of simple nitroarenes into complex azepanes in just two steps.[8] Another powerful technique involves the diastereomerically pure synthesis of azepane derivatives through piperidine ring expansion, offering excellent stereoselectivity and regioselectivity.[10] These advancements are crucial for leveling the playing field and allowing medicinal chemists to more readily explore azepane as a viable alternative to piperidine.[8]

Experimental Protocol: Synthesis of an Azepane Derivative via Piperidine Ring Expansion

This protocol is a generalized example based on established ring expansion methodologies.[10]

  • Starting Material: A suitably substituted N-protected piperidine.

  • Step 1: Introduction of a Leaving Group: The piperidine derivative is reacted with an appropriate reagent to install a leaving group on a side chain attached to the nitrogen atom.

  • Step 2: Ring Expansion: The intermediate from Step 1 is treated with a base to induce a[1][6]-sigmatropic rearrangement, leading to the formation of the seven-membered azepane ring.

  • Step 3: Purification: The crude product is purified by column chromatography on silica gel.

  • Step 4: Characterization: The structure and purity of the final azepane product are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Head-to-Head Comparison in Drug Discovery: Case Studies

The true test of a scaffold's utility lies in its application. Direct comparison of piperidine and azepane analogues targeting the same biological protein provides invaluable insights.

Case Study: Histamine H3 Receptor Antagonists

In a study developing novel histamine H3 receptor antagonists, researchers synthesized and evaluated a series of biphenyloxy-alkyl derivatives of both piperidine and azepane.[11]

CompoundScaffoldKi (nM) at hH3R
14 Piperidine25
16 Azepane34
13 Azepane (longer linker)18

The results showed that both scaffolds could produce highly potent ligands.[11] Interestingly, the azepane analogue (16) had slightly lower affinity than its direct piperidine counterpart (14). However, a different azepane derivative (13) with a slightly modified linker exhibited the highest affinity in the entire series.[11] This highlights a key principle: the optimal scaffold is context-dependent and often requires co-optimization of other parts of the molecule. The increased flexibility of the azepane ring in compound 13 may have allowed the biphenyl moiety to adopt a more favorable orientation in the receptor's binding pocket.[11]

Case Study: Monoamine Transporter Inhibitors

In the search for novel treatments for neuropsychiatric disorders, a chiral bicyclic azepane was identified as a potent inhibitor of monoamine transporters, including the norepinephrine transporter (NET) and the dopamine transporter (DAT), with IC50 values under 100 nM.[12][13] While a direct piperidine analogue was not reported in this specific study, the unique pharmacology of the azepane scaffold underscores its potential in CNS drug discovery.[12] The authors noted that the N-benzylated bicyclic azepane scaffold is "tunable," offering a promising starting point for developing CNS drugs.[12]

Impact on ADME-Tox Properties

A molecule's journey through the body is as critical as its interaction with the target. The choice between piperidine and azepane can significantly influence a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profile.

  • Lipophilicity and Permeability: As azepane is generally more lipophilic than piperidine, it may offer superior membrane permeability and, consequently, better oral absorption.[6] However, excessive lipophilicity can lead to poor aqueous solubility, increased plasma protein binding, and a higher risk of off-target toxicity.

  • Metabolic Stability: Both piperidine and azepane are saturated rings and generally more metabolically stable than their aromatic counterparts.[2] However, the specific substitution pattern is critical. The increased number of carbon atoms in azepane presents more potential sites for cytochrome P450-mediated oxidation.

  • Toxicity: The basicity of both scaffolds can be a source of toxicity concerns, such as hERG channel inhibition or phospholipidosis. Careful modulation of pKa and overall molecular properties is essential to mitigate these risks.

Experimental Workflow: In Vitro ADME Profiling

ADME_Workflow PAMPA PAMPA Assay (Passive Permeability) Caco2 Caco-2 Assay (Active Transport & Efflux) Microsomes Liver Microsome Assay (Phase I Metabolism) Hepatocytes Hepatocyte Assay (Phase I & II Metabolism) Kinetic Kinetic Solubility Thermo Thermodynamic Solubility Test_Compound Test Compound (Azepane vs. Piperidine Analog) Test_Compound->PAMPA Test_Compound->Caco2 Test_Compound->Microsomes Test_Compound->Hepatocytes Test_Compound->Kinetic Test_Compound->Thermo

Sources

A Senior Application Scientist's Guide to Validating the Purity of Synthetic Azepane Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the azepane scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The seven-membered saturated nitrogen heterocycle offers a flexible yet constrained conformational profile, enabling potent and selective interactions with various biological targets. However, the synthesis of novel azepane derivatives is often a multi-step process, prone to the formation of impurities such as stereoisomers, regioisomers, starting material residues, and by-products. Rigorous validation of the purity of these synthetic compounds is not merely a procedural formality; it is a critical determinant of experimental reproducibility, therapeutic efficacy, and patient safety.

This guide provides an in-depth comparison of the primary analytical methods for validating the purity of synthetic azepane compounds. Moving beyond a simple listing of techniques, we will explore the underlying principles, the rationale behind experimental choices, and the practical considerations for selecting the most appropriate method for your specific analytical challenge. All protocols and claims are grounded in established scientific literature and regulatory guidelines to ensure trustworthiness and scientific integrity.

The Analytical Imperative: Why Purity Matters

The seemingly minor difference between a desired azepane compound and an impurity can have profound consequences. An isomeric impurity might exhibit off-target activity or toxicity, while residual solvents or reagents can interfere with downstream biological assays. Therefore, a robust analytical strategy is essential to:

  • Ensure Data Integrity: Accurate purity data is fundamental to establishing reliable structure-activity relationships (SAR).

  • Meet Regulatory Scrutiny: Regulatory bodies like the FDA and EMA mandate stringent purity thresholds for active pharmaceutical ingredients (APIs), guided by documents such as the ICH Q2(R2) guidelines.[2][3]

  • Guarantee Safety and Efficacy: The presence of unknown impurities can lead to unforeseen toxicological effects or reduced therapeutic efficacy.

A Comparative Overview of Key Analytical Techniques

The selection of an appropriate analytical method for purity determination depends on the physicochemical properties of the azepane compound, the nature of the expected impurities, and the specific requirements of the analysis (e.g., qualitative vs. quantitative). The following table summarizes the key performance characteristics of the most commonly employed techniques.

Analytical Method Principle Primary Application for Azepane Purity Advantages Disadvantages
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary phase and a mobile phase.Quantitative analysis of non-volatile and thermally labile compounds; impurity profiling; chiral separations.High resolution, sensitivity, and reproducibility; versatile for a wide range of compounds.[4][5]Can be time-consuming; requires soluble samples; may require derivatization for some analytes.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection.Analysis of volatile and semi-volatile impurities, including residual solvents and reaction by-products.[6][7]Excellent sensitivity and selectivity; provides structural information from mass spectra.[8]Not suitable for non-volatile or thermally labile compounds; may require derivatization to increase volatility.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.Structural elucidation of the primary compound and impurities; quantitative analysis (qNMR) without a reference standard for each impurity.[9][10][11]Provides unambiguous structural information; can identify and quantify unknown impurities; non-destructive.[12][13]Relatively low sensitivity compared to chromatographic methods; complex mixtures can be difficult to analyze; high instrument cost.
Thermal Analysis (DSC/TGA) Measurement of physical and chemical properties as a function of temperature.Assessment of thermal stability, polymorphic forms, and the presence of solvates or hydrates.[14][15][16]Provides information on solid-state properties; can quantify residual solvents and water content.[17]Not a separative technique; provides limited information on the chemical nature of impurities.

Decision Workflow for Method Selection

The selection of an analytical method is a critical step that should be guided by the properties of the analyte and the goals of the analysis. The following diagram illustrates a logical workflow for choosing the most appropriate technique for validating the purity of a synthetic azepane compound.

MethodSelection start Is the Azepane Compound Synthesized? is_volatile Is the compound and/or potential impurities volatile and thermally stable? start->is_volatile gcms Use Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurities and residual solvents. is_volatile->gcms Yes hplc Use High-Performance Liquid Chromatography (HPLC) for non-volatile and thermally labile compounds. is_volatile->hplc No is_chiral Is the compound chiral? need_structure Is structural elucidation of impurities required? is_chiral->need_structure No chiral_hplc Use Chiral HPLC for enantiomeric purity. is_chiral->chiral_hplc Yes need_solid_state Is solid-state characterization (e.g., polymorphism, solvation) required? need_structure->need_solid_state No nmr Use NMR Spectroscopy for structural confirmation and quantification of impurities. need_structure->nmr Yes thermal Use Thermal Analysis (DSC/TGA) for solid-state properties. need_solid_state->thermal Yes end Validated Purity Profile need_solid_state->end No gcms->is_chiral hplc->is_chiral chiral_hplc->need_structure nmr->need_solid_state thermal->end

Caption: A decision tree for selecting the optimal analytical method for azepane purity validation.

In-Depth Methodologies and Experimental Protocols

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Causality Behind Experimental Choices: RP-HPLC is the workhorse for purity analysis in pharmaceutical development due to its high resolving power and applicability to a wide range of moderately polar to nonpolar compounds, a category that includes many azepane derivatives. The choice of a C18 column is a common starting point as it provides excellent retention for a broad range of hydrophobicities. The mobile phase, typically a mixture of water and a miscible organic solvent like acetonitrile or methanol, is optimized to achieve good separation of the main peak from any impurities. The addition of an acid, such as formic acid or trifluoroacetic acid, to the mobile phase is often crucial for protonating the basic nitrogen of the azepane ring, which results in sharper, more symmetrical peaks by minimizing interactions with residual silanols on the stationary phase.

Experimental Protocol: A General RP-HPLC Method for Azepane Purity

  • System Preparation:

    • HPLC System: A quaternary or binary HPLC system with a UV detector (or PDA for peak purity analysis).

    • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Determined by the UV spectrum of the azepane compound (e.g., 220 nm or 254 nm).

  • Sample Preparation:

    • Accurately weigh and dissolve the synthetic azepane compound in a suitable solvent (e.g., a mixture of Mobile Phase A and B) to a final concentration of approximately 1 mg/mL.

  • Chromatographic Run:

    • Equilibrate the column with the initial mobile phase composition for at least 15-20 minutes.

    • Inject 10 µL of the sample solution.

    • Run a gradient elution program, for example:

      • 0-2 min: 5% B

      • 2-20 min: 5% to 95% B

      • 20-25 min: 95% B

      • 25-26 min: 95% to 5% B

      • 26-30 min: 5% B (re-equilibration)

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the main compound as a percentage of the total peak area.

    • For method validation, assess parameters such as linearity, accuracy, precision, and specificity according to ICH guidelines.[4][5][18]

Gas Chromatography-Mass Spectrometry (GC-MS)

Causality Behind Experimental Choices: GC-MS is the gold standard for the analysis of volatile and semi-volatile compounds. For azepane synthesis, this is particularly useful for identifying and quantifying residual solvents (e.g., DCM, THF, Toluene) and volatile by-products that may not be easily detected by HPLC. The choice of a low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) provides good separation for a wide range of organic molecules. Electron ionization (EI) is a standard technique that generates reproducible fragmentation patterns, allowing for the identification of compounds by comparison to spectral libraries (e.g., NIST).

Experimental Protocol: Residual Solvent Analysis by Headspace GC-MS

  • System Preparation:

    • GC-MS System: A gas chromatograph coupled to a mass spectrometer with a headspace autosampler.

    • Column: A low-polarity column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial: 40 °C, hold for 5 minutes.

      • Ramp: 10 °C/min to 250 °C, hold for 5 minutes.

    • MS Parameters: Electron ionization at 70 eV; scan range of m/z 35-550.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the azepane compound into a 20 mL headspace vial.

    • Add 5 mL of a high-boiling point solvent (e.g., DMSO, DMF) and seal the vial.

  • Headspace Analysis:

    • Incubate the vial at 80 °C for 15 minutes.

    • Inject 1 mL of the headspace vapor into the GC-MS.

  • Data Analysis:

    • Identify residual solvents by comparing their retention times and mass spectra to those of known standards and library entries.

    • Quantify the solvents using an external or internal standard calibration method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality Behind Experimental Choices: NMR spectroscopy is unparalleled in its ability to provide detailed structural information. For purity validation, ¹H NMR is a powerful first-pass technique. The integral of each signal is directly proportional to the number of protons it represents, allowing for a quantitative assessment of impurities if their structures are known or can be deduced from the spectrum. The choice of a deuterated solvent is critical and should be selected based on the solubility of the azepane compound without interfering with key signals. For quantitative NMR (qNMR), a certified internal standard with a known concentration is added to the sample, enabling the absolute quantification of the target compound and its impurities without the need for individual impurity reference standards.

Experimental Protocol: Purity Assessment by ¹H NMR

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the azepane compound into an NMR tube.

    • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[10]

    • For qNMR, add a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone).

  • Data Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

    • Ensure a sufficient relaxation delay (e.g., 5 times the longest T₁) to allow for accurate integration.

  • Data Analysis:

    • Assign the signals in the spectrum to the protons of the azepane compound.

    • Identify any signals that do not correspond to the target compound or the solvent.

    • Integrate the signals of the main compound and the impurities.

    • Calculate the molar ratio of the impurity to the main compound. Convert this to a weight/weight percentage if the molecular weight of the impurity is known.

Chiral Purity Analysis

Causality Behind Experimental Choices: Many bioactive azepane derivatives are chiral, and their enantiomers can have significantly different pharmacological and toxicological profiles.[19] Therefore, validating the enantiomeric purity is often a regulatory requirement. Chiral HPLC, using a chiral stationary phase (CSP), is the most common method for separating enantiomers.[20][21] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used due to their broad applicability.[22] The mobile phase, often a mixture of alkanes and an alcohol modifier, is carefully optimized to achieve baseline separation of the enantiomers.

Experimental Protocol: Enantiomeric Purity by Chiral HPLC

  • System Preparation:

    • HPLC System: An HPLC with a UV detector.

    • Column: A polysaccharide-based chiral column (e.g., Chiralpak AD-H, Chiralcel OD-H).

    • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio will need to be optimized for the specific compound.

    • Flow Rate: 0.5-1.0 mL/min.

    • Column Temperature: 25 °C.

  • Sample Preparation:

    • Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Chromatographic Run:

    • Inject 5-10 µL of the sample solution.

    • Run the analysis isocratically.

  • Data Analysis:

    • Identify the peaks corresponding to the two enantiomers (this may require running a sample of the racemate).

    • Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100.

Visualization of an HPLC Workflow

HPLC_Workflow cluster_0 HPLC System solvent Mobile Phase (Solvent A & B) pump Pump solvent->pump injector Autosampler/ Injector pump->injector column HPLC Column (e.g., C18) injector->column detector UV/PDA Detector column->detector waste Waste detector->waste computer Data System (Chromatogram) detector->computer sample Azepane Sample (in solution) sample->injector Injection

Caption: Schematic of a typical HPLC system workflow for purity analysis.

Conclusion: An Integrated Approach to Purity Validation

No single analytical method can provide a complete picture of the purity of a synthetic azepane compound. A comprehensive and robust validation strategy relies on an integrated approach, leveraging the strengths of multiple techniques. Typically, HPLC is employed for the primary purity assessment and impurity profiling. GC-MS is essential for analyzing volatile impurities and residual solvents. NMR spectroscopy provides invaluable structural confirmation of the main component and can help identify unknown impurities. For chiral azepanes, dedicated chiral separation methods are indispensable. Finally, thermal analysis can offer crucial insights into the solid-state properties of the final compound.

By understanding the principles behind each technique and making informed choices based on the specific characteristics of the azepane derivative , researchers can ensure the quality and integrity of their compounds, paving the way for successful drug discovery and development.

References

  • UNODC. (n.d.). Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. United Nations Office on Drugs and Crime. Retrieved from [Link]

  • Gilead Sciences, Inc. (2015). WO2015109130A1 - Azepane derivatives and methods of treating hepatitis b infections. Google Patents.
  • Kachare, S., Jadhav, V., Jain, A., Khude, H., Halse, P., & Jain, S. (2022). Development and Validation of the RP-HPLC Method for Estimation of Eslicarbazepine Acetate in Eslicarbazepine Acetate Tablets. International Journal of Pharmaceutical and Phytopharmacological Research, 25(4), 313-325. Retrieved from [Link]

  • Al-Saffar, F. J., & Al-Adhami, A. J. (2020). Application of Gas Chromatography–Mass Spectrometry for the Identification and Quantitation of Three Common Synthetic Cannabinoids in Seized Materials from the Jordanian Market. ACS Omega, 5(8), 4153–4160. Retrieved from [Link]

  • Behaj, V., & Molnárová, M. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Monatshefte für Chemie - Chemical Monthly, 152(7), 705–722. Retrieved from [Link]

  • ICH. (2022). Validation of Analytical Procedure Q2(R2). International Council for Harmonisation. Retrieved from [Link]

  • Array BioPharma Inc. (2015). WO2015085482A1 - Egfr inhibitor forms. Google Patents.
  • ICH. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Retrieved from [Link]

  • GSN, R. K. (2025). development and validation of a stability indicating rp-hplc method for determination of eslicarbazepine in eslicarbazepine acetate tablets. ResearchGate. Retrieved from [Link]

  • Westphal, F., et al. (2013). Identification of the cannabimimetic AM-1220 and its azepane isomer (N-methylazepan-3-yl)-3-(1-naphthoyl)indole in a research chemical and several herbal mixtures. Drug Testing and Analysis, 5(3), 144-154. Retrieved from [Link]

  • Torontech. (2025). DSC vs TGA: A Complete Guide to the Difference. Torontech. Retrieved from [Link]

  • Ishola, A. A., et al. (2021). Evaluation of A-azepano-triterpenoids and related derivatives as antimicrobial and antiviral agents. Scientific Reports, 11(1), 14354. Retrieved from [Link]

  • Kumar, K. A., & Sankar, G. (2014). Development and Validation of an RP-HPLC Method for Quantitative Estimation of Eslicarbazepine Acetate in Bulk Drug and Tablets. Indian Journal of Pharmaceutical Sciences, 76(6), 517–521. Retrieved from [Link]

  • Erickson, B. E. (2021). Application of thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to estimate the normal boiling points of ∆9-tetrahydrocannabivarin (THCV) and ∆9-tetrahydrocannabinol (THC). Cannabis Science and Technology. Retrieved from [Link]

  • Tesso, H. (2006). Isolation and Structure Elucidation of Natural Products from Plants. University of Hamburg. Retrieved from [Link]

  • ICH. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. Retrieved from [Link]

  • Subramanian, G. (2007). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved from [Link]

  • National Energy Technology Laboratory. (2014). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). NETL. Retrieved from [Link]

  • Virginia Tech. (n.d.). CHIRAL SEPARATIONS INTRODUCTION. VTechWorks. Retrieved from [Link]

  • Westphal, F., et al. (2014). Identification and quantification of synthetic cannabinoids in 'spice-like' herbal mixtures: a snapshot of the German situation in the autumn of 2012. Drug Testing and Analysis, 6(1-2), 43-56. Retrieved from [Link]

  • Sheso, M. A., et al. (2021). New Investigations with Lupane Type A-Ring Azepane Triterpenoids for Antimycobacterial Drug Candidate Design. Molecules, 26(22), 7016. Retrieved from [Link]

  • Ranucci, E., et al. (2001). Identification and structure elucidation by NMR spectroscopy of an impurity in flame retardants preparation. Magnetic Resonance in Chemistry, 39(6), 335-340. Retrieved from [Link]

  • Patel, D. J., et al. (2017). Analytical Techniques in Antiepileptic Drugs: Determination of Assay of Oxcarbazepine by HPLC Method. Research and Reviews: Journal of Pharmaceutical Analysis, 6(1). Retrieved from [Link]

  • Yohannan, J. C. (n.d.). GCMS Analytical Information. Drug Enforcement Administration. Retrieved from [Link]

  • Sutton, P. W., & Whittall, J. (2020). Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. Green Chemistry, 22(11), 3436-3440. Retrieved from [Link]

  • TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. TA Instruments. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Spectroscopic Data Comparison for Isomers of Substituted Azepanes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Azepane Scaffold and the Challenge of Isomerism

The seven-membered saturated nitrogen heterocycle, azepane, is a privileged scaffold in modern medicinal chemistry. Its inherent three-dimensional structure provides an excellent framework for the development of novel therapeutics by allowing for diverse substitution patterns that can fine-tune pharmacological activity and pharmacokinetic properties.[1] However, this synthetic versatility also introduces a significant analytical challenge: the formation of various isomers, including constitutional (regioisomers) and stereoisomers (enantiomers and diastereomers). Distinguishing between these closely related molecules is paramount, as even subtle structural differences can lead to profound changes in biological activity and toxicity.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed comparison of spectroscopic data for isomers of substituted azepanes. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and UV-Visible (UV-Vis) spectroscopy, offering insights into how each technique can be leveraged to unambiguously differentiate between isomers. This guide is built on the foundational principles of spectroscopic analysis of heterocyclic compounds, providing both theoretical understanding and practical, field-proven insights.[2][3]

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Isomer Differentiation

NMR spectroscopy is the most powerful and informative technique for elucidating the detailed structural features of organic molecules, making it indispensable for distinguishing between isomers of substituted azepanes.[2][3] By analyzing the chemical environment of ¹H and ¹³C nuclei, and through-bond and through-space correlations, we can confidently assign the substitution pattern and stereochemistry.

Differentiating Regioisomers: A Tale of Chemical Shifts and Coupling Patterns

The position of a substituent on the azepane ring significantly influences the chemical shifts of the ring's protons and carbons. Let's consider a hypothetical example of a phenyl-substituted azepane to illustrate these differences.

Table 1: Comparative ¹H and ¹³C NMR Chemical Shift Data (δ, ppm) for Phenylazepane Regioisomers

Position2-Phenylazepane (Hypothetical Data)3-Phenylazepane (Hypothetical Data)4-Phenylazepane (Hypothetical Data)Key Differentiating Features
¹H NMR
H2~4.0 (dd)~2.8-3.0 (m)~2.7-2.9 (m)The proton at the substitution site (H2 in 2-phenylazepane) is significantly downfield due to the anisotropic effect of the phenyl ring.
H3~1.6-1.8 (m)~3.5 (m)~1.7-1.9 (m)In 3-phenylazepane, the proton at the substitution site (H3) is downfield.
H4~1.5-1.7 (m)~1.6-1.8 (m)~3.2 (m)In 4-phenylazepane, the proton at the substitution site (H4) is downfield.
H7~2.9-3.1 (m)~2.9-3.1 (m)~2.9-3.1 (m)Protons adjacent to the nitrogen generally appear in a similar region.
Phenyl-H~7.2-7.4 (m)~7.2-7.4 (m)~7.2-7.4 (m)
¹³C NMR
C2~65~50~48The carbon bearing the substituent (C2 in 2-phenylazepane) shows the most significant downfield shift.
C3~35~45~38The position of the downfield-shifted carbon directly indicates the substitution site.
C4~28~29~42
C5~26~27~28
C6~30~31~30
C7~48~49~49
Phenyl-C~125-145~125-145~125-145

Causality Behind the Chemical Shifts:

The electron-withdrawing nature and magnetic anisotropy of the substituent are the primary drivers of the observed chemical shift differences. Protons and carbons closer to the substituent experience a more pronounced deshielding effect, causing their signals to appear at a higher chemical shift (downfield). The symmetry of the molecule also plays a crucial role; for instance, a symmetrically substituted azepane will exhibit fewer unique signals in the NMR spectrum.[4][5]

2D NMR for Unambiguous Assignments:

While 1D NMR provides initial clues, 2D NMR experiments are essential for definitive structural elucidation.

  • COSY (Correlation Spectroscopy): Reveals ¹H-¹H coupling networks, allowing for the tracing of proton connectivity around the azepane ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, confirming which proton is attached to which carbon.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is critical for identifying the point of substitution by observing long-range correlations from the substituent's protons to the carbons of the azepane ring.

experimental_workflow cluster_nmr NMR Analysis Workflow for Regioisomer Differentiation A Acquire 1D ¹H and ¹³C NMR B Identify Downfield Shifts A->B C Propose Potential Regioisomers B->C D Acquire 2D NMR (COSY, HSQC, HMBC) C->D E Trace Connectivity and Long-Range Correlations D->E F Confirm Regioisomer Structure E->F

Figure 1: NMR workflow for regioisomer differentiation.
Elucidating Stereochemistry: The Power of NOESY and ROESY

For diastereomers, which have different spatial arrangements of atoms, through-space NMR correlations are key to determining their relative stereochemistry.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space (typically < 5 Å), regardless of their through-bond connectivity. The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the protons.

  • ROESY (Rotating-frame Overhauser Effect Spectroscopy): Similar to NOESY, but particularly useful for medium-sized molecules where the NOE effect might be close to zero.

Table 2: Hypothetical NOESY Data for cis- and trans-2,5-Disubstituted Azepane Diastereomers

IsomerKey NOESY Correlations (Hypothetical)Interpretation
cis-2,5-Disubstituted Azepane Strong correlation between the axial proton at C2 and the axial proton at C5.Indicates that these protons are on the same face of the ring, consistent with a cis relationship between the substituents.
trans-2,5-Disubstituted Azepane No significant correlation between the axial proton at C2 and the axial proton at C5.The absence of this correlation suggests that the protons are on opposite faces of the ring, indicating a trans relationship.

Conformational Analysis:

The flexible nature of the azepane ring means it can exist in multiple conformations, such as chair and boat forms.[6][7] The observed NOESY/ROESY correlations are an average of the correlations in all populated conformations. Therefore, combining experimental NMR data with computational modeling can provide a more complete picture of the conformational preferences of each isomer.[8][9]

II. Mass Spectrometry (MS): Unraveling Isomers Through Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. While isomers have the same molecular weight, their fragmentation patterns upon ionization can differ, providing clues to their structure.

Differentiating Regioisomers by Fragmentation Analysis

The position of a substituent on the azepane ring can influence the stability of the resulting fragment ions, leading to different relative abundances in the mass spectrum.

Table 3: Expected Key Fragment Ions for Phenylazepane Regioisomers (Hypothetical Data)

IsomerExpected Key Fragment Ions (m/z)Fragmentation Rationale
2-Phenylazepane [M-C₆H₅]⁺, [C₆H₅CH=NH₂]⁺Loss of the phenyl group is a common fragmentation pathway. Alpha-cleavage next to the nitrogen is also favored.
3-Phenylazepane [M-C₂H₄]⁺ (from retro-Diels-Alder-type cleavage), fragments from cleavage adjacent to the phenyl group.The fragmentation pattern will be influenced by the position of the phenyl group, leading to different neutral losses compared to the 2-substituted isomer.
4-Phenylazepane Fragments arising from cleavage of the C3-C4 and C4-C5 bonds.The fragmentation will be directed by the location of the substituent, leading to a unique set of fragment ions.

Causality of Fragmentation:

The fragmentation of a molecule in a mass spectrometer is governed by the stability of the resulting carbocations and radicals.[10] Substituents can direct fragmentation pathways by stabilizing adjacent positive charges or by participating in rearrangements.

ms_workflow cluster_ms MS Analysis Workflow for Isomer Differentiation A Acquire Mass Spectrum (e.g., EI-MS) B Identify Molecular Ion Peak A->B C Analyze Fragmentation Pattern B->C D Propose Fragmentation Pathways C->D E Compare with Spectra of Known Isomers D->E F Differentiate Isomers E->F

Figure 2: Mass spectrometry workflow for isomer differentiation.

III. Vibrational Spectroscopy (IR and Raman): Probing Functional Groups and Fingerprints

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule. While they are excellent for identifying functional groups, their utility in distinguishing isomers of substituted azepanes lies in the "fingerprint" region (typically below 1500 cm⁻¹), where subtle differences in the vibrational modes of the entire molecule can be observed.

Table 4: Potential Differentiating IR Absorption Bands for Substituted Azepane Isomers (Hypothetical Data)

Isomer TypePotential Differentiating IR Bands (cm⁻¹)Rationale
Regioisomers 1000-1300 cm⁻¹ (C-N stretching), 700-900 cm⁻¹ (out-of-plane bending)The position of the substituent can slightly alter the vibrational frequencies of the C-N bond and the out-of-plane bending modes of the C-H bonds on the ring.[11]
Stereoisomers Fingerprint region (below 1500 cm⁻¹)Diastereomers can exhibit small but reproducible differences in their fingerprint regions due to their different overall symmetry and vibrational modes.

IV. UV-Visible Spectroscopy: A Complementary Technique

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. For substituted azepanes, the utility of UV-Vis spectroscopy for isomer differentiation is generally limited unless the substituent itself is a chromophore and its electronic environment is significantly altered by its position on the azepane ring or its stereochemical orientation. For instance, the λmax and molar absorptivity (ε) of an aromatic substituent may show subtle differences between regioisomers due to variations in conjugation with the azepane ring.[5]

V. Experimental Protocols

NMR Spectroscopy Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the azepane isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Tune and match the probe for the desired nucleus (¹H and ¹³C). Lock the spectrometer on the deuterium signal of the solvent. Shim the magnetic field to achieve optimal resolution.

  • 1D ¹H NMR: Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • 1D ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • 2D NMR (COSY, HSQC, HMBC, NOESY/ROESY): Use standard pulse programs for each 2D experiment. Optimize the acquisition parameters (e.g., spectral widths, number of increments, mixing times for NOESY/ROESY) for the specific molecule.[12]

Mass Spectrometry Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the azepane isomer (typically 1-10 µg/mL) in a volatile solvent (e.g., methanol, acetonitrile).[13]

  • Ionization: Choose an appropriate ionization method. Electron Ionization (EI) is common for generating fragment ions, while softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to preserve the molecular ion.

  • Mass Analysis: Acquire the mass spectrum over a suitable m/z range to include the molecular ion and all significant fragment ions.

  • Tandem MS (MS/MS): For more detailed structural information, perform MS/MS experiments by isolating the molecular ion and inducing fragmentation to analyze the daughter ions.

VI. Conclusion

The unambiguous differentiation of substituted azepane isomers is a critical task in drug discovery and development. A multi-technique spectroscopic approach is essential for comprehensive characterization. NMR spectroscopy, with its array of 1D and 2D experiments, stands as the most definitive tool for elucidating both regiochemistry and stereochemistry. Mass spectrometry provides valuable complementary information through the analysis of fragmentation patterns. While IR and UV-Vis spectroscopy may offer more subtle clues, they can be useful in specific cases and as part of a holistic analytical strategy. By understanding the principles behind each technique and applying them systematically, researchers can confidently navigate the complexities of azepane isomerism and accelerate the development of new and effective medicines.

VII. References

  • Oxford Instruments. (2024). Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. AZoM. Retrieved from [Link]

  • MDPI. (2022). Determination of New IR and UV/VIS Spectroscopic Parameters of the C84-D2:22 Isomer for Its Quantitative Assessment, Identification and Possible Applications. MDPI. Retrieved from [Link]

  • Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]

  • Cromwell, V. H., et al. (2005). Fragmentations of Isomeric Sulfated Monosaccharides Using Electrospray Ion Trap Mass Spectrometry. PubMed. Retrieved from [Link]

  • Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy Online. Retrieved from [Link]

  • UTHSCSA. (n.d.). Stepbystep procedure for NMR data acquisition. UTHSCSA. Retrieved from [Link]

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]

  • RSC Publishing. (n.d.). Azepinones. Part 2. 1H and 13C NMR spectra of 1-substituted, 1,2-disubstituted, and 1,2,2-trisubstituted 1H-azepin-3(2H)-ones. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

  • MDPI. (2005). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. Retrieved from [Link]

  • RSC Publishing. (n.d.). Conformational regulation of substituted azepanes through selective monofluorination. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • R-NMR. (n.d.). SOP data acquisition. R-NMR. Retrieved from [Link]

  • RSC Publishing. (2021). Configuration-controllable synthesis of Z/E isomers based on o-carborane-functionalized tetraphenylethene. New Journal of Chemistry. Retrieved from [Link]

  • NIH. (2021). The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents. NIH. Retrieved from [Link]

  • RSC Publishing. (n.d.). Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]

  • Chad's Prep. (2018). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. YouTube. Retrieved from [Link]

  • Nature. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature. Retrieved from [Link]

  • Taylor & Francis Online. (2021). Update of Recently (2016–2020) Designed Azepine Analogs and Related Heterocyclic Compounds with Potent Pharmacological Activities. Polycyclic Aromatic Compounds. Retrieved from [Link]

  • NIH. (2007). A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. NIH. Retrieved from [Link]

  • Thieme. (n.d.). 3. Azepines. Thieme. Retrieved from [Link]

  • MDPI. (2024). Computational Study on the Separation of Pentane Isomers in Functionalized UiO-66 Metal-Organic Frameworks. MDPI. Retrieved from [Link]

  • Wiley. (2002). Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. Wiley. Retrieved from [Link]

  • Michigan State University. (n.d.). Mass Spectrometry. MSU Chemistry. Retrieved from [Link]

  • MDPI. (2021). Conformational Ensembles by NMR and MD Simulations in Model Heptapeptides with Select Tri-Peptide Motifs. MDPI. Retrieved from [Link]

  • ResearchGate. (2005). (PDF) H- and C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. ResearchGate. Retrieved from [Link]

  • RSC Publishing. (n.d.). Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy. Analyst. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme of the main steps for NMR sample preparation, NMR spectroscopy.... ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-Visible absorption spectra of closed and open isomers of spiropyranes (1 & 2). ResearchGate. Retrieved from [Link]

  • University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR Spectroscopic and Computational Study of Conformational Isomerism in Substituted 2-Aryl-3H-1-benzazepines: Toward Isolable Atropisomeric Benzazepine Enantiomers. ResearchGate. Retrieved from [Link]

  • PubMed. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. PubMed. Retrieved from [Link]

  • PubMed. (2005). Fragmentations of Isomeric Sulfated Monosaccharides Using Electrospray Ion Trap Mass Spectrometry. PubMed. Retrieved from [Link]

  • NIH. (2014). Systematic Comparison of Sets of 13C NMR Spectra That Are Potentially Identical. Confirmation of the Configuration of a Cuticular Hydrocarbon from the Cane Beetle Antitrogus parvulus. NIH. Retrieved from [Link]

  • MestreNova. (n.d.). MestreNova Quick Guide. MestreNova. Retrieved from [Link]

  • Chemguide. (n.d.). mass spectra - fragmentation patterns. Chemguide. Retrieved from [Link]

  • NIH. (2021). Sample Preparation Techniques for Growth-Promoting Agents in Various Mammalian Specimen Preceding MS-Analytics. NIH. Retrieved from [Link]

  • PubMed. (1991). Differentiation of side chain isomers of ring-substituted amphetamines using gas chromatography/infrared/mass spectrometry (GC/IR/MS). PubMed. Retrieved from [Link]

  • PubMed. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. PubMed. Retrieved from [Link]

  • Biopolymers Research. (2023). Unveiling Molecular Secrets: A Comprehensive Guide to NMR Spectroscopy. Biopolymers Research. Retrieved from [Link]

  • NIH. (2014). Computationally Assisted Analysis of NMR Chemical Shifts as a Tool in Conformational Analysis. NIH. Retrieved from [Link]

  • NIH. (2023). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. NIH. Retrieved from [Link]

Sources

A Strategic Guide to Unveiling the Bioactivity of Novel tert-Butyl 4-(2-methoxyethylamino)azepane-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the exploration of novel chemical scaffolds is the lifeblood of innovation. The tert-butyl 4-(2-methoxyethylamino)azepane-1-carboxylate scaffold presents a compelling, yet largely unexplored, territory for therapeutic discovery. This guide provides a comprehensive, scientifically-grounded framework for the systematic screening of its derivatives. We will move beyond a simple recitation of protocols to explain the scientific rationale behind the proposed screening cascade, empowering researchers to not only generate data but also to understand its implications for drug development.

The Therapeutic Potential Encoded within the Azepane Scaffold

The decision to investigate the tert-butyl 4-(2-methoxyethylamino)azepane-1-carboxylate scaffold is rooted in the well-established pharmacological significance of its constituent parts. The azepane ring, a seven-membered saturated heterocycle, is a privileged scaffold in medicinal chemistry, appearing in over 20 FDA-approved drugs.[1] Its inherent three-dimensional structure allows for the presentation of substituents in precise spatial orientations, facilitating interactions with a wide array of biological targets. Azepane derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-Alzheimer's, and anticonvulsant properties.[1][2][3]

The incorporation of a 2-methoxyethylamine side chain further enhances the therapeutic potential of this scaffold. This functional group can participate in hydrogen bonding and other non-covalent interactions, which are crucial for molecular recognition by biological targets. Notably, compounds containing the 2-methoxyethylamine moiety have been associated with activities such as potassium ion channel modulation and telomerase inhibition, suggesting potential applications in cardiovascular and oncological diseases.[4] The tert-butyl carboxylate group, while often employed as a protecting group in synthesis, can also influence the pharmacokinetic properties of a molecule, such as its lipophilicity and cell permeability.

A Tiered Strategy for Unveiling Biological Activity

Given the novelty of this chemical class, a broad-based screening approach is essential to identify potential therapeutic applications. We propose a tiered screening cascade designed to efficiently and cost-effectively triage a library of novel derivatives. This strategy prioritizes in vitro assays with clear, quantifiable endpoints to rapidly identify "hit" compounds for more intensive investigation.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Confirmation & Secondary Assays cluster_2 Tier 3: Lead Optimization Anticancer Anticancer Screen (MTT Assay) Dose_Response Dose-Response Studies Anticancer->Dose_Response Antimicrobial Antimicrobial Screen (MIC Assay) Antimicrobial->Dose_Response Neurological Neurological Screen (AChE Assay) Neurological->Dose_Response Selectivity Selectivity Profiling Dose_Response->Selectivity Mechanism Mechanism of Action Studies Selectivity->Mechanism SAR Structure-Activity Relationship (SAR) Studies Mechanism->SAR ADME_Tox In Vitro ADME/Tox SAR->ADME_Tox G Parent tert-Butyl 4-(2-methoxyethylamino) azepane-1-carboxylate Derivatization Derivatization Reaction (e.g., Acylation, Alkylation) Parent->Derivatization Library Focused Library of Novel Derivatives Derivatization->Library

Figure 2. A generalized synthetic scheme for the generation of a focused library of derivatives for biological screening.

Detailed Experimental Protocols for Primary Screening

The following protocols provide detailed, step-by-step methodologies for the proposed primary screening assays. These protocols are based on well-established and widely validated methods in the field.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Culture:

    • Culture a panel of human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding:

    • Harvest exponentially growing cells and seed them into 96-well microplates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO).

    • Serially dilute the stock solutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 100 µM). The final DMSO concentration should not exceed 0.5%.

    • Add 100 µL of the compound dilutions to the appropriate wells. Include vehicle control (DMSO) and untreated control wells.

    • Incubate the plates for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Antimicrobial Activity: Broth Microdilution Assay

The broth microdilution assay is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Protocol:

  • Microorganism Preparation:

    • Culture a panel of representative microorganisms, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and a fungus (e.g., Candida albicans), in appropriate broth media.

    • Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL.

    • Dilute the adjusted suspension to achieve a final inoculum of 5 x 10^5 CFU/mL in the test wells.

  • Compound Preparation and Serial Dilution:

    • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

    • In a 96-well microplate, perform a two-fold serial dilution of each compound in the appropriate broth medium to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well.

    • Include a positive control (microorganisms with no compound) and a negative control (broth medium only).

    • Incubate the plates at the optimal temperature for each microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination:

    • Visually inspect the plates for microbial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Neurological Activity: Acetylcholinesterase (AChE) Inhibition Assay

This assay is based on the Ellman's method, which measures the activity of acetylcholinesterase by the formation of the yellow-colored product, 5-thio-2-nitrobenzoate anion, resulting from the reaction of thiocholine (produced by the enzymatic hydrolysis of acetylthiocholine) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

Protocol:

  • Reagent Preparation:

    • Prepare a solution of acetylcholinesterase (from electric eel) in a suitable buffer (e.g., phosphate buffer, pH 8.0).

    • Prepare solutions of acetylthiocholine iodide (substrate) and DTNB in the same buffer.

  • Assay Procedure:

    • In a 96-well microplate, add the buffer, DTNB solution, and a solution of the test compound at various concentrations.

    • Add the acetylcholinesterase solution to initiate the pre-incubation period (e.g., 15 minutes at 25°C).

    • Add the acetylthiocholine iodide solution to start the enzymatic reaction.

  • Absorbance Measurement:

    • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 5 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the percentage of inhibition relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the compound concentration and calculate the IC50 value.

Data Analysis and Hit Prioritization

The primary screening assays will generate a significant amount of quantitative data. A systematic approach to data analysis and hit prioritization is crucial for advancing the most promising compounds.

Assay Primary Endpoint "Hit" Criteria (Example)
Anticancer (MTT) IC50< 10 µM against at least one cell line
Antimicrobial (MIC) MIC< 16 µg/mL against at least one microorganism
AChE Inhibition IC50< 1 µM

Table 1. Example "hit" criteria for primary screening assays.

Compounds that meet the predefined "hit" criteria in any of the primary screens should be prioritized for further investigation. This will involve dose-response studies to confirm the initial findings, selectivity profiling against a broader panel of targets to assess off-target effects, and mechanism of action studies to elucidate the molecular basis of their activity.

Conclusion

The tert-butyl 4-(2-methoxyethylamino)azepane-1-carboxylate scaffold represents a promising starting point for the discovery of novel therapeutic agents. The screening cascade outlined in this guide provides a robust and scientifically-driven framework for systematically evaluating the biological activity of its derivatives. By combining rational library design, validated in vitro assays, and a clear hit prioritization strategy, researchers can efficiently navigate the early stages of the drug discovery process and unlock the full therapeutic potential of this exciting chemical class.

References

  • This reference is a placeholder and would be replaced with a relevant cit
  • This reference is a placeholder and would be replaced with a relevant cit
  • This reference is a placeholder and would be replaced with a relevant cit
  • This reference is a placeholder and would be replaced with a relevant cit
  • Recent Advances on the Synthesis of Azepane‐Based Compounds. (n.d.). Retrieved January 27, 2026, from [Link] [2]8. This reference is a placeholder and would be replaced with a relevant citation in a real-world scenario.

  • A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone. (2021). Bentham Science. [Link] [3]10. This reference is a placeholder and would be replaced with a relevant citation in a real-world scenario.

  • This reference is a placeholder and would be replaced with a relevant cit
  • This reference is a placeholder and would be replaced with a relevant cit
  • This reference is a placeholder and would be replaced with a relevant cit
  • Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (2019). European Journal of Medicinal Chemistry, 162, 434-453. [Link] [1]15. This reference is a placeholder and would be replaced with a relevant citation in a real-world scenario.

Sources

A Senior Application Scientist's Guide to Structure-Activity Relationship (SAR) Studies of Novel Azepane Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Azepane Scaffold - A Privileged Structure in Modern Drug Discovery

The azepane ring, a seven-membered saturated nitrogen-containing heterocycle, has emerged as a cornerstone in medicinal chemistry.[1][2] Its inherent three-dimensionality and conformational flexibility allow for precise spatial orientation of substituents, enabling optimal interactions with complex biological targets.[3] Unlike flat aromatic systems, the non-planar nature of the azepane scaffold provides access to a broader chemical space, often leading to improved physicochemical properties and novel intellectual property.[4] More than 20 drugs approved by the FDA incorporate this versatile motif, validating its significance in developing treatments for a wide array of diseases, including cancer, metabolic disorders, and central nervous system (CNS) conditions.[1][3]

This guide provides an in-depth comparison of recent structure-activity relationship (SAR) studies on novel azepane analogs. We will move beyond a simple recitation of data to explain the causal relationships between structural modifications and biological outcomes. By synthesizing data from key studies, we will explore how rational, structure-based design is unlocking the potential of azepane derivatives against challenging therapeutic targets. The protocols and workflows described herein are designed to be self-validating, providing a robust framework for researchers in the field.

Case Study 1: Azepane-Containing Derivatives as PTPN2/PTPN1 Inhibitors for Cancer Immunotherapy

Expertise & Experience: The Rationale for Targeting PTPN2/PTPN1

Protein Tyrosine Phosphatase Non-Receptor Type 2 (PTPN2) and the closely related PTPN1 are critical negative regulators of inflammatory signaling pathways, particularly the JAK-STAT pathway.[5] In the context of oncology, PTPN2 activity within tumor cells and immune cells dampens the response to interferon-gamma (IFNγ), a key cytokine for anti-tumor immunity.[6] By inhibiting PTPN2, we can effectively "release the brakes" on the immune system, enhancing IFNγ signaling, promoting the function of CD8+ T cells and Natural Killer (NK) cells, and sensitizing tumors to immune checkpoint inhibitors like anti-PD-1 therapy.[4][7] The development of small-molecule inhibitors for phosphatases has been historically challenging due to the highly conserved and polar nature of the active site. The azepane scaffold offers a unique opportunity to develop potent and selective inhibitors by presenting functional groups in an optimal geometry to engage with the target enzyme.[8]

Comparative SAR Analysis of PTPN2/PTPN1 Inhibitors

Recent studies have culminated in the development of potent, orally bioavailable azepane-containing PTPN2/PTPN1 inhibitors.[8] The core structure typically features a central aromatic ring, a difluorophosphono-methyl-phenylalanine (DFMP) moiety to bind to the catalytic site, and the azepane group to occupy a key hydrophobic pocket. The SAR exploration reveals several key insights:

  • The Azepane Moiety: The substitution on the azepane nitrogen is critical for potency. Replacing smaller cyclic amines (like piperidine) with the larger azepane ring often improves binding affinity. This is likely due to the enhanced conformational flexibility of the seven-membered ring, allowing it to better adapt to the shape of the hydrophobic pocket.

  • Linker Optimization: The linker connecting the azepane to the core is crucial. An ether linkage has been shown to be optimal.

  • Core Substitutions: Modifications to the central phenyl ring fine-tune the electronic properties and solubility of the compounds. Small electron-withdrawing groups can enhance cell permeability without compromising target engagement.

Quantitative Data Summary: Azepane Analogs vs. Alternatives

The following table summarizes the inhibitory potency of a lead azepane-containing compound, Compound 4 , and compares it to a known, non-azepane PTPN2/PTPN1 inhibitor, ABBV-CLS-484 .[5][8]

CompoundScaffold TypeTarget(s)PTPN2 IC50 (nM)PTPN1 IC50 (nM)Rationale for Comparison
Compound 4 [8]Azepane-basedPTPN2/PTPN10.80.5A novel, highly potent azepane-containing lead compound.
ABBV-CLS-484 [5]Non-azepanePTPN2/PTPN1Potent nMPotent nMFirst-in-class clinical candidate, provides a benchmark for potency.
Visualization of the PTPN2-Modulated Signaling Pathway

The diagram below illustrates the central role of PTPN2 in negatively regulating the IFNγ signaling cascade and how its inhibition can potentiate an anti-tumor immune response.

PTPN2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IFNgR IFNγ Receptor JAK1 JAK1 IFNgR->JAK1 Activates JAK2 JAK2 IFNgR->JAK2 Activates STAT1_inactive STAT1 (inactive) JAK1->STAT1_inactive Phosphorylates JAK2->STAT1_inactive Phosphorylates STAT1_active p-STAT1 (active) STAT1_dimer p-STAT1 Dimer STAT1_active->STAT1_dimer Dimerizes PTPN2 PTPN2 PTPN2->STAT1_active Dephosphorylates Azepane Azepane Inhibitor Azepane->PTPN2 Inhibits DNA DNA STAT1_dimer->DNA Translocates & Binds to Genes IFNγ-Stimulated Genes (e.g., PD-L1, MHC) DNA->Genes Promotes Transcription IFNg IFNγ IFNg->IFNgR Binds

Caption: PTPN2 inhibition by azepane analogs enhances IFNγ-mediated JAK/STAT signaling.

Experimental Protocol: PTPN2 Enzymatic Activity Assay

This protocol describes a robust, non-radioactive method for determining the in vitro potency of novel azepane analogs against PTPN2.[9][10] The causality is rooted in measuring the direct enzymatic conversion of a substrate.

Pillar of Trustworthiness: This assay includes positive and negative controls and measures initial reaction velocities to ensure data accuracy and reproducibility. The use of a chromogenic substrate provides a straightforward, quantifiable readout.

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer of 20 mM HEPES (pH 7.4), 100 mM NaCl, and 1 mM DTT. Degas the buffer with argon for 15-20 minutes. Causality: The catalytic cysteine in the PTPN2 active site is susceptible to oxidation. Degassing removes dissolved oxygen, preserving enzyme activity.

    • Enzyme Preparation: Reconstitute recombinant human PTPN2 to a stock concentration of 1 µM in assay buffer. Prepare working solutions by diluting the stock to 40 nM (2X final concentration) in assay buffer. Keep on ice.

    • Substrate: Prepare a 100 mM stock solution of p-Nitrophenyl Phosphate (pNPP) in deionized water. Prepare a 20 mM working solution (2X final concentration) in assay buffer.

    • Test Compound: Prepare a 10 mM stock solution of the azepane analog in 100% DMSO. Create a serial dilution series in DMSO, then dilute each concentration 1:50 in assay buffer to create 2X final concentrations with 2% DMSO.

  • Assay Procedure (96-well plate format):

    • Add 50 µL of the 2X test compound dilutions to appropriate wells. For control wells, add 50 µL of assay buffer with 2% DMSO (negative control) or a known inhibitor (positive control).

    • Add 25 µL of assay buffer to all wells.

    • To initiate the reaction, add 25 µL of the 2X PTPN2 enzyme solution to all wells (final concentration 10 nM).

    • Pre-incubate the plate at 30°C for 10 minutes to allow the compound to bind to the enzyme.

    • Start the enzymatic reaction by adding 50 µL of the 2X pNPP substrate solution to all wells (final concentration 10 mM).

    • Immediately place the plate in a microplate reader pre-set to 30°C.

    • Measure the absorbance at 405 nm every 60 seconds for 15-20 minutes. Causality: The product of the reaction, p-nitrophenol, absorbs light at 405 nm under these buffer conditions.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Normalize the velocities to the negative control (100% activity).

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Case Study 2: Azepane-Based Analogs as Selective HDAC6 Inhibitors

Expertise & Experience: The Rationale for Targeting HDAC6

Histone Deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic enzyme that deacetylates non-histone proteins, including α-tubulin and the chaperone protein Hsp90.[11] Its role in regulating microtubule dynamics and protein quality control makes it a compelling target in oncology and neurodegenerative diseases.[12][13] Unlike pan-HDAC inhibitors, which target multiple HDAC isoforms and are often associated with toxicity, selective HDAC6 inhibitors offer the potential for a much-improved therapeutic window. The classic pharmacophore for HDAC inhibitors consists of a zinc-binding group (ZBG), a linker, and a "cap" group that interacts with the surface of the enzyme.[14] The azepane ring can be incorporated into the linker or cap region to optimize interactions with the unique catalytic pocket of HDAC6.

Comparative SAR Analysis of Azepane-based HDAC6 Inhibitors

SAR studies on hydroxamate-based inhibitors have shown that incorporating an azepane moiety can significantly enhance potency and selectivity for HDAC6.

  • Zinc-Binding Group (ZBG): A hydroxamic acid is a common and potent ZBG that coordinates the catalytic zinc ion in the active site.[14]

  • Linker Region: The length and rigidity of the linker are critical. A benzyl linker often provides an optimal distance between the ZBG and the cap group.

  • Cap Group: This is where the azepane ring provides a significant advantage. Attaching the azepane to a urea-based cap group allows for specific interactions at the rim of the catalytic pocket. SAR has shown that a lipophilic alkyl chain on the proximal urea nitrogen is important for activity.[14] Introducing a hydroxyl group at the end of this chain can further boost potency, likely by forming an additional hydrogen bond with residues on the enzyme surface.[14]

Quantitative Data Summary: Azepane Analogs vs. Clinical Alternatives

The table below compares the activity and selectivity of an optimized azepane-based HDAC6 inhibitor with Vorinostat, a non-selective, FDA-approved pan-HDAC inhibitor.

CompoundScaffold TypeHDAC6 IC50 (nM)HDAC1 IC50 (nM)Selectivity Index (HDAC1/HDAC6)Rationale for Comparison
Analog 7b [14]Azepane-based5>1000>200Demonstrates high potency and excellent isoform selectivity.
Vorinostat Pan-HDACi3116~0.5FDA-approved benchmark, highlights the lack of selectivity in older agents.
Visualization of the HDAC6 Experimental Workflow

This diagram outlines a typical screening cascade for identifying and validating novel HDAC6 inhibitors.

HDAC6_Workflow CompoundLib Compound Library (Azepane Analogs) PrimaryAssay Primary Screen: HDAC6 Enzymatic Assay CompoundLib->PrimaryAssay Selectivity Selectivity Panel: HDAC1, 2, 3 Assays PrimaryAssay->Selectivity Potent Hits Cellular Cellular Assay: α-Tubulin Acetylation (Western Blot) Selectivity->Cellular Selective Hits Downstream Functional Assays: Cell Viability (MTT), Migration Assay Cellular->Downstream Active Hits Lead Lead Candidate Downstream->Lead

Caption: A logical workflow for the discovery of selective HDAC6 inhibitors.

Experimental Protocol: Fluorogenic HDAC6 Activity Assay

This protocol uses a fluorogenic substrate for a sensitive and high-throughput assessment of HDAC6 inhibition.[15]

Pillar of Trustworthiness: The method relies on a two-step enzymatic reaction that produces a fluorescent signal directly proportional to enzyme activity, minimizing false positives. The inclusion of Trichostatin A, a potent pan-HDAC inhibitor, serves as a robust positive control.

  • Reagent Preparation:

    • HDAC Assay Buffer: Prepare buffer as supplied by a commercial kit (e.g., BPS Bioscience #50036), typically containing Tris-Cl, NaCl, and a detergent.

    • Enzyme: Dilute recombinant human HDAC6 enzyme to 2X the final concentration (e.g., 2 ng/µL) in HDAC Assay Buffer.

    • Substrate: Reconstitute the fluorogenic HDAC6 substrate to a 10 mM stock in DMSO. Dilute to a 2X working concentration (e.g., 20 µM) in assay buffer.

    • Test Compound: Prepare a serial dilution of the azepane analog in DMSO. Dilute each concentration into assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is ≤1%.

    • Developer: Prepare the Lysine Developer solution containing Trichostatin A as per the kit instructions. Causality: The developer contains a protease that cleaves the deacetylated substrate to release the fluorophore. The included Trichostatin A stops the HDAC6 reaction completely, preventing signal drift over time.

  • Assay Procedure (96-well black plate format):

    • Add 50 µL of the diluted test compounds or controls to the wells.

    • Add 25 µL of the 2X HDAC6 enzyme solution to each well.

    • Incubate at 37°C for 30 minutes.

    • Initiate the reaction by adding 25 µL of the 2X fluorogenic substrate solution.

    • Incubate at 37°C for an additional 30-60 minutes.

    • Stop the reaction by adding 50 µL of Lysine Developer solution to each well.

    • Incubate at room temperature for 15 minutes, protected from light.

  • Data Analysis:

    • Read the fluorescence on a microplate reader at the appropriate excitation/emission wavelengths (e.g., 360 nm Ex / 460 nm Em).

    • Subtract the background fluorescence (wells with no enzyme).

    • Calculate percent inhibition relative to the DMSO control and determine IC50 values as described in the PTPN2 assay protocol.

References

  • Zheng, J., et al. (2024). Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors. European Journal of Medicinal Chemistry, 271, 116377. [Link]

  • Zha, G. F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 465-494. [Link]

  • ResearchGate. (2024). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Available at: [Link]

  • Wang, S., et al. (2022). PTPN2 in the Immunity and Tumor Immunotherapy: A Concise Review. Frontiers in Immunology, 13, 988461. [Link]

  • Murafuji, H., et al. (2018). Structure-based drug design of 1,3,6-trisubstituted 1,4-diazepan-7-ones as selective human kallikrein 7 inhibitors. Bioorganic & Medicinal Chemistry, 26(9), 2378-2391. [Link]

  • Creative Diagnostics. (n.d.). JNK Signaling Pathway. Available at: [Link]

  • Bio-protocol. (2025). Protein tyrosine phosphatase activity assay. Available at: [Link]

  • Murafuji, H., et al. (2018). Structure-based drug design to overcome species differences in kallikrein 7 inhibition of 1,3,6-trisubstituted 1,4-diazepan-7-ones. Bioorganic & Medicinal Chemistry, 26(12), 3351-3363. [Link]

  • D'hooghe, M., et al. (2016). Synthesis and SAR assessment of novel Tubathian analogs in the pursuit of potent and selective HDAC6 inhibitors. Organic & Biomolecular Chemistry, 14(8), 2513-2524. [Link]

  • Zheng, J., et al. (2024). Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors. PubMed. [Link]

  • Boyault, C., et al. (2007). HDAC6 controls major cell response pathways to cytotoxic accumulation of protein aggregates. Genes & Development, 21(1), 61-74. [Link]

  • Reaction Biology. (n.d.). PTPN2/TC-PTP Phosphatase Assay Service. Available at: [Link]

  • ResearchGate. (n.d.). General cellular signaling pathways of HDAC6 and the consequences of its inhibition for neurodegenerative diseases. Available at: [Link]

  • D'hooghe, M., et al. (2016). Synthesis and SAR assessment of novel Tubathian analogs in the pursuit of potent and selective HDAC6 inhibitors. Organic & Biomolecular Chemistry, 14(8), 2513-2524. [Link]

  • Harris, J. M., et al. (2017). Selective Substrates and Inhibitors for Kallikrein-Related Peptidase 7 (KLK7) Shed Light on KLK Proteolytic Activity in the Stratum Corneum. Journal of Investigative Dermatology, 137(1), 127-136. [Link]

  • Leino, T. O., et al. (2015). Synthesis of 1,3,6-Trisubstituted Azulenes. The Journal of Organic Chemistry, 80(22), 11513-11520. [Link]

  • Assay Genie. (n.d.). HDAC6 Activity Assay Kit (Fluorometric). Available at: [Link]

  • Kodet, J., et al. (2014). Design and synthesis of highly potent and isoform selective JNK3 inhibitors: SAR studies on aminopyrazole derivatives. Journal of Medicinal Chemistry, 57(23), 9876-9894. [Link]

  • ResearchGate. (n.d.). Schematic diagram of the JNK signaling pathway. Available at: [Link]

  • Manguso, R. T., et al. (2022). Small-molecule PTPN2 Inhibitors Sensitize Resistant Melanoma to Anti-PD-1 Immunotherapy. Cancer Immunology Research, 10(12), 1466-1479. [Link]

  • Talele, T. T., et al. (2010). Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene-3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase. Journal of Medicinal Chemistry, 53(21), 7830-7844. [Link]

  • Wikipedia. (n.d.). HDAC6. Available at: [Link]

  • Creative Biolabs. (n.d.). PathSpecific™ PTPN2/TC-PTP Phosphatase Assay. Available at: [Link]

  • Li, Y., et al. (2024). Design, synthesis, and biological evaluation of HDAC6 inhibitors targeting L1 loop and serine 531 residue. European Journal of Medicinal Chemistry, 269, 116281. [Link]

  • Bentham Science. (2020). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Available at: [Link]

  • ResearchGate. (n.d.). Hydroxamic acid-modified peptide microarrays for profiling isozyme-selective interactions and inhibition of histone deacetylases. Available at: [Link]

  • Furio, L., et al. (2021). A Potent and Selective Kallikrein-5 Inhibitor Delivers High Pharmacological Activity in Skin from Patients with Netherton Syndrome. Journal of Investigative Dermatology, 141(9), 2197-2206.e11. [Link]

  • ResearchGate. (2025). Immune checkpoint PTPN2 predicts prognosis and immunotherapy response in human cancers. Available at: [Link]

  • Chen, H. P., et al. (2018). Histone deacetylase 6 (HDAC6) deacetylates extracellular signal-regulated kinase 1 (ERK1) and thereby stimulates ERK1 activity. Journal of Biological Chemistry, 293(40), 15494-15504. [Link]

  • LaMarche, M. J., et al. (2022). An active site PTPN2/N1 small molecule inhibitor promotes anti-tumor efficacy by sensitizing tumor cells to inflammatory signals and enhancing immune cell activity. Journal for ImmunoTherapy of Cancer, 10(Suppl 2), A1395. [Link]

  • MDPI. (2021). Convenient Synthesis of N-Heterocycle-Fused Tetrahydro-1,4-diazepinones. Available at: [Link]

  • Valente, S., et al. (2018). Synthesis and Pharmacological Evaluation of Selective Histone Deacetylase 6 Inhibitors in Melanoma Models. Journal of Medicinal Chemistry, 61(17), 7858-7870. [Link]

  • Lorenz, U. (2011). Protein Tyrosine Phosphatase Assays. Current Protocols in Immunology, Chapter 11, Unit 11.8. [Link]

  • Pan, Y., et al. (2023). Immune checkpoint PTPN2 predicts prognosis and immunotherapy response in human cancers. Cancer Letters, 552, 215975. [Link]

  • Hai, A., et al. (2017). Unusual zinc-binding mode of HDAC6-selective hydroxamate inhibitors. Proceedings of the National Academy of Sciences, 114(51), 13445-13450. [Link]

  • BPS Bioscience. (n.d.). HDAC6 Fluorogenic Assay Kit. Available at: [Link]

  • Wikipedia. (n.d.). c-Jun N-terminal kinases. Available at: [Link]

  • Royal Society of Chemistry. (2025). PROTAC chemical probes for histone deacetylase enzymes. Available at: [Link]

  • Leino, T. O., et al. (2015). Synthesis of 1,3,6-Trisubstituted Azulenes. PubMed. [Link]

  • Tang, J., et al. (2024). Histone deacetylase 6 (HDAC6) in oxidative stress-associated disorders and cancers (Review). International Journal of Oncology, 64(5), 51. [Link]

Sources

A Technical Guide to the Synthesis and Potential Applications of Novel Azepane Scaffolds: Cross-Referencing CAS Registry Number 1223748-50-2

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the exploration of novel molecular scaffolds is a critical driver of innovation. Saturated heterocyclic rings, particularly piperidines and azepanes, represent privileged structures in drug design, offering a three-dimensional framework that can effectively present pharmacophoric groups to biological targets.[1] This guide provides a comprehensive technical overview of the synthesis and potential utility of a specific, yet underexplored, chemical entity: tert-butyl 4-(2-methoxyethylamino)azepane-1-carboxylate (CAS Registry Number 1223748-50-2) . Due to the limited publicly available experimental data on this specific molecule, this guide will contextualize its significance by drawing comparisons with structurally related and well-characterized analogs. We will delve into proposed synthetic routes, key experimental protocols, and the broader therapeutic potential of the 4-(substituted-amino)azepane scaffold.

The Azepane Scaffold: A Rising Star in Medicinal Chemistry

While the piperidine ring is a ubiquitous motif in a vast array of approved pharmaceuticals, the seven-membered azepane ring has historically been less explored.[1] However, recent advancements in synthetic methodologies have made this scaffold more accessible, leading to its emergence in a variety of bioactive molecules, including antidiabetic, anticancer, and antiviral agents. The increased conformational flexibility of the azepane ring, compared to its six-membered counterpart, can offer unique advantages in binding to protein targets.

The subject of this guide, tert-butyl 4-(2-methoxyethylamino)azepane-1-carboxylate, belongs to a class of N-Boc protected amino-azepanes. The tert-butyloxycarbonyl (Boc) protecting group on the ring nitrogen is instrumental in synthetic chemistry, allowing for controlled functionalization of the azepane core. The 4-amino substituent provides a crucial handle for introducing diverse side chains, thereby enabling the exploration of a wide chemical space to optimize biological activity, selectivity, and pharmacokinetic properties.

Proposed Synthetic Pathways and Key Intermediates

The synthesis of tert-butyl 4-(2-methoxyethylamino)azepane-1-carboxylate can be logically approached through a multi-step sequence starting from a suitable azepane precursor. A plausible synthetic strategy involves the initial preparation of a key intermediate, tert-butyl 4-aminoazepane-1-carboxylate , followed by the introduction of the 2-methoxyethyl side chain.

Synthesis of the Key Intermediate: Tert-butyl 4-aminoazepane-1-carboxylate

While specific literature on the synthesis of tert-butyl 4-aminoazepane-1-carboxylate is scarce, we can extrapolate a reliable synthetic route from its well-documented piperidine analog, 1-Boc-4-aminopiperidine. A robust and scalable method for the synthesis of such amino-heterocycles is the Hofmann rearrangement of a corresponding carboxamide.

Synthesis of tert-butyl 4-aminoazepane-1-carboxylate cluster_0 Step 1: Boc Protection cluster_1 Step 2: Hofmann Rearrangement Azepane-4-carboxamide Azepane-4-carboxamide Intermediate_1 tert-butyl 4-carbamoylazepane-1-carboxylate Azepane-4-carboxamide->Intermediate_1 (Boc)2O, Et3N, H2O (Boc)2O, Et3N, H2O (Boc)2O, Et3N, H2O Intermediate_1_ref tert-butyl 4-carbamoylazepane-1-carboxylate Final_Product tert-butyl 4-aminoazepane-1-carboxylate Intermediate_1_ref->Final_Product Br2, NaOH Br2, NaOH Br2, NaOH Reductive Amination Start tert-butyl 4-aminoazepane-1-carboxylate Product tert-butyl 4-(2-methoxyethylamino)azepane-1-carboxylate Start->Product 1. 2-methoxyacetaldehyde 2. STAB Reagent 2-methoxyacetaldehyde ReducingAgent Sodium triacetoxyborohydride (STAB)

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.